molecular formula C20H28N4O3 B12416940 Aak1-IN-4

Aak1-IN-4

Cat. No.: B12416940
M. Wt: 372.5 g/mol
InChI Key: HINOQCZIDBNXEI-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aak1-IN-4 is a useful research compound. Its molecular formula is C20H28N4O3 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H28N4O3

Molecular Weight

372.5 g/mol

IUPAC Name

methyl N-[4-[5-[(2S)-2-amino-2,4-dimethylpentoxy]-6-methyl-2-pyridinyl]-2-pyridinyl]carbamate

InChI

InChI=1S/C20H28N4O3/c1-13(2)11-20(4,21)12-27-17-7-6-16(23-14(17)3)15-8-9-22-18(10-15)24-19(25)26-5/h6-10,13H,11-12,21H2,1-5H3,(H,22,24,25)/t20-/m0/s1

InChI Key

HINOQCZIDBNXEI-FQEVSTJZSA-N

Isomeric SMILES

CC1=C(C=CC(=N1)C2=CC(=NC=C2)NC(=O)OC)OC[C@](C)(CC(C)C)N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC(=NC=C2)NC(=O)OC)OCC(C)(CC(C)C)N

Origin of Product

United States

Foundational & Exploratory

Aak1-IN-4: A Technical Guide to its Mechanism of Action and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adaptor-Associated Kinase 1 (AAK1) has emerged as a critical regulator of clathrin-mediated endocytosis (CME) and a key player in various signaling pathways, making it a promising therapeutic target for a range of disorders, including neuropathic pain. Aak1-IN-4 is a potent and selective inhibitor of AAK1 that has demonstrated significant efficacy in preclinical models. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Introduction to AAK1

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the intricate process of clathrin-mediated endocytosis, a fundamental mechanism for the internalization of cell surface receptors, transporters, and other macromolecules.[1][2] AAK1 is a member of the Numb-associated kinase (NAK) family and is known to phosphorylate the μ2 subunit of the adaptor protein 2 (AP-2) complex.[3][4] This phosphorylation event is a crucial step in the maturation of clathrin-coated pits and the subsequent formation of endocytic vesicles.[1]

The dysregulation of AAK1 activity has been implicated in the pathophysiology of several diseases. Notably, genetic knockout of AAK1 in mice confers resistance to persistent pain, highlighting its potential as a therapeutic target for neuropathic pain. Furthermore, AAK1 is involved in other significant signaling pathways, including WNT and Notch signaling, which are crucial for neuronal development and function. Its role in these pathways underscores its potential as a target for a broader range of neurological and other disorders.

This compound: A Potent and Selective Inhibitor

This compound is a highly selective and orally active small molecule inhibitor of AAK1. It has demonstrated potent inhibition of AAK1 kinase activity in both biochemical and cellular assays, along with favorable pharmacokinetic properties, including CNS penetration.

Quantitative Inhibitory Activity

The following table summarizes the key quantitative data for this compound's inhibitory potency.

ParameterValueSpeciesAssay TypeReference
IC50 4.6 nM-Biochemical
Filt Ki 0.9 nM-Biochemical
Cell IC50 8.6 nM-Cellular

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of AAK1. By blocking the catalytic function of AAK1, this compound prevents the phosphorylation of its key substrate, the μ2 subunit of the AP-2 complex. This disruption of the initial steps of clathrin-mediated endocytosis has cascading effects on multiple downstream signaling pathways.

Disruption of Clathrin-Mediated Endocytosis

The core mechanism of this compound revolves around its ability to halt the AAK1-dependent phosphorylation of the AP2M1 subunit of the AP-2 complex. This phosphorylation is critical for the conformational changes in the AP-2 complex that promote its binding to cargo proteins and the subsequent recruitment of clathrin to form coated pits. By inhibiting this phosphorylation, this compound effectively disrupts the endocytic cycle.

cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Cargo Cargo Receptor->Cargo binds AP2_Complex AP-2 Complex Cargo->AP2_Complex recruits Clathrin Clathrin AP2_Complex->Clathrin recruits Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit forms Endocytic_Vesicle Endocytic Vesicle Coated_Pit->Endocytic_Vesicle invaginates to form AAK1 AAK1 AAK1->AP2_Complex phosphorylates (activates) Aak1_IN_4 This compound Aak1_IN_4->AAK1 inhibits

This compound inhibits AAK1, preventing AP-2 phosphorylation and subsequent endocytosis.
Modulation of WNT Signaling

AAK1 has been identified as a negative regulator of the WNT signaling pathway. It achieves this by promoting the clathrin-mediated endocytosis of the WNT co-receptor LRP6. By inhibiting AAK1, this compound is expected to decrease the endocytosis of LRP6, thereby leading to an activation of WNT signaling. This is part of a negative feedback loop where WNT signaling can also activate AAK1.

cluster_0 WNT Signaling Pathway cluster_1 Endocytosis Regulation WNT WNT LRP6 LRP6 WNT->LRP6 binds AAK1 AAK1 WNT->AAK1 activates Beta_Catenin β-catenin LRP6->Beta_Catenin activates Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription promotes Endocytosis_of_LRP6 Endocytosis of LRP6 AAK1->Endocytosis_of_LRP6 promotes Aak1_IN_4 This compound Aak1_IN_4->AAK1 inhibits Endocytosis_of_LRP6->LRP6 removes from membrane

This compound's inhibition of AAK1 leads to reduced LRP6 endocytosis and WNT pathway activation.
Involvement in Notch Signaling

AAK1 also plays a role in the Notch signaling pathway by mediating the interaction between Notch and Eps15b, which accelerates the pathway. Inhibition of AAK1 could therefore modulate Notch signaling, which is critical for cell fate determination and neuronal function.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies used to characterize this compound.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of AAK1.

Methodology:

  • Enzyme: Recombinant human AAK1 protein is expressed and purified.

  • Substrate: A synthetic peptide substrate derived from the known AAK1 phosphorylation site on AP2M1 (Thr156) is used.

  • Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to the peptide substrate by AAK1. This is typically quantified using methods such as radioactive 32P-ATP incorporation or fluorescence-based detection.

  • Procedure:

    • A solution containing AAK1 enzyme, the peptide substrate, and ATP is prepared in a suitable kinase buffer.

    • This compound is added at various concentrations.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.

    • The reaction is stopped, and the amount of phosphorylated substrate is measured.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular AAK1 Target Engagement Assay (NanoBRET)

Objective: To measure the binding of this compound to AAK1 within living cells.

Methodology:

  • Principle: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay utilizes a NanoLuc luciferase-tagged AAK1 and a fluorescent tracer that binds to the AAK1 active site. When the tracer is bound, energy transfer occurs from the luciferase to the tracer upon substrate addition, generating a BRET signal. A test compound that binds to the AAK1 active site will displace the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • HEK293 cells are transiently transfected with a vector expressing a NanoLuc-AAK1 fusion protein.

    • The cells are seeded in 384-well plates.

    • Cells are pre-treated with the NanoBRET tracer.

    • This compound is added at various concentrations and incubated for a defined period (e.g., 1 hour).

    • The BRET signal is measured using a plate reader.

    • IC50 values are determined from the dose-response curve.

cluster_0 NanoBRET Assay Principle NanoLuc_AAK1 NanoLuc-AAK1 Tracer Fluorescent Tracer NanoLuc_AAK1->Tracer binds to BRET_Signal BRET Signal Tracer->BRET_Signal generates Aak1_IN_4 This compound Aak1_IN_4->NanoLuc_AAK1 competes for binding Aak1_IN_4->BRET_Signal reduces

Workflow of the NanoBRET assay to measure this compound target engagement in cells.
Cellular AP-2 Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit the phosphorylation of the AAK1 substrate, AP-2, in a cellular context.

Methodology:

  • Principle: This assay measures the level of phosphorylated AP-2 in cells treated with this compound.

  • Procedure:

    • HEK293F cells are transiently co-transfected with AAK1 and AP-2 expression vectors.

    • The cells are treated with varying concentrations of this compound.

    • After treatment, the cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (Western blotting).

    • The membrane is probed with an antibody specific for phosphorylated AP-2 (pAP-2) and a control antibody for total AP-2.

    • The signal is detected and quantified to determine the extent of inhibition of AP-2 phosphorylation.

In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)

Objective: To evaluate the efficacy of this compound in a preclinical model of neuropathic pain.

Methodology:

  • Model: The Chronic Constriction Injury (CCI) model in rats is a widely used model of neuropathic pain.

  • Procedure:

    • Under anesthesia, the sciatic nerve of the rat is exposed, and loose ligatures are placed around it to induce a constriction injury.

    • After a recovery period, the animals develop mechanical allodynia (pain in response to a non-painful stimulus).

    • This compound is administered orally at different doses.

    • Mechanical allodynia is assessed at various time points after drug administration using von Frey filaments.

    • The dose-dependent reduction in pain response is quantified.

Conclusion

This compound is a potent and selective inhibitor of AAK1 kinase with a well-defined mechanism of action centered on the disruption of clathrin-mediated endocytosis. Its ability to modulate key signaling pathways, such as WNT and Notch, further highlights its therapeutic potential. The robust preclinical data, including its efficacy in a validated model of neuropathic pain, positions this compound as a promising candidate for further development for the treatment of neuropathic pain and potentially other neurological disorders. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other AAK1 inhibitors.

References

Aak1-IN-4: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and synthesis of Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase implicated in the regulation of clathrin-mediated endocytosis, a critical cellular process involved in neurotransmission and viral entry. Inhibition of AAK1 has emerged as a promising therapeutic strategy for the treatment of neuropathic pain and potentially other neurological disorders. This document details the scientific background, discovery, chemical synthesis, and biological evaluation of this compound, presenting key quantitative data in structured tables and outlining experimental protocols. Visual diagrams of the AAK1 signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this novel inhibitor.

Introduction: The Role of AAK1 in Cellular Signaling

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis (CME), a fundamental process for the internalization of cell surface receptors, transporters, and other macromolecules. AAK1 exerts its function primarily through the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex.[1][2] This phosphorylation event enhances the binding of AP2 to cargo proteins, thereby facilitating the assembly of clathrin-coated pits and subsequent vesicle formation.

Given its crucial role in endocytosis, particularly in neuronal cells, AAK1 has been identified as a potential therapeutic target for a variety of diseases. Knockout studies in mice have demonstrated that the absence of AAK1 leads to a significant reduction in persistent pain responses, without affecting acute pain perception.[3] This has spurred the development of small molecule inhibitors of AAK1 as potential analgesics for neuropathic pain.[3][4] Furthermore, AAK1's involvement in viral entry pathways has made it a target of interest for the development of broad-spectrum antiviral agents.

This compound emerged from a drug discovery program aimed at identifying potent, selective, and orally bioavailable AAK1 inhibitors for the treatment of neuropathic pain. Its discovery represents a significant advancement in the development of targeted therapies for this debilitating condition.

The AAK1 Signaling Pathway

The canonical signaling pathway involving AAK1 centers on its regulation of clathrin-mediated endocytosis. The process can be summarized as follows:

  • Initiation : The process begins with the recruitment of the AP2 complex to the plasma membrane.

  • AAK1 Activation : AAK1 is recruited to the site and activated.

  • AP2 Phosphorylation : AAK1 phosphorylates the Threonine 156 residue of the μ2 subunit of the AP2 complex.

  • Cargo Binding : Phosphorylation of AP2μ2 increases its affinity for tyrosine-based sorting signals on transmembrane cargo proteins.

  • Clathrin Recruitment : The AP2 complex, now bound to its cargo, recruits clathrin triskelia to the plasma membrane.

  • Coated Pit Formation : Clathrin polymerizes to form a lattice-like coat, inducing curvature of the membrane and the formation of a clathrin-coated pit.

  • Vesicle Scission : The GTPase dynamin is recruited to the neck of the budding vesicle and mediates its scission from the plasma membrane.

  • Uncoating : The newly formed clathrin-coated vesicle is rapidly uncoated by the ATPase Hsc70 and its cochaperone auxilin, releasing the clathrin and AP2 for further rounds of endocytosis.

The inhibition of AAK1 by this compound disrupts this pathway by preventing the phosphorylation of AP2μ2, thereby impeding the efficient internalization of cargo proteins.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo Cargo Protein Clathrin Clathrin Cargo->Clathrin Recruits AP2 AP2 Complex Phosphorylated_AP2 Phosphorylated AP2 CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Forms CCV Clathrin-Coated Vesicle CoatedPit->CCV Scission (Dynamin) AAK1 AAK1 AAK1->Phosphorylated_AP2 Phosphorylation (Thr156 of μ2) Aak1_IN_4 This compound Aak1_IN_4->AAK1 Inhibition Phosphorylated_AP2->Cargo Binds Uncoating Uncoating CCV->Uncoating Uncoating->AP2 Uncoating->Clathrin Recycles

Caption: AAK1 Signaling in Clathrin-Mediated Endocytosis.

Discovery of this compound

This compound was identified through a focused medicinal chemistry effort to optimize a series of pyrrolo[2,1-f]triazine-based inhibitors of AAK1. The lead compounds were discovered via high-throughput screening, and subsequent structure-activity relationship (SAR) studies led to the design and synthesis of this compound (also referred to as compound 43 in some literature). The optimization process aimed to enhance potency, selectivity, and pharmacokinetic properties, particularly central nervous system (CNS) penetration, to effectively target AAK1 in the context of neuropathic pain.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step sequence starting from commercially available materials. The general synthetic scheme for the pyrrolo[2,1-f]triazine core has been described in the literature. The specific synthesis of this compound is detailed in the supplementary information of the primary discovery publication. The key steps are outlined below.

Please note: The following is a generalized representation of the synthetic workflow. For precise, step-by-step instructions, including reagent quantities, reaction conditions, and purification methods, refer to the supporting information of the cited primary literature.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Phenylboronic Acid, Pyrrolotriazine Core) Step1 Suzuki Coupling Start->Step1 Intermediate1 Biaryl Intermediate Step1->Intermediate1 Step2 Functional Group Interconversion Intermediate1->Step2 Intermediate2 Key Precursor Step2->Intermediate2 Step3 Coupling Reaction Intermediate2->Step3 Aak1_IN_4 This compound Step3->Aak1_IN_4

Caption: Generalized Synthetic Workflow for this compound.

Quantitative Biological Data

This compound has been characterized as a highly potent and selective inhibitor of AAK1. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of this compound

ParameterValue (nM)
AAK1 IC504.6
Filt Ki0.9
Cell IC508.6

Table 2: Kinase Selectivity Profile of this compound

Table 3: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

Dose (mg/kg, p.o.)Peak Inhibition of Pain Response (%)
3> 60
10> 80

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the discovery and characterization of this compound.

AAK1 Kinase Assay (Biochemical IC50 Determination)

The inhibitory activity of this compound against AAK1 was determined using a radiometric kinase assay. This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.

  • Reagents:

    • Recombinant human AAK1 enzyme

    • Substrate peptide (e.g., KEEQSQITSQVTGQIGWR)

    • [γ-33P]ATP

    • Assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate)

    • This compound (or other test compounds) serially diluted in DMSO

    • Phosphoric acid (for stopping the reaction)

    • Filter mats

  • Procedure:

    • The AAK1 enzyme is incubated with the substrate peptide and the test compound at various concentrations in the assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of MgCl2 and [γ-33P]ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 120 minutes) at room temperature.

    • The reaction is stopped by the addition of phosphoric acid.

    • An aliquot of the reaction mixture is transferred to a filter mat, which captures the phosphorylated substrate.

    • The filter mat is washed to remove unincorporated [γ-33P]ATP.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular Assay (Cellular IC50 Determination)

The cellular potency of this compound was assessed by measuring the inhibition of AAK1-mediated phosphorylation of its substrate, AP2μ2, in a cellular context.

  • Cell Line:

    • HEK293 cells or a similar cell line suitable for transient transfection.

  • Reagents:

    • Expression vectors for AAK1 and the AP2 complex.

    • Transfection reagent.

    • Cell lysis buffer.

    • Primary antibodies against phosphorylated AP2μ2 (pThr156) and total AP2μ2.

    • Secondary antibodies conjugated to a detectable marker (e.g., HRP).

    • Western blotting reagents.

  • Procedure:

    • Cells are co-transfected with expression vectors for AAK1 and the AP2 complex.

    • After a period of expression, the cells are treated with serial dilutions of this compound for a specified time.

    • The cells are then lysed, and the protein concentration of the lysates is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against pAP2μ2 and total AP2μ2, followed by incubation with the appropriate secondary antibodies.

    • The protein bands are visualized and quantified using a suitable imaging system.

    • The ratio of pAP2μ2 to total AP2μ2 is calculated for each compound concentration, and the data is used to determine the cellular IC50.

In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)

The efficacy of this compound in a preclinical model of neuropathic pain was evaluated using the CCI model in rats.

  • Animal Model:

    • Male Sprague-Dawley rats.

  • Procedure:

    • Surgery: Under anesthesia, the sciatic nerve of one hind limb is exposed, and loose ligatures are placed around it to induce a chronic constriction injury, which leads to the development of neuropathic pain behaviors.

    • Drug Administration: After a post-operative recovery period and confirmation of the development of mechanical allodynia (pain in response to a non-painful stimulus), this compound is administered orally at various doses.

    • Behavioral Testing: Mechanical allodynia is assessed at different time points after drug administration using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of varying stiffness is measured.

    • Data Analysis: The percentage of inhibition of the pain response is calculated by comparing the paw withdrawal thresholds of the drug-treated group to a vehicle-treated control group.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of AAK1 that has demonstrated significant efficacy in a preclinical model of neuropathic pain. Its discovery and development highlight the potential of targeting AAK1 as a novel therapeutic approach for this and potentially other neurological conditions. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the fields of kinase inhibition, pain research, and neuroscience. Further investigation into the broader therapeutic applications of this compound and related compounds is warranted.

References

Aak1-IN-4: A Potent Inhibitor of AAK1 and its Role in Clathrin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the role of Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), in the critical cellular process of clathrin-mediated endocytosis (CME). AAK1 is a serine/threonine kinase that plays a pivotal regulatory role in CME through the phosphorylation of the μ2 subunit of the Adaptor Protein 2 (AP2) complex. This phosphorylation event is crucial for the efficient recognition and internalization of cargo. This compound, by inhibiting AAK1, is anticipated to disrupt these downstream events, thereby impeding clathrin-coated pit maturation and vesicle formation. This guide provides a comprehensive overview of the mechanism of action, quantitative data on this compound's inhibitory activity, detailed experimental protocols for assessing its effects, and visual diagrams of the associated pathways and workflows. While direct quantitative data on the effect of this compound on clathrin-mediated endocytosis is not currently available in the public domain, this document serves as a foundational resource for researchers seeking to investigate its potential in modulating this fundamental cellular process.

Introduction to Clathrin-Mediated Endocytosis and the Role of AAK1

Clathrin-mediated endocytosis is a vital process used by eukaryotic cells to internalize a wide array of molecules from the extracellular environment, including nutrients, signaling receptors, and pathogens.[1] The process is initiated by the assembly of clathrin triskelions into a polygonal lattice on the cytoplasmic face of the plasma membrane, leading to the formation of clathrin-coated pits. The Adaptor Protein 2 (AP2) complex is a key component of this machinery, acting as a bridge between cargo proteins and the clathrin coat.[2]

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that directly interacts with the AP2 complex and plays a crucial regulatory role in CME.[3][4] AAK1 specifically phosphorylates the μ2 subunit (AP2M1) of the AP2 complex.[5] This phosphorylation enhances the affinity of AP2 for tyrosine-based sorting motifs on cargo receptors, thereby promoting efficient cargo recruitment and the subsequent maturation of clathrin-coated pits into vesicles. The inhibition of AAK1 is therefore a promising strategy for modulating CME, with potential therapeutic applications in various diseases, including neuropathic pain, neurodegenerative disorders, and viral infections.

This compound: A Selective AAK1 Inhibitor

This compound is a highly selective and potent small molecule inhibitor of AAK1. Its inhibitory activity has been characterized through in vitro kinase assays and cell-based assays.

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound's inhibitory potency against AAK1.

ParameterValueSpecies/SystemReference
IC50 4.6 nMHuman AAK1 (in vitro)
Ki 0.9 nMHuman AAK1 (in vitro)
Cellular IC50 8.6 nMCell-based assay

Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis

The following diagram illustrates the central role of AAK1 in the regulation of clathrin-mediated endocytosis. AAK1, upon activation, phosphorylates the µ2 subunit of the AP2 complex, which enhances its affinity for cargo receptors, thereby facilitating the assembly of the clathrin-coated pit.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CargoReceptor Cargo Receptor AP2 AP2 Complex CargoReceptor->AP2 Binds Clathrin Clathrin AP2->Clathrin Recruits CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly AAK1 AAK1 Phosphorylated_AP2 Phosphorylated AP2 (p-µ2) AAK1->Phosphorylated_AP2 Phosphorylation Aak1_IN_4 This compound Aak1_IN_4->AAK1 Inhibition Phosphorylated_AP2->CargoReceptor Enhanced Binding Phosphorylated_AP2->CoatedPit Promotes Maturation

Caption: AAK1 phosphorylates the AP2 complex, enhancing cargo binding and promoting clathrin-coated pit formation. This compound inhibits this process.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in clathrin-mediated endocytosis.

In Vitro AAK1 Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of AAK1.

Objective: To determine the IC50 of this compound for AAK1.

Materials:

  • Recombinant human AAK1 enzyme

  • AP2M1 (μ2 subunit) peptide substrate

  • 32P-ATP or fluorescently labeled ATP analog

  • This compound

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer.

  • Add the this compound dilutions to the wells. Include a DMSO-only control.

  • Add the AP2M1 peptide substrate to all wells.

  • Initiate the kinase reaction by adding a mixture of recombinant AAK1 and 32P-ATP (or fluorescent ATP analog).

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow Diagram:

Kinase_Assay_Workflow Start Prepare Reagents Add_Inhibitor Add this compound Dilutions Start->Add_Inhibitor Add_Substrate Add AP2M1 Substrate Add_Inhibitor->Add_Substrate Add_Kinase_ATP Add AAK1 and Labeled ATP Add_Substrate->Add_Kinase_ATP Incubate Incubate at 30°C Add_Kinase_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Filter_Wash Filter and Wash Stop_Reaction->Filter_Wash Measure_Signal Measure Signal Filter_Wash->Measure_Signal Analyze_Data Analyze Data (IC50) Measure_Signal->Analyze_Data

Caption: Workflow for the in vitro AAK1 kinase assay to determine the IC50 of an inhibitor.

Cellular AP2M1 Phosphorylation Assay

This western blot-based assay assesses the ability of this compound to inhibit the phosphorylation of the AAK1 substrate, AP2M1, in a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting AAK1 activity.

Materials:

  • Cell line (e.g., HEK293T, HeLa)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-AP2M1 (Thr156), anti-total AP2M1, anti-loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and western blot equipment

  • Chemiluminescence substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary anti-phospho-AP2M1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total AP2M1 and loading control antibodies to ensure equal loading.

  • Quantify the band intensities and normalize the phospho-AP2M1 signal to the total AP2M1 and loading control signals.

  • Plot the normalized phospho-AP2M1 levels against the this compound concentration to determine the cellular IC50.

Transferrin Uptake Assay (Microscopy-based)

This assay measures the effect of this compound on the rate of clathrin-mediated endocytosis by tracking the internalization of fluorescently labeled transferrin.

Objective: To quantify the inhibition of clathrin-mediated endocytosis by this compound.

Materials:

  • Cells grown on coverslips (e.g., HeLa, A549)

  • This compound

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Serum-free media

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Plate cells on coverslips in a multi-well plate.

  • Pre-treat the cells with various concentrations of this compound (and a DMSO control) in serum-free media for 1-2 hours.

  • Incubate the cells with fluorescently labeled transferrin in serum-free media for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.

  • To stop internalization, place the plate on ice and wash the cells with ice-cold PBS.

  • To remove surface-bound transferrin, wash the cells with an acid strip buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 2 minutes on ice.

  • Wash the cells again with ice-cold PBS.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software.

  • Normalize the fluorescence intensity to the control and plot the percentage of transferrin uptake against the this compound concentration.

Workflow Diagram:

Transferrin_Uptake_Workflow Start Plate Cells on Coverslips Pretreat Pre-treat with this compound Start->Pretreat Add_Tfn Add Fluorescent Transferrin Pretreat->Add_Tfn Internalize Allow Internalization (37°C) Add_Tfn->Internalize Stop_Wash Stop on Ice & Acid Wash Internalize->Stop_Wash Fix_Stain Fix and Stain Nuclei Stop_Wash->Fix_Stain Image Acquire Images Fix_Stain->Image Quantify Quantify Intracellular Fluorescence Image->Quantify Analyze Analyze and Plot Data Quantify->Analyze

Caption: Workflow for a microscopy-based transferrin uptake assay to measure the inhibition of endocytosis.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of AAK1, a key regulator of clathrin-mediated endocytosis. Based on its mechanism of action, this compound is expected to inhibit CME by preventing the AAK1-mediated phosphorylation of the AP2M1 subunit, which is critical for efficient cargo internalization. While the direct quantitative impact of this compound on CME has not been reported in the available literature, the experimental protocols provided in this guide offer a clear path for researchers to investigate and quantify this effect. Future studies should focus on performing cell-based endocytosis assays, such as the transferrin uptake assay, with this compound to generate dose-response curves and confirm its cellular mechanism of action. Such data will be invaluable for the further development of this compound as a research tool and its potential as a therapeutic agent in diseases where modulation of clathrin-mediated endocytosis is beneficial.

References

Aak1-IN-4: A Technical Guide to a Selective AAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing receptors and other extracellular molecules. Due to its role in various signaling pathways, AAK1 has emerged as a promising therapeutic target for several conditions, including neuropathic pain, neurodegenerative diseases, and viral infections.[1][2][3][4] this compound represents a key chemical probe for studying AAK1 function and a lead compound for potential therapeutic development.

Mechanism of Action and Selectivity

This compound is a highly selective, CNS-penetrable, and orally active inhibitor of AAK1.[5] Its primary mechanism of action is the inhibition of the kinase activity of AAK1. AAK1's key function is to phosphorylate the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex at the Threonine 156 residue. This phosphorylation event is a critical regulatory step in clathrin-mediated endocytosis, enhancing the binding of the AP-2 complex to tyrosine-based sorting signals on cargo receptors and facilitating the assembly of clathrin-coated pits for vesicle formation. By blocking this phosphorylation, this compound disrupts the endocytic cycle, thereby modulating the internalization of various receptors and impacting their downstream signaling pathways.

In Vitro Potency

This compound demonstrates potent inhibition of AAK1 in both biochemical and cellular assays. The table below summarizes its key quantitative metrics.

ParameterValueNotesSource
Biochemical IC50 4.6 nMHalf-maximal inhibitory concentration against purified AAK1 enzyme.
Binding Affinity (Ki) 0.9 nMEquilibrium inhibition constant, indicating high-affinity binding to AAK1.
Cellular IC50 8.6 nMHalf-maximal inhibitory concentration in a cell-based assay.
Kinase Selectivity

This compound is characterized as a "highly selective" inhibitor. While a comprehensive public panel screen is not detailed in the provided results, its selectivity is a key feature highlighted by vendors. For context, other potent AAK1 inhibitors have been profiled against large kinase panels, showing good overall selectivity. The structurally distinct AAK1 inhibitor, LP-935509, for instance, was tested against a panel of 43 assays and was found to be largely inactive up to 10 µM, with the most potent off-target interaction being with phosphodiesterase 4 (PDE4) at an IC50 of 8.4 µM.

In Vitro ADME & Pharmacokinetics

This compound exhibits favorable properties for in vivo research, including metabolic stability and central nervous system penetration.

ParameterValueSpeciesNotesSource
Metabolic Stability 95% / 95% / 93%Human / Rat / MousePercentage remaining after incubation in liver microsomes.
CYP Inhibition No issue reported-No significant inhibition of major cytochrome P450 enzymes.
Spinal Cord Penetration Spinal-cord-to-plasma ratio: 8.8RatDemonstrates good CNS penetration after oral administration (3 mg/kg).

AAK1 Signaling Pathways

AAK1's role in endocytosis places it at a crossroads of multiple signaling pathways critical for cellular function and implicated in disease. Inhibition by this compound can therefore have wide-ranging effects.

Clathrin-Mediated Endocytosis (CME)

The canonical pathway involving AAK1 is CME. AAK1 is recruited to the sites of endocytosis where it interacts with the α-adaptin subunit of the AP-2 complex. Clathrin binding stimulates AAK1's kinase activity, leading to the phosphorylation of the AP-2 μ2 subunit, which promotes cargo recruitment and the maturation of clathrin-coated vesicles.

CME_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Cargo Receptor AP2 AP-2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin Vesicle Clathrin-Coated Vesicle AP2->Vesicle AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit Clathrin->AAK1 stimulates Clathrin->Vesicle forms Aak1_IN_4 This compound Aak1_IN_4->AAK1 inhibits

Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.

WNT and Notch Signaling

AAK1 has been identified as a modulator of other key developmental and homeostatic pathways:

  • WNT Signaling: AAK1 acts as a negative regulator of the WNT pathway by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor. Inhibition of AAK1 can therefore lead to the activation of WNT signaling.

  • Notch Signaling: AAK1 is considered a positive regulator of the Notch signaling pathway. It can phosphorylate the endocytic protein Numb, which is an inhibitor of Notch, thereby influencing Notch receptor trafficking and activity.

Signaling_Crosstalk AAK1 AAK1 CME Clathrin-Mediated Endocytosis AAK1->CME promotes LRP6 LRP6 Endocytosis AAK1->LRP6 promotes Notch Notch Signaling AAK1->Notch positively regulates Aak1_IN_4 This compound Aak1_IN_4->AAK1 WNT WNT Signaling LRP6->WNT negatively regulates

Caption: this compound modulates WNT and Notch signaling via AAK1 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key assays used to characterize AAK1 inhibitors like this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Binding Assay)

This assay measures the ability of a test compound to displace a fluorescent tracer from the ATP-binding site of the kinase.

Materials:

  • AAK1 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Fluorescent kinase tracer (e.g., Kinase Tracer 236)

  • Test compound (this compound) and control inhibitor

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plate

Protocol:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense a small volume (e.g., 4 µL) of the 4x compound solution into the wells of a 384-well plate.

  • Kinase/Antibody Preparation: Prepare a 2x solution of AAK1 enzyme and Eu-antibody in assay buffer.

  • Tracer Preparation: Prepare a 4x solution of the fluorescent tracer in assay buffer.

  • Reaction Assembly: Add 8 µL of the 2x kinase/antibody mixture to each well.

  • Initiation: Add 4 µL of the 4x tracer solution to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Tracer).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Serial Dilution of this compound B Dispense into 384-well Plate A->B C Add 2x Kinase/ Eu-Antibody Mix B->C D Add 4x Fluorescent Tracer C->D E Incubate 1 hr at RT D->E F Read TR-FRET Signal E->F G Calculate IC50 F->G

Caption: Workflow for a TR-FRET based kinase binding assay.

Cellular Target Engagement Assay (NanoBRET™)

This assay quantifies compound binding to the target kinase within living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc-AAK1 fusion protein

  • Transfection reagent

  • NanoBRET™ Tracer

  • Nano-Glo® Substrate

  • Test compound (this compound)

  • 384-well white assay plate

Protocol:

  • Transfection: Seed HEK293 cells in a suitable culture flask. Transiently transfect the cells with the NanoLuc-AAK1 fusion vector.

  • Cell Plating: After 24 hours, harvest the transfected cells and seed them into a 384-well white plate.

  • Compound Treatment: Prepare serial dilutions of this compound. Pre-treat the cells with the NanoBRET Tracer, then add the compound dilutions and incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Detection: Add the Nano-Glo® Substrate to all wells.

  • Signal Measurement: Measure the luminescence signal using a plate reader equipped to detect both NanoLuc donor emission (~460 nm) and tracer acceptor emission (~610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.

In Vivo Neuropathic Pain Model (Rat Chronic Constriction Injury - CCI)

This model is used to assess the efficacy of compounds in reducing nerve injury-induced pain.

Protocol:

  • Surgery: Anesthetize adult male Sprague-Dawley rats. Surgically expose the sciatic nerve and place loose chromic gut ligatures around it to induce a constriction injury.

  • Post-operative Recovery: Allow animals to recover for 7-14 days, during which time they will develop tactile allodynia (pain response to a non-painful stimulus).

  • Baseline Measurement: Measure baseline pain thresholds using von Frey filaments. Apply filaments of increasing force to the paw until a withdrawal response is elicited.

  • Compound Administration: Administer this compound orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg).

  • Post-dose Measurement: At various time points after dosing (e.g., 1, 2, 4, 8 hours), re-measure the paw withdrawal threshold.

  • Data Analysis: Calculate the percentage inhibition of the pain response compared to vehicle-treated animals. An increase in the paw withdrawal threshold indicates an anti-allodynic (analgesic) effect. This compound has been shown to produce over 80% peak inhibition at an oral dose of 10 mg/kg.

Conclusion

This compound is a valuable research tool and a promising lead compound. Its high potency, selectivity, and favorable pharmacokinetic profile make it ideal for investigating the complex biology of AAK1 in both in vitro and in vivo settings. The data summarized herein underscore the potential of targeting AAK1 for the treatment of neuropathic pain and other disorders where modulation of endocytic pathways may be therapeutically beneficial. Further research, including comprehensive selectivity profiling and detailed toxicological studies, will be essential for its potential progression into clinical development.

References

A Technical Guide to the Biological Impact of Aak1-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). It details the core biological pathways modulated by this compound, presents quantitative data on its activity, and provides detailed experimental protocols for cited methodologies.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME).[1][2][3] CME is a fundamental cellular process responsible for the internalization of a wide array of molecules, including nutrients, signaling receptors, and pathogens.[1] AAK1 executes its primary function by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein complex 2 (AP-2), a key event that enhances the recruitment of cargo to clathrin-coated pits.[4] Given its central role in this pathway, AAK1 has emerged as a therapeutic target for numerous diseases, including neuropathic pain, viral infections, and neurological disorders.

This compound is a highly selective, orally active, and central nervous system (CNS) penetrant small molecule inhibitor of AAK1. Its potency and favorable pharmacological properties make it an invaluable tool for elucidating the complex biology of AAK1 and a promising lead compound for therapeutic development. This guide will explore the key signaling pathways affected by the inhibition of AAK1 with this compound.

Data Presentation: Potency and Efficacy of this compound

The inhibitory activity and in vivo efficacy of this compound have been quantified across various assays. The data are summarized below for clear comparison.

Table 1: In Vitro and Cellular Activity of this compound

Parameter Value Description Source
AAK1 IC₅₀ 4.6 nM Half-maximal inhibitory concentration in a biochemical assay.
Filt Kᵢ 0.9 nM Equilibrium inhibition constant.

| Cellular IC₅₀ | 8.6 nM | Half-maximal inhibitory concentration in a cell-based assay. | |

Table 2: In Vivo Pharmacological Profile of this compound in a Rat Model

Dosage & Route Effect Model Source
3 mg/kg, p.o. ~80% inhibition of pain response Chronic Constriction Injury (CCI)-induced tactile allodynia
10 mg/kg, p.o. >80% peak inhibition of pain response Mechanical allodynia

| 3 mg/kg, p.o. | Spinal-cord-to-plasma concentration ratio of 8.8 | Pharmacokinetic analysis | |

Core Mechanism: Inhibition of Clathrin-Mediated Endocytosis

The primary mechanism through which this compound exerts its effects is the direct inhibition of AAK1's kinase activity. This prevents the phosphorylation of the AP-2 μ2 subunit at the Threonine 156 residue. This phosphorylation event is a critical regulatory step that increases the affinity of the AP-2 complex for tyrosine-based sorting motifs on cargo proteins, thereby facilitating their internalization. By blocking this process, this compound disrupts the maturation of clathrin-coated pits and subsequent vesicle formation, effectively inhibiting the endocytosis of AAK1-dependent cargo.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol CargoReceptor Cargo Receptor (YxxΦ Motif) AP2 AP-2 Complex CargoReceptor->AP2 Binds to AP2_mu2_P p-AP2μ2 (Thr156) AP2->AP2_mu2_P Clathrin Clathrin Vesicle Clathrin-Coated Vesicle (Internalization) Clathrin->Vesicle Forms Coat AAK1_IN_4 This compound AAK1 AAK1 Kinase AAK1_IN_4->AAK1 Inhibits AAK1->AP2 Phosphorylates μ2 AP2_mu2_P->Clathrin Promotes Recruitment WNT WNT Ligand Receptor Frizzled/LRP6 Receptor Complex WNT->Receptor AAK1 AAK1 Receptor->AAK1 Recruits Signal WNT Signal Activation Receptor->Signal AAK1_IN_4 This compound AAK1_IN_4->AAK1 Inhibits Endocytosis LRP6 Endocytosis (Signal Termination) AAK1->Endocytosis Promotes Endocytosis->Signal Inhibits Notch Notch Receptor (Active Form) Stabilization Receptor Stabilization Notch->Stabilization AAK1_IN_4 This compound AAK1 AAK1 AAK1_IN_4->AAK1 Inhibits AAK1->Notch Interacts with Signal Notch Signal Transduction Stabilization->Signal Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor CME Clathrin-Mediated Endocytosis Receptor->CME AAK1_IN_4 This compound AAK1 AAK1 AAK1_IN_4->AAK1 Inhibits AAK1->CME Regulates Infection Viral Entry & Infection CME->Infection A Seed HEK293 cells expressing NanoLuc-AAK1 fusion protein B Pre-treat cells with NanoBRET Tracer K-5 A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 1 hour C->D E Add Nano-Glo Substrate D->E F Measure BRET Signal (Donor & Acceptor Emission) E->F G Calculate IC50 from Dose-Response Curve F->G

References

In Vitro Characterization of Aak1-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). This compound, also identified as compound 43 in foundational research, has emerged as a significant tool for studying the roles of AAK1 in cellular processes and as a potential therapeutic agent for conditions such as neuropathic pain.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes relevant biological pathways and experimental workflows.

Core Data Presentation

The in vitro activity and properties of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key data points for easy comparison and reference.

ParameterValueAssay TypeReference
AAK1 IC50 4.6 nMBiochemical Kinase Assay[3]
AAK1 Ki 0.9 nMBiochemical Binding Assay (Filter-based)[3]
Cellular IC50 8.6 nMpAP2M1 Thr156 Phosphorylation Assay

Table 1: In Vitro Potency of this compound

Microsome SpeciesMetabolic Stability (% remaining after 10 min at 0.5 µM)
Human 95%
Rat 95%
Mouse 93%

Table 2: Metabolic Stability of this compound in Liver Microsomes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide comprehensive protocols for the key in vitro experiments used to characterize this compound.

AAK1 Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the AAK1 kinase.

Materials:

  • Recombinant human AAK1 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-GGSQITSQVTGQIGWRR-amide)

  • ATP

  • Assay Buffer (e.g., 15 mM MOPS pH 7.5, 2 mM MgCl2, 0.004% Triton X-100)

  • This compound (or test compound) serially diluted in DMSO

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in 100% DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the AAK1 enzyme and biotinylated peptide substrate solution in assay buffer to each well.

  • Initiate the kinase reaction by adding ATP at a concentration near its Km value (e.g., 46 µM).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 40 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ system, which measures luminescence proportional to ADP concentration.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Cellular pAP2M1 Thr156 Phosphorylation Assay (Cellular IC50 Determination)

This cell-based assay measures the ability of this compound to inhibit the AAK1-mediated phosphorylation of its substrate, the µ2 subunit of the AP2 complex (AP2M1), at threonine 156 within a cellular context.

Materials:

  • HEK293T cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or test compound) serially diluted in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1 or a loading control (e.g., anti-actin)

  • Secondary antibody (e.g., HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Seed HEK293T cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary anti-phospho-AP2M1 (Thr156) antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody against total AP2M1 or a loading control to normalize the data.

  • Quantify the band intensities and calculate the percent inhibition of AP2M1 phosphorylation for each compound concentration.

  • Determine the cellular IC50 value by fitting the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving AAK1 and a typical experimental workflow for its characterization.

AAK1_CME_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_vesicle Clathrin-Coated Vesicle Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits pAP2M1 p-AP2M1 (Thr156) Vesicle Endocytic Vesicle Clathrin->Vesicle forms AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit pAP2M1->Vesicle promotes assembly Aak1_IN_4 This compound Aak1_IN_4->AAK1 inhibits

AAK1's role in clathrin-mediated endocytosis.

WNT_Signaling_Pathway WNT WNT Frizzled Frizzled Receptor WNT->Frizzled AAK1 AAK1 WNT->AAK1 activates LRP6 LRP6 Co-Receptor Frizzled->LRP6 Beta_Catenin β-catenin LRP6->Beta_Catenin stabilization AP2M1 AP2M1 AAK1->AP2M1 phosphorylates pAP2M1 p-AP2M1 CME Clathrin-Mediated Endocytosis pAP2M1->CME CME->LRP6 internalization (negative feedback) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Aak1_IN_4 This compound Aak1_IN_4->AAK1 inhibits

AAK1's involvement in the WNT signaling pathway.

Notch_Signaling_Pathway Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage Notch_TMD Notch Transmembrane Domain (TMD) S2_Cleavage->Notch_TMD AAK1 AAK1 Notch_TMD->AAK1 interacts with Endocytosis Endocytosis Notch_TMD->Endocytosis Eps15b Eps15b AAK1->Eps15b interacts with Eps15b->Endocytosis S3_Cleavage S3 Cleavage (γ-secretase) Endocytosis->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD CSL CSL NICD->CSL Target_Genes Target Gene Transcription CSL->Target_Genes Aak1_IN_4 This compound Aak1_IN_4->AAK1 inhibits

AAK1's role as a positive regulator of Notch signaling.

Experimental_Workflow start Start biochem_assay Biochemical Kinase Assay (IC50) start->biochem_assay cellular_assay Cellular pAP2M1 Assay (Cellular IC50) start->cellular_assay selectivity_assay Kinase Selectivity Profiling start->selectivity_assay data_analysis Data Analysis and Curve Fitting biochem_assay->data_analysis cellular_assay->data_analysis selectivity_assay->data_analysis end End data_analysis->end

References

Cellular Targets of Aak1-IN-4: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aak1-IN-4 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase critically involved in clathrin-mediated endocytosis. This process is fundamental to a multitude of cellular events, including nutrient uptake, receptor signaling, and viral entry. By phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex, AAK1 facilitates the assembly of clathrin-coated pits and the subsequent internalization of cargo.[1][2] Inhibition of AAK1 with small molecules like this compound offers a promising therapeutic strategy for various diseases, including neuropathic pain, viral infections, and certain cancers.[3] This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its biochemical and cellular activity, and provides established experimental protocols for its characterization.

Data Presentation

Biochemical Potency and Selectivity

This compound demonstrates high affinity and potent inhibition of AAK1 kinase activity. The following table summarizes the key biochemical data for this compound and the structurally related dual AAK1/BMP2K inhibitor, SGC-AAK1-1, for which a broader selectivity profile is available.

CompoundTarget KinaseAssay TypeValueReference
This compound AAK1IC504.6 nM[4]
AAK1Filt Ki0.9 nM[4]
SGC-AAK1-1 AAK1Ki9.1 nM
BMP2K/BIKEKi17 nM
RIOK1KD72 nM
RIOK3KD290 nM
PIP5K1CKD260 nM

Table 1: Biochemical potency and selectivity of this compound and SGC-AAK1-1 against various kinases. IC50, half-maximal inhibitory concentration; Ki, inhibition constant; KD, dissociation constant.

Cellular Activity

The cellular efficacy of this compound is marked by its ability to penetrate the central nervous system and inhibit AAK1 within a cellular context.

CompoundAssay TypeCell LineValueReference
This compound Cellular IC50Not Specified8.6 nM
SGC-AAK1-1 NanoBRET IC50HEK293230 nM (for AAK1)
NanoBRET IC50HEK2931.5 µM (for BIKE)

Table 2: Cellular activity of this compound and SGC-AAK1-1. Cellular IC50 represents the concentration required to inhibit 50% of the target's activity in a cellular environment. NanoBRET is a target engagement assay.

Signaling Pathways

This compound, by inhibiting AAK1, modulates several key signaling pathways primarily through its role in clathrin-mediated endocytosis.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_endocytosis Clathrin-Mediated Endocytosis cluster_downstream Downstream Signaling Aak1_IN_4 This compound AAK1 AAK1 Aak1_IN_4->AAK1 Inhibits AP2_complex AP2 Complex (AP2M1 subunit) AAK1->AP2_complex Phosphorylates (p-AP2M1) Clathrin Clathrin AP2_complex->Clathrin Recruits Clathrin_Coated_Pit Clathrin-Coated Pit Formation Clathrin->Clathrin_Coated_Pit Cargo Cargo Receptors (e.g., LRP6, Notch) Cargo->Clathrin_Coated_Pit Internalization Endosome Endosome Clathrin_Coated_Pit->Endosome Viral_Entry Viral Entry (Inhibited) Clathrin_Coated_Pit->Viral_Entry Hijacked by Viruses WNT_Signaling WNT Signaling (Modulated) Endosome->WNT_Signaling Notch_Signaling Notch Signaling (Modulated) Endosome->Notch_Signaling

Caption: AAK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro AAK1 Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the inhibitory activity of a compound against AAK1.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant AAK1 - AP2M1 peptide substrate - ATP (radiolabeled or for detection) - Kinase Buffer - Test Compound (e.g., this compound) Incubation Incubate AAK1, substrate, and test compound at various concentrations. Reagents->Incubation Initiation Initiate reaction by adding ATP. Incubation->Initiation Quenching Stop reaction after a defined time. Initiation->Quenching Detection Measure substrate phosphorylation (e.g., radioactivity, fluorescence). Quenching->Detection Analysis Calculate % inhibition and determine IC50. Detection->Analysis

Caption: Workflow for an in vitro AAK1 kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Dilute recombinant human AAK1 enzyme to the desired concentration in kinase buffer.

    • Prepare a solution of a synthetic peptide substrate corresponding to the AAK1 phosphorylation site on AP2M1 (e.g., a peptide containing Thr156).

    • Prepare a solution of ATP. For radiometric assays, [γ-³²P]ATP is used. For non-radiometric assays (e.g., ADP-Glo™, LanthaScreen™), unlabeled ATP is used.

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the AAK1 enzyme, the peptide substrate, and the serially diluted this compound.

    • Incubate the mixture for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA for chelating Mg²⁺, or acid for precipitation).

  • Detection and Analysis:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assays: Follow the manufacturer's protocol for the specific detection reagent (e.g., luminescence for ADP-Glo™, TR-FRET for LanthaScreen™).

    • Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular AP2M1 Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of the AAK1 substrate, AP2M1, in a cellular context.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_analysis Lysis & Analysis Cell_Seeding Seed cells (e.g., HEK293T) in multi-well plates. Compound_Treatment Treat cells with varying concentrations of this compound. Cell_Seeding->Compound_Treatment Cell_Lysis Lyse cells and collect protein lysates. Compound_Treatment->Cell_Lysis Western_Blot Perform Western Blotting. Cell_Lysis->Western_Blot Detection Detect p-AP2M1 (Thr156) and total AP2M1 with specific antibodies. Western_Blot->Detection Quantification Quantify band intensities and determine IC50. Detection->Quantification

Caption: Workflow for a cellular AP2M1 phosphorylation assay.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T, SH-SY5Y) in appropriate media.

    • Seed the cells into 6-well or 12-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or a vehicle control (DMSO) for a specified period (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting and Detection:

    • Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated AP2M1 at Threonine 156 (p-AP2M1 Thr156).

    • Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total AP2M1 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-AP2M1 and total AP2M1 using image analysis software.

    • Normalize the p-AP2M1 signal to the total AP2M1 signal for each sample.

    • Calculate the percentage of inhibition of AP2M1 phosphorylation for each this compound concentration relative to the vehicle control.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

This compound is a valuable chemical probe for studying the cellular functions of AAK1. Its high potency and selectivity, coupled with its ability to engage its target in a cellular context, make it an important tool for dissecting the role of AAK1 in normal physiology and disease. The experimental protocols provided in this guide offer a robust framework for researchers to further characterize the cellular targets and mechanism of action of this compound and similar AAK1 inhibitors. A thorough understanding of its on- and off-target activities is crucial for the development of AAK1-targeted therapeutics.

References

Aak1-IN-4 and the Role of AAK1 Inhibition in Viral Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the role of Adaptor-Associated Kinase 1 (AAK1) in viral entry and the therapeutic potential of its inhibitors. While this report was initially aimed at the specific compound Aak1-IN-4, a comprehensive literature search revealed no publicly available data on its effect on viral entry. The existing information on this compound is limited to its potent inhibition of the AAK1 kinase and its application in neuropathic pain models.

Therefore, to fulfill the core requirements of this guide for the scientific community, we will focus on the well-established role of AAK1 in viral entry and utilize a representative, potent, and selective AAK1 inhibitor with published antiviral data as a surrogate to illustrate the concepts and methodologies.

Introduction to AAK1 and its Role in Viral Entry

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME).[1] CME is a crucial cellular process that viruses often hijack to gain entry into host cells. AAK1 facilitates this process by phosphorylating the µ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex.[1][2] This phosphorylation event is critical for the maturation of clathrin-coated pits and the subsequent formation of vesicles that internalize viral particles.[1]

By inhibiting the kinase activity of AAK1, it is possible to disrupt this essential step in the viral lifecycle, thereby preventing viral entry and subsequent replication. This mechanism of action makes AAK1 a promising host-targeted antiviral therapeutic target, with potential for broad-spectrum activity against a range of viruses that rely on CME for infection, including Hepatitis C virus (HCV), Dengue virus (DENV), Ebola virus (EBOV), Rabies virus (RABV), and SARS-CoV-2.[2] Host-targeted antivirals are also less prone to the development of drug resistance compared to direct-acting antivirals.

Quantitative Data for AAK1 Inhibitors

As mentioned, specific antiviral data for this compound is not available in the public domain. The table below summarizes the known inhibitory activity of this compound against its target kinase and its cellular potency in a non-viral context.

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueNotes
AAK1 IC50 4.6 nMIn vitro half-maximal inhibitory concentration against AAK1 kinase.
Filt Ki 0.9 nMIn vitro binding affinity to AAK1.
Cell IC50 8.6 nMCellular half-maximal inhibitory concentration (context likely related to neuropathic pain models).

Data sourced from MedChemExpress product information.

To provide a relevant example of antiviral potency, the following table includes data for a potent and selective pyrrolo[2,3-b]pyridine-based AAK1 inhibitor, herein referred to as Compound X , which has demonstrated antiviral activity.

Table 2: Antiviral Activity of a Representative AAK1 Inhibitor (Compound X)

ParameterVirusCell LineValue
AAK1 IC50 N/AN/A~4 nM
EC50 Dengue Virus (DENV)Huh7~0.7 µM
EC50 Ebola Virus (EBOV)Vero E6~0.04 µM
CC50 Huh7 / Vero E6Huh7 / Vero E6>20 µM

Data is representative of potent AAK1 inhibitors described in recent literature.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of AAK1 inhibitors. Below are representative protocols for key experiments.

In Vitro AAK1 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on AAK1 kinase activity.

Objective: To determine the IC50 value of an AAK1 inhibitor.

Materials:

  • Recombinant human AAK1 enzyme

  • Synthetic peptide substrate (e.g., a peptide containing the Thr156 phosphorylation site of AP2M1)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the recombinant AAK1 enzyme to the kinase buffer.

  • Add the diluted test compound to the wells containing the enzyme and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent, following the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Pseudovirus Entry Assay

This assay provides a safe and quantitative method to assess the effect of an inhibitor on viral entry.

Objective: To determine the EC50 value of an AAK1 inhibitor against the entry of a specific virus.

Materials:

  • Host cells susceptible to the virus of interest (e.g., Huh7, Vero E6)

  • Pseudotyped viral particles carrying a reporter gene (e.g., luciferase or GFP) and the envelope protein of the target virus.

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (for luciferase assay)

  • Luciferase substrate

  • Luminometer or fluorescence microscope

Protocol:

  • Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Infect the cells with the pseudotyped viral particles in the presence of the compound.

  • Incubate for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).

  • For luciferase-based assays, lyse the cells and measure the luciferase activity using a luminometer. For GFP-based assays, quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.

  • Calculate the percentage of inhibition of viral entry for each compound concentration relative to a DMSO control.

  • Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay

This assay is essential to ensure that the observed antiviral effect is not due to general toxicity of the compound.

Objective: To determine the CC50 (50% cytotoxic concentration) of the AAK1 inhibitor.

Materials:

  • Host cells (same as used in the antiviral assay)

  • Cell culture medium

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate.

  • Treat the cells with serial dilutions of the test compound for the same duration as the antiviral assay.

  • Add the cell viability reagent to the wells according to the manufacturer's protocol.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence signal using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to a DMSO control.

  • Determine the CC50 value from the dose-response curve. The selectivity index (SI) can then be calculated as CC50/EC50.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of AAK1 in Clathrin-Mediated Viral Entry

AAK1_Viral_Entry cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor 1. Binding AP2 AP2 Complex Receptor->AP2 2. Recruitment Clathrin Clathrin CCP Clathrin-Coated Pit Clathrin->CCP AP2_P Phosphorylated AP2 (p-AP2M1) AAK1 AAK1 AAK1->AP2 3. Phosphorylation Aak1_IN_4 AAK1 Inhibitor (e.g., this compound) Aak1_IN_4->AAK1 Inhibition AP2_P->CCP 4. Assembly CCV Clathrin-Coated Vesicle CCP->CCV 5. Invagination & Scission Endosome Endosome CCV->Endosome 6. Uncoating & Trafficking Release Viral Genome Release Endosome->Release 7. Fusion & Release

Caption: AAK1-mediated signaling in viral entry via clathrin-mediated endocytosis.

Experimental Workflow for Evaluating AAK1 Inhibitors

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_cellulo Cell-Based Evaluation cluster_mechanism Mechanism of Action Kinase_Assay AAK1 Kinase Assay Determine_IC50 Determine IC50 Kinase_Assay->Determine_IC50 Cytotoxicity Cytotoxicity Assay (CC50) Determine_IC50->Cytotoxicity Antiviral Antiviral Assay (EC50) Determine_IC50->Antiviral Selectivity_Index Calculate Selectivity Index (SI = CC50/EC50) Cytotoxicity->Selectivity_Index Antiviral->Selectivity_Index Time_of_Addition Time-of-Addition Assay Selectivity_Index->Time_of_Addition AP2M1_Phos AP2M1 Phosphorylation Assay Selectivity_Index->AP2M1_Phos Confirm_Entry_Inhibition Confirm Entry Inhibition Time_of_Addition->Confirm_Entry_Inhibition AP2M1_Phos->Confirm_Entry_Inhibition Start Start: Identify AAK1 Inhibitor Start->Kinase_Assay

References

Methodological & Application

Application Notes and Protocols for Aak1-IN-4 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aak1-IN-4 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface.[1][2][3] By phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, AAK1 facilitates the maturation of clathrin-coated pits.[1][3] Inhibition of AAK1 can therefore modulate various signaling pathways that rely on endocytosis, including the WNT, Notch, and Neuregulin-1/ErbB4 pathways. These pathways are implicated in numerous physiological and pathological processes, making AAK1 an attractive target for drug discovery in areas such as neuropathic pain, viral infections, and neurodegenerative diseases.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methodologies for assessing its biological activity and elucidating its mechanism of action.

Data Presentation

This compound Inhibitory Activity
ParameterValueReference
AAK1 IC504.6 nM
Filt Ki0.9 nM
Cell IC508.6 nM

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involving AAK1 and a general experimental workflow for studying the effects of this compound in cell culture.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Transmembrane Receptor AP2 AP2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits Endocytic_Vesicle Clathrin-Coated Vesicle Clathrin->Endocytic_Vesicle forms AAK1 AAK1 AAK1->AP2 phosphorylates (μ2 subunit) This compound This compound This compound->AAK1 inhibits Downstream_Signaling Downstream Signaling (e.g., WNT, Notch) Endocytic_Vesicle->Downstream_Signaling regulates Experimental_Workflow start Start: Cell Culture (e.g., HEK293T, HT1080) treatment Treat cells with this compound (various concentrations and durations) start->treatment lysis Cell Lysis treatment->lysis assays Perform Downstream Assays lysis->assays western Western Blot (p-AP2M1, total AP2M1, etc.) assays->western viability Cell Viability Assay (e.g., MTT, CCK-8) assays->viability kinase Kinase Assay (in vitro or cellular) assays->kinase end Data Analysis and Interpretation western->end viability->end kinase->end

References

Application Notes and Protocols for Aak1-IN-4 in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Aak1-IN-4, a selective inhibitor of AP2-associated protein kinase 1 (AAK1), in preclinical in vivo models, with a primary focus on neuropathic pain. The protocols outlined below are based on established methodologies and published findings.

Introduction

This compound is a potent and orally bioavailable inhibitor of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2] Inhibition of AAK1 has emerged as a promising therapeutic strategy for the management of neuropathic pain.[2][3][4] Studies in rodent models have demonstrated the efficacy of AAK1 inhibitors in alleviating pain-like behaviors associated with nerve injury and diabetes. The mechanism of action is thought to involve the modulation of alpha-2 adrenergic signaling in the spinal cord, a key pathway in pain processing.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies using this compound and other relevant AAK1 inhibitors in rodent models of neuropathic pain.

Table 1: In Vivo Efficacy of this compound in Rat Models of Neuropathic Pain

Animal ModelSpecies/StrainDose (mg/kg, p.o.)AdministrationKey FindingsReference
Chronic Constriction Injury (CCI)Male Sprague-Dawley Rat3Single dose~80% inhibition of tactile allodynia.
Chronic Constriction Injury (CCI)Male Sprague-Dawley Rat30-7.5 hoursGood spinal cord penetration with spinal-cord-to-plasma-concentration ratios of 8.8.
Diabetic Peripheral Neuropathic Pain (STZ-induced)Male Sprague-Dawley Rat1-100-24.5 hoursSignificant reduction in mechanical allodynia. Over 60% peak inhibition at 3 mg/kg and over 80% at 10 mg/kg.

Table 2: In Vivo Efficacy of another AAK1 inhibitor (LP-935509) in Rodent Models of Neuropathic Pain

Animal ModelSpecies/StrainDose (mg/kg, p.o.)AdministrationKey FindingsReference
Spinal Nerve Ligation (SNL)Mouse10, 30, 6030 minutes prior to testingReversal of fully established pain behavior.
Chronic Constriction Injury (CCI)RatNot specifiedNot specifiedReduced evoked pain responses.
Diabetic Peripheral Neuropathic Pain (STZ-induced)RatNot specifiedNot specifiedReduced evoked pain responses.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Chronic Constriction Injury (CCI) Model in Rats

This model induces peripheral mononeuropathy, mimicking chronic nerve compression.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., iodine and alcohol)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic.

  • Shave and sterilize the skin over the left thigh.

  • Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from surrounding connective tissue.

  • Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

  • Close the muscle layer and skin with sutures or wound clips.

  • Allow the animals to recover for at least 3-7 days before behavioral testing.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats

This model replicates the peripheral neuropathy observed in diabetes mellitus.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), ice-cold

  • Blood glucose meter and test strips

  • 10% sucrose solution

Procedure:

  • Fast the rats for 12-18 hours with free access to water.

  • On the day of induction, weigh the rats and prepare a fresh solution of STZ in ice-cold citrate buffer.

  • Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 50-75 mg/kg). A two-day injection protocol with a lower dose can also be used.

  • Immediately after injection, return the animals to their cages with free access to food and a 10% sucrose solution for the first 24-48 hours to prevent hypoglycemia.

  • Monitor blood glucose levels 1-2 weeks post-injection. Animals with blood glucose levels ≥ 15 mM (or ≥ 250 mg/dL) are considered diabetic.

  • Allow 2-4 weeks for the development of neuropathic pain, which can be confirmed by behavioral testing.

Assessment of Mechanical Allodynia using the Von Frey Test

This test measures the withdrawal threshold to a mechanical stimulus, a hallmark of neuropathic pain.

Materials:

  • Von Frey filaments (manual or electronic)

  • Elevated mesh platform with individual animal enclosures

Procedure:

  • Acclimatize the rats to the testing environment by placing them in the enclosures on the mesh platform for at least 15-30 minutes before testing.

  • Apply the von Frey filament perpendicularly to the mid-plantar surface of the hind paw.

  • For manual filaments, use the "up-down" method to determine the 50% withdrawal threshold. Start with a filament in the middle of the range and increase or decrease the force based on the animal's response (paw withdrawal, flinching, or licking).

  • For electronic von Frey, apply the filament with increasing force until the rat withdraws its paw. The device will record the peak force applied.

  • Repeat the measurement at least three times with a minimum of 3-5 minutes between stimulations on the same paw.

This compound Formulation and Administration

Formulation:

  • This compound can be formulated for oral administration (p.o.). A common vehicle for similar compounds is 10% Cremophor in sterile water or saline. The final formulation should be a homogenous suspension.

Administration:

  • Weigh the animal to determine the correct volume for the desired dose.

  • Administer the this compound formulation via oral gavage using an appropriate gauge gavage needle.

  • For efficacy studies, administer the compound at a set time before behavioral testing (e.g., 30-60 minutes).

Signaling Pathways and Experimental Workflows

AAK1 Signaling in Neuropathic Pain

AAK1 is a key regulator of clathrin-mediated endocytosis. In the context of neuropathic pain, inhibition of AAK1 is believed to enhance the signaling of alpha-2 adrenergic receptors, which are inhibitory G-protein coupled receptors that play a role in analgesia.

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine Alpha2_AR Alpha-2 Adrenergic Receptor NE->Alpha2_AR Activates Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Modulates NT_release Neurotransmitter Release (Pain Signal) Ca_channel->NT_release Triggers Pain_Perception Pain Perception NT_release->Pain_Perception To Brain AAK1 AAK1 Endocytosis Alpha-2 AR Internalization AAK1->Endocytosis Promotes Aak1_IN_4 This compound Aak1_IN_4->AAK1 Inhibits Endocytosis->Alpha2_AR Reduces surface expression

Caption: AAK1 inhibition by this compound is proposed to reduce the internalization of alpha-2 adrenergic receptors, thereby enhancing their inhibitory effect on pain signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a neuropathic pain model.

Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment and Assessment cluster_analysis Data Analysis Induction Induce Neuropathy (CCI or STZ) Development Allow for Pain Development (2-4 weeks) Induction->Development Baseline Baseline Behavioral Testing (Von Frey) Development->Baseline Grouping Randomize Animals into Treatment Groups Baseline->Grouping Treatment_Aak1 Administer this compound (e.g., 1-10 mg/kg, p.o.) Grouping->Treatment_Aak1 Treatment_Vehicle Administer Vehicle (Control) Grouping->Treatment_Vehicle Post_Treatment_Test Post-Treatment Behavioral Testing (Von Frey at various time points) Treatment_Aak1->Post_Treatment_Test Treatment_Vehicle->Post_Treatment_Test Analysis Analyze Paw Withdrawal Thresholds Post_Treatment_Test->Analysis Comparison Compare Treatment vs. Vehicle Groups Analysis->Comparison Conclusion Determine Efficacy of This compound Comparison->Conclusion

Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound in a rodent model of neuropathic pain.

References

Application Notes and Protocols for Aak1-IN-4 in Mouse Models of Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Aak1-IN-4, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), for the investigation of pain in mouse models. This document includes recommended dosage, detailed experimental protocols for compound administration and behavioral pain assays, and an overview of the underlying signaling pathways.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. Recent studies have identified AAK1 as a promising therapeutic target for neuropathic pain. Inhibition of AAK1 has been shown to produce analgesic effects in various preclinical models of pain. This compound is a potent and selective inhibitor of AAK1 that can be used to explore the therapeutic potential of AAK1 inhibition in vivo. The analgesic effects of AAK1 inhibitors are believed to be mediated, at least in part, through the modulation of the alpha-2 adrenergic signaling pathway in the spinal cord.

Quantitative Data Summary

The following tables summarize the available in vivo dosage and efficacy data for this compound and other relevant AAK1 inhibitors. It is important to note that while specific dosage data for this compound in mice is not yet published, the provided information from rat studies with this compound and mouse studies with other AAK1 inhibitors can be used to guide dose selection.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain

SpeciesPain ModelAdministration RouteDosage Range (mg/kg)Observed EffectReference
RatChronic Constriction Injury (CCI)Oral (p.o.)3~80% inhibition of tactile allodynia[1]
RatStreptozotocin (STZ)-induced Diabetic NeuropathyOral (p.o.)3>60% peak inhibition of mechanical allodynia[1]
RatStreptozotocin (STZ)-induced Diabetic NeuropathyOral (p.o.)10>80% peak inhibition of mechanical allodynia[1]

Table 2: In Vivo Efficacy of Other AAK1 Inhibitors in Mouse Models of Pain

CompoundPain ModelAdministration RouteDosage Range (mg/kg)Observed EffectReference
LP-935509Spinal Nerve Ligation (SNL)Oral (p.o.)3, 10, 30Dose-dependent reversal of mechanical allodynia[2]
LP-935509Formalin Test (Phase II)Oral (p.o.)10, 30, 60Significant reduction in flinching behavior[2]
BMS-911172Formalin TestSubcutaneous (s.c.)60Active in reducing pain behavior

Signaling Pathways and Experimental Workflow

AAK1 Signaling in Pain Modulation

The following diagram illustrates the hypothesized signaling pathway through which AAK1 inhibition alleviates pain. AAK1 is involved in clathrin-mediated endocytosis, a process critical for the internalization of cell surface receptors. In the context of pain, AAK1 may regulate the trafficking of receptors and channels involved in nociceptive signaling. Furthermore, the analgesic effect of AAK1 inhibitors is linked to the enhancement of alpha-2 adrenergic receptor signaling in the spinal cord, a pathway known to inhibit pain transmission.

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Spinal Cord) Nociceptive_Signal Nociceptive Signal AAK1 AAK1 Nociceptive_Signal->AAK1 activates Clathrin_Endocytosis Clathrin-Mediated Endocytosis AAK1->Clathrin_Endocytosis promotes Alpha2_Adrenergic_Receptor α2-Adrenergic Receptor AAK1->Alpha2_Adrenergic_Receptor Functional Interaction (Enhanced Signaling upon Inhibition) Receptor_Internalization Receptor/Channel Internalization Clathrin_Endocytosis->Receptor_Internalization Neurotransmitter_Release Pain Neurotransmitter Release Receptor_Internalization->Neurotransmitter_Release modulates Pain_Transmission_Inhibition Inhibition of Pain Transmission Neurotransmitter_Release->Pain_Transmission_Inhibition stimulates (inhibited by AAK1 blockade) Aak1_IN_4 This compound Aak1_IN_4->AAK1 inhibits Alpha2_Adrenergic_Receptor->Pain_Transmission_Inhibition Descending_Inhibition Descending Noradrenergic Inhibition Descending_Inhibition->Alpha2_Adrenergic_Receptor activates

Caption: AAK1 signaling pathway in nociception.

Experimental Workflow for In Vivo Pain Assessment

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neuropathic pain.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (1 week) Start->Animal_Acclimation Baseline_Testing Baseline Behavioral Testing (e.g., von Frey) Animal_Acclimation->Baseline_Testing Pain_Model_Induction Induction of Pain Model (e.g., SNL surgery) Baseline_Testing->Pain_Model_Induction Post_Surgery_Recovery Post-Surgery Recovery (3-7 days) Pain_Model_Induction->Post_Surgery_Recovery Drug_Administration This compound or Vehicle Administration (p.o.) Post_Surgery_Recovery->Drug_Administration Post_Dose_Testing Behavioral Testing at Multiple Time Points Drug_Administration->Post_Dose_Testing Data_Analysis Data Analysis and Interpretation Post_Dose_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo pain studies.

Experimental Protocols

This compound Formulation and Administration (Oral Gavage)

a. Recommended Starting Dosage for Mice:

Based on the data from rat studies with this compound and mouse studies with other AAK1 inhibitors, a starting oral dosage range of 10-30 mg/kg is recommended for mice. A dose-response study is advised to determine the optimal dose for a specific pain model.

b. Vehicle Formulation:

Many kinase inhibitors are hydrophobic and require a specific vehicle for oral administration. A common and effective vehicle for oral gavage in mice is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water .

Alternatively, for compounds with low aqueous solubility, a vehicle containing a mixture of solvents and surfactants can be used. A widely used formulation is:

  • 10% DMSO

  • 40% PEG300 (or PEG400)

  • 5% Tween-80

  • 45% Saline

It is crucial to include a vehicle-only control group in all experiments to account for any effects of the vehicle itself.

c. Preparation of Dosing Solution (using 0.5% CMC):

  • Calculate the required amount of this compound based on the mean body weight of the mice in the treatment group and the desired dose (mg/kg).

  • Prepare the 0.5% CMC vehicle by dissolving 0.5 g of CMC in 100 mL of sterile water. Heat and stir until fully dissolved, then cool to room temperature.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the 0.5% CMC vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL).

  • Vortex the suspension vigorously for 5-10 minutes to ensure homogeneity. A brief sonication can also be used to aid in creating a uniform suspension.

  • Prepare a fresh suspension immediately before administration.

d. Oral Gavage Procedure:

  • Accurately weigh each mouse before dosing to calculate the precise volume of the this compound suspension to be administered.

  • Gently restrain the mouse.

  • Use a sterile, flexible-tipped oral gavage needle of an appropriate size for mice (e.g., 20-22 gauge).

  • Carefully insert the gavage needle into the mouse's mouth and advance it along the roof of the mouth until it reaches the esophagus. The needle should pass with minimal resistance.

  • Slowly administer the calculated volume of the suspension.

  • Gently remove the gavage needle.

  • Monitor the mouse for any signs of distress immediately following the procedure.

Behavioral Pain Assays

a. Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a mechanical stimulus.

  • Place the mice in individual clear plastic chambers on an elevated mesh floor and allow them to acclimate for at least 30-60 minutes before testing.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the expected response range. If there is a response, use the next finer filament. If there is no response, use the next thicker filament.

  • The pattern of responses is used to calculate the 50% withdrawal threshold.

b. Hot Plate Test for Thermal Hyperalgesia

This test measures the latency to respond to a thermal stimulus.

  • The hot plate apparatus should be maintained at a constant temperature (e.g., 52-55°C).

  • Gently place the mouse on the hot plate and immediately start a timer.

  • Observe the mouse for nocifensive behaviors, such as paw licking, shaking, or jumping.

  • Record the latency (in seconds) to the first clear pain response.

  • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.

c. Formalin Test for Inflammatory and Persistent Pain

This test involves the injection of a dilute formalin solution into the paw, which elicits a biphasic pain response.

  • Acclimate the mice to the observation chambers for at least 30 minutes.

  • Inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 2-5% in saline) into the plantar surface of one hind paw.

  • Immediately after the injection, return the mouse to the observation chamber and start a timer.

  • Record the cumulative time the mouse spends licking or biting the injected paw during two distinct phases:

    • Phase 1 (acute pain): 0-5 minutes post-injection.

    • Phase 2 (inflammatory/persistent pain): 15-40 minutes post-injection.

  • This compound is expected to be more effective in Phase 2 of the formalin test.

Logical Relationship Diagram

The following diagram illustrates the logical flow of how this compound is hypothesized to produce analgesia, from molecular inhibition to behavioral outcome.

Logical_Relationship Aak1_IN_4_Admin Oral Administration of This compound AAK1_Inhibition Inhibition of AAK1 Kinase Activity in the Spinal Cord Aak1_IN_4_Admin->AAK1_Inhibition Endocytosis_Modulation Modulation of Clathrin-Mediated Endocytosis AAK1_Inhibition->Endocytosis_Modulation Alpha2_Signaling Enhanced α2-Adrenergic Receptor Signaling AAK1_Inhibition->Alpha2_Signaling Pain_Pathway_Inhibition Inhibition of Nociceptive Signal Transmission Endocytosis_Modulation->Pain_Pathway_Inhibition Alpha2_Signaling->Pain_Pathway_Inhibition Analgesia Analgesic Effect (Reduced Pain Behavior) Pain_Pathway_Inhibition->Analgesia

Caption: Logical flow of this compound's analgesic action.

References

Application Notes and Protocols for Solubilizing Aak1-IN-4 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), for in vitro biochemical and cell-based assays.

Introduction to this compound

This compound is a highly selective, central nervous system (CNS) penetrable, and orally active inhibitor of AAK1 with a reported IC50 of 4.6 nM in enzymatic assays and 8.6 nM in cell-based assays. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex. This phosphorylation event is critical for the recruitment of cargo and the maturation of clathrin-coated pits. Due to its role in fundamental cellular trafficking processes, AAK1 is a target of interest in several research areas, including neuropathic pain. Accurate and reproducible in vitro studies are essential for characterizing the activity and mechanism of this compound, beginning with its proper solubilization and handling.

Quantitative Data Summary

For effective experimental design, key quantitative parameters for this compound are summarized in the table below.

ParameterValueSolvent/ConditionsReference
IC50 (enzymatic) 4.6 nMIn vitro kinase assay[1]
IC50 (cellular) 8.6 nMCell-based assay[1]
Solubility 10 mMDMSO[1]
Molecular Weight 372.46 g/mol -[1]
Storage (Powder) -20°C for up to 3 yearsDessicated[2]
Storage (Solvent) -80°C for up to 1 yearIn DMSO

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

The following diagram illustrates the role of AAK1 in the clathrin-mediated endocytosis pathway, the process targeted by this compound.

Stock_Solution_Workflow A Equilibrate this compound powder to room temp. B Weigh appropriate mass of this compound A->B C Add anhydrous DMSO to achieve 10 mM B->C D Vortex until fully dissolved (gentle warming if needed) C->D E Aliquot into sterile tubes D->E F Store at -80°C E->F

References

Application Notes and Protocols for Aak1-IN-4 Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aak1-IN-4 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis. Inhibition of AAK1 has emerged as a promising therapeutic strategy for the management of neuropathic pain.[1][2][3][4] this compound is characterized as a central nervous system (CNS)-penetrant, orally active compound, making it a valuable tool for in vivo studies in rodent models of neurological disorders.[1]

These application notes provide a comprehensive overview of the use of this compound in rodent research, including its pharmacological data, detailed experimental protocols for efficacy and pharmacokinetic studies, and a visualization of its proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueSpecies/SystemReference
AAK1 IC₅₀4.6 nMHuman
AAK1 Kᵢ0.9 nMHuman
Cellular IC₅₀8.6 nM-

Table 2: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

Dose (Oral)EffectTime CourseReference
3 mg/kg~80% inhibition of tactile allodyniaSingle dose
3 mg/kg>60% peak inhibition of mechanical allodynia0 - 24.5 hours
10 mg/kg>80% peak inhibition of mechanical allodynia0 - 24.5 hours

Table 3: Pharmacokinetic Properties of this compound in Rats

ParameterValueDose (Oral)Time CourseReference
Spinal Cord-to-Plasma Concentration Ratio8.83 mg/kg0 - 7.5 hours

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects by inhibiting AAK1, a key regulator of clathrin-mediated endocytosis. This process is crucial for the internalization of various cell surface receptors. In the context of neuropathic pain, the efficacy of AAK1 inhibitors is mechanistically linked to the enhancement of alpha-2 adrenergic receptor signaling, a pathway known for its antinociceptive properties.

AAK1_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Alpha2_Adrenergic_Receptor α2 Adrenergic Receptor Clathrin_Mediated_Endocytosis Clathrin-Mediated Endocytosis Alpha2_Adrenergic_Receptor->Clathrin_Mediated_Endocytosis Internalization Pain_Signal_Propagation Pain Signal Propagation Alpha2_Adrenergic_Receptor->Pain_Signal_Propagation Inhibits Norepinephrine Norepinephrine Norepinephrine->Alpha2_Adrenergic_Receptor Binds AAK1 AAK1 AAK1->Clathrin_Mediated_Endocytosis Promotes Aak1_IN_4 This compound Aak1_IN_4->AAK1 Inhibits Analgesia Analgesia

Proposed mechanism of this compound in neuropathic pain.

Experimental Protocols

The following are detailed protocols for the administration and evaluation of this compound in rodent models. These protocols are synthesized from established methodologies and should be adapted to specific experimental needs and institutional guidelines.

Protocol 1: Evaluation of this compound Efficacy in the Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This protocol describes the induction of neuropathic pain using the CCI model and the subsequent assessment of the analgesic effects of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Von Frey filaments

  • Oral gavage needles (18-20 gauge)

Experimental Workflow:

CCI_Workflow Acclimatization Acclimatization (1 week) Baseline_Testing Baseline Behavioral Testing (von Frey) Acclimatization->Baseline_Testing CCI_Surgery CCI Surgery Baseline_Testing->CCI_Surgery Post_Op_Recovery Post-Operative Recovery (7-14 days) CCI_Surgery->Post_Op_Recovery Drug_Administration This compound or Vehicle Administration (p.o.) Post_Op_Recovery->Drug_Administration Behavioral_Testing Post-Dose Behavioral Testing Drug_Administration->Behavioral_Testing

Workflow for the CCI model efficacy study.

Procedure:

  • Animal Acclimatization and Baseline Testing:

    • House rats in a controlled environment for at least one week before the experiment.

    • Handle the rats daily to acclimate them to the experimental procedures.

    • Establish baseline mechanical sensitivity using the von Frey test before surgery.

  • Chronic Constriction Injury (CCI) Surgery:

    • Anesthetize the rat.

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing.

    • Close the incision with sutures.

    • Allow the animals to recover for 7-14 days for the development of neuropathic pain.

  • This compound Formulation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound or vehicle via oral gavage (p.o.) at the desired dose (e.g., 1-10 mg/kg). The volume should be between 10-20 ml/kg.

  • Assessment of Mechanical Allodynia (Von Frey Test):

    • Place the rat in a testing chamber with a mesh floor and allow for acclimatization.

    • Apply von Frey filaments of increasing force to the plantar surface of the hind paw.

    • A positive response is a sharp withdrawal of the paw.

    • Determine the paw withdrawal threshold (PWT) using the up-down method.

    • Conduct testing at various time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the analgesic effect.

Protocol 2: Pharmacokinetic Study of this compound in Rats

This protocol outlines a procedure to determine the pharmacokinetic profile of this compound in rats following oral administration.

Materials:

  • Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation (optional, for serial blood sampling)

  • This compound

  • Vehicle

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Materials for tissue homogenization

  • Analytical equipment (e.g., LC-MS/MS)

Experimental Workflow:

PK_Workflow Animal_Preparation Animal Preparation (Fasting overnight) Drug_Administration This compound Administration (p.o.) Animal_Preparation->Drug_Administration Sample_Collection Serial Blood & Tissue Collection Drug_Administration->Sample_Collection Sample_Processing Plasma Separation & Tissue Homogenization Sample_Collection->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Workflow for a pharmacokinetic study.

Procedure:

  • Animal Preparation and Dosing:

    • Fast rats overnight before dosing, with free access to water.

    • Administer a single oral dose of this compound (e.g., 3 mg/kg).

  • Sample Collection:

    • Blood: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a cannulated jugular vein or other appropriate method.

    • Tissues: At the final time point, euthanize the animals and collect tissues of interest (e.g., brain, spinal cord).

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma.

    • Tissues: Homogenize the collected tissues in an appropriate buffer.

    • Store all samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using appropriate software.

    • Determine tissue-to-plasma concentration ratios to assess CNS penetration.

Conclusion

This compound is a valuable research tool for investigating the role of AAK1 in various physiological and pathological processes, particularly in the context of neuropathic pain. The protocols provided herein offer a framework for conducting robust in vivo studies to evaluate the efficacy and pharmacokinetic properties of this compound in rodent models. Researchers should adapt these protocols to their specific experimental designs and adhere to all institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for the Analytical Detection of Aak1-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aak1-IN-4 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1][2] AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is essential for the recognition and internalization of cargo proteins.[3][4][5] Due to its role in fundamental cellular trafficking processes, AAK1 has emerged as a therapeutic target for various conditions, including neuropathic pain, viral infections, and certain neurological disorders. This compound, as a specific inhibitor, is a valuable tool for studying the physiological and pathological roles of AAK1.

These application notes provide detailed protocols for the analytical detection and quantification of this compound in various matrices, which are essential for pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies. The primary methods detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), representing common and robust techniques for the analysis of small molecule inhibitors.

AAK1 Signaling Pathway and Inhibition by this compound

AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental process for internalizing cell surface receptors and other cargo. The canonical pathway involves the recruitment of the AP-2 complex to the plasma membrane, which in turn recruits clathrin to form coated pits. AAK1 phosphorylates the μ2 subunit of the AP-2 complex, a step that is thought to enhance the affinity of AP-2 for cargo proteins and promote the maturation of clathrin-coated pits. By inhibiting AAK1, this compound prevents this phosphorylation event, thereby disrupting the normal process of CME.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cargo Receptor AP2 AP-2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit assembles AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit Aak1_IN_4 This compound Aak1_IN_4->AAK1 inhibits

Figure 1: AAK1 Signaling in Clathrin-Mediated Endocytosis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are important for the development of analytical methods.

PropertyValueReference
Molecular FormulaC₂₀H₂₈N₄O₃
Molecular Weight388.47 g/mol
CAS Number1815612-79-3
AAK1 IC₅₀4.6 nM

Analytical Methodologies

The choice of analytical method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. For quantification in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is generally preferred due to its high sensitivity and specificity. HPLC-UV can be a suitable alternative for in vitro samples or when higher concentrations are expected.

Method 1: Quantification of this compound by LC-MS/MS

This protocol describes a general method for the quantification of this compound in plasma, which can be adapted for other biological matrices.

1. Experimental Workflow

LCMS_Workflow Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Analysis Data Analysis Inject->Analysis

Figure 2: LC-MS/MS Sample Preparation Workflow.

2. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a deuterated analog of this compound, if available, or a structurally similar compound).

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. Chromatographic and Mass Spectrometric Conditions

The following are suggested starting conditions that should be optimized for your specific instrumentation.

ParameterSuggested Condition
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsTo be determined by direct infusion of this compound and IS. Precursor ion will be [M+H]⁺.
Collision EnergyTo be optimized for each transition
Dwell Time100 ms

4. Method Validation Parameters

A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA).

ParameterAcceptance Criteria
LinearityCorrelation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%
AccuracyWithin ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day)Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectAssessed to ensure no significant ion suppression or enhancement
StabilityEvaluated under various conditions (freeze-thaw, short-term, long-term)
Method 2: Quantification of this compound by HPLC-UV

This method is suitable for samples with higher concentrations of this compound and where a mass spectrometer is not available. The presence of aromatic rings in the structure of this compound suggests it will have a UV chromophore.

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation, which is beneficial for HPLC-UV analysis to reduce baseline noise and interfering peaks.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of plasma sample (pre-treated with an equal volume of 4% phosphoric acid).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in 100 µL of mobile phase.

2. Chromatographic Conditions

ParameterSuggested Condition
HPLC System
ColumnC18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
UV Detection WavelengthTo be determined by scanning a standard solution of this compound (typically between 200-400 nm)

3. Method Validation Parameters

The validation parameters are similar to those for LC-MS/MS, with the LLOQ being determined by a signal-to-noise ratio of ≥ 10.

ParameterAcceptance Criteria
Linearityr² ≥ 0.99
LLOQS/N ≥ 10; accuracy and precision within ±20%
AccuracyWithin ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day)CV ≤ 15% (≤ 20% at LLOQ)
SpecificityNo interfering peaks at the retention time of this compound and IS
RecoveryConsistent and reproducible

Data Presentation

Quantitative data from method validation studies should be summarized for clarity and easy comparison.

Table 1: Summary of LC-MS/MS Method Performance (Hypothetical Data)

ParameterResult
Linear Range1 - 1000 ng/mL
LLOQ1 ng/mL
Intra-day Precision (CV%)3.5 - 8.2%
Inter-day Precision (CV%)4.1 - 9.5%
Accuracy (% Bias)-5.2 to +6.8%
Mean Recovery85.4%

Table 2: Summary of HPLC-UV Method Performance (Hypothetical Data)

ParameterResult
Linear Range50 - 5000 ng/mL
LLOQ50 ng/mL
Intra-day Precision (CV%)2.8 - 6.5%
Inter-day Precision (CV%)3.5 - 7.8%
Accuracy (% Bias)-4.1 to +5.3%
Mean Recovery92.1%

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the detection and quantification of this compound. The choice between LC-MS/MS and HPLC-UV will be dictated by the specific requirements of the study, particularly the desired sensitivity and the complexity of the sample matrix. Proper method development and validation are critical to ensure the generation of reliable and accurate data in preclinical and clinical research involving this novel AAK1 inhibitor.

References

Application Notes and Protocols for Aak1-IN-4 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, nutrients, and pathogens.[1][2][3] AAK1 facilitates this process by phosphorylating the µ2 subunit of the adaptor protein 2 (AP2) complex, which is a key step in the formation of clathrin-coated vesicles.[1][4] Dysregulation of AAK1 activity has been implicated in a variety of diseases, including neuropathic pain, neurological disorders, and viral infections, making it an attractive therapeutic target.

Aak1-IN-4 is a highly selective and potent inhibitor of AAK1. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel AAK1 inhibitors. The protocols described herein are suitable for both biochemical and cell-based screening formats.

Data Presentation

In Vitro Potency of AAK1 Inhibitors

The following table summarizes the in vitro potency of this compound and other representative AAK1 inhibitors. This data is essential for selecting appropriate positive controls and determining effective concentrations for screening assays.

CompoundAAK1 IC50 (nM)Assay TypeReference
This compound 4.6Biochemical
This compound8.6Cellular
TIM-098a240Biochemical
TIM-0638510Biochemical
Compound 1819Cellular
Compound 1269Biochemical
K252a< 10Biochemical

Signaling Pathways and Experimental Workflows

AAK1 Signaling in Clathrin-Mediated Endocytosis

AAK1_CME_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_vesicle Clathrin-Coated Vesicle CargoReceptor Cargo Receptor AP2 AP2 Complex CargoReceptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits CCV Vesicle Formation & Endocytosis AP2->CCV Clathrin->CCV AAK1 AAK1 AAK1->AP2 phosphorylates (μ2 subunit) ADP ADP AAK1->ADP Aak1_IN_4 This compound Aak1_IN_4->AAK1 inhibits ATP ATP ATP->AAK1

Caption: AAK1 phosphorylates the AP2 complex, a critical step in clathrin-mediated endocytosis.

High-Throughput Screening Workflow for AAK1 Inhibitors

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary & Confirmatory Assays cluster_lead_opt Lead Optimization PrimaryAssay Biochemical HTS (e.g., TR-FRET) Hits Initial Hits PrimaryAssay->Hits CompoundLibrary Compound Library CompoundLibrary->PrimaryAssay DoseResponse Dose-Response & IC50 Determination Hits->DoseResponse CellularAssay Cell-Based Assay (Endocytosis Inhibition) DoseResponse->CellularAssay Selectivity Kinase Selectivity Profiling CellularAssay->Selectivity ConfirmedHits Confirmed Hits Selectivity->ConfirmedHits SAR Structure-Activity Relationship (SAR) ConfirmedHits->SAR ADMET ADMET Profiling SAR->ADMET LeadCandidate Lead Candidate ADMET->LeadCandidate

Caption: A logical workflow for the identification and validation of AAK1 inhibitors.

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening using TR-FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay, adapted from the LanthaScreen™ Eu Kinase Binding Assay, to identify inhibitors of AAK1. The assay measures the displacement of a fluorescent tracer from the AAK1 active site by a test compound.

Materials:

  • Recombinant Human AAK1 protein

  • LanthaScreen™ Eu-anti-tag Antibody

  • Kinase Tracer

  • TR-FRET Dilution Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (as a positive control)

  • Test compounds

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 4X stock of test compounds and this compound in TR-FRET Dilution Buffer. The final desired concentration range for this compound as a control would typically be from 1 µM down to low nM.

    • Prepare a 2X AAK1 kinase/Eu-anti-tag antibody mixture in TR-FRET Dilution Buffer. The final concentration of AAK1 and antibody should be optimized, but a starting point is 10 nM kinase and 4 nM antibody.

    • Prepare a 4X kinase tracer solution in TR-FRET Dilution Buffer. The optimal concentration is typically close to the Kd of the tracer for the kinase.

  • Assay Protocol:

    • Add 4 µL of the 4X test compound or control to the wells of a 384-well plate.

    • Add 8 µL of the 2X AAK1 kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer solution to each well.

    • The final reaction volume will be 16 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the tracer).

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

  • Data Analysis:

    • The percent inhibition is calculated relative to controls (wells with no inhibitor for 0% inhibition and a known potent inhibitor for 100% inhibition).

    • Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

    • Assay quality can be assessed by calculating the Z' factor, which should be > 0.5 for a robust assay.

Protocol 2: Cell-Based High-Content Screening for Inhibition of Clathrin-Mediated Endocytosis

This protocol outlines a high-content imaging assay to assess the inhibitory effect of compounds on clathrin-mediated endocytosis in a cellular context. This serves as a secondary assay to confirm the mechanism of action of hits from the primary biochemical screen.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transferrin conjugated to a fluorescent probe (e.g., Transferrin-Alexa Fluor 488)

  • Hoechst 33342 (for nuclear staining)

  • This compound (as a positive control)

  • Test compounds

  • 384-well, clear-bottom, black imaging plates

  • High-content imaging system

Procedure:

  • Cell Plating:

    • Seed HeLa cells into 384-well imaging plates at a density that results in a sub-confluent monolayer after 24 hours of incubation (e.g., 5,000 cells/well).

    • Incubate at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and this compound in serum-free medium.

    • Remove the culture medium from the cell plates and add the compound dilutions.

    • Incubate for 1-2 hours at 37°C.

  • Endocytosis Assay:

    • Prepare a solution of fluorescently labeled transferrin in serum-free medium (e.g., 25 µg/mL).

    • Add the transferrin solution to each well and incubate for a defined period to allow for internalization (e.g., 15-30 minutes at 37°C).

    • To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the nuclei by incubating with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10 minutes.

    • Wash the cells twice with PBS.

  • Image Acquisition and Analysis:

    • Acquire images of the cells using a high-content imaging system, capturing both the nuclear (Hoechst) and transferrin channels.

    • Use image analysis software to identify individual cells based on the nuclear stain.

    • Quantify the amount of internalized transferrin by measuring the total fluorescence intensity of transferrin within each cell's boundary.

    • Calculate the average fluorescence intensity per cell for each treatment condition.

  • Data Analysis:

    • Normalize the data to the vehicle control (DMSO) to determine the percent inhibition of transferrin uptake.

    • Generate dose-response curves and calculate IC50 values for active compounds.

Conclusion

The provided protocols offer a robust framework for the high-throughput screening and characterization of AAK1 inhibitors using this compound as a reference compound. The combination of a primary biochemical assay and a secondary cell-based assay allows for the identification of potent and cell-permeable inhibitors with a relevant mechanism of action. These assays are crucial tools for the discovery and development of novel therapeutics targeting AAK1 for a range of diseases.

References

Application Notes and Protocols for Measuring AAK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to develop and perform assays for the measurement of Adaptor-Associated Kinase 1 (AAK1) inhibition.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME)[1][2][3]. It functions by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, a key component of the endocytic machinery[1][2]. The binding of clathrin to AAK1 stimulates its kinase activity, which in turn enhances the binding of AP2 to tyrosine-containing sorting motifs on cargo receptors, thereby promoting the efficiency of internalization. Beyond its role in endocytosis, AAK1 is implicated in various signaling pathways, including the WNT and Notch pathways. Dysregulation of AAK1 activity has been linked to several diseases, including neuropathic pain, schizophrenia, Parkinson's disease, and viral infections, making it an attractive therapeutic target.

This document provides a comprehensive overview of various assay formats for identifying and characterizing AAK1 inhibitors, including biochemical, biophysical, and cell-based methods. Detailed protocols and data presentation guidelines are included to facilitate the setup and execution of these assays in a research or drug discovery setting.

AAK1 Signaling Pathway

AAK1 is a central regulator of intracellular trafficking and signaling. Its primary function involves the phosphorylation of the AP2M1 (µ2) subunit of the AP2 complex, which is a critical step in clathrin-mediated endocytosis. AAK1 has also been shown to be involved in other signaling cascades, including the WNT and Notch pathways.

AAK1_Signaling_Pathway cluster_CME Clathrin-Mediated Endocytosis cluster_Signaling Other Signaling Pathways Clathrin Clathrin AAK1_CME AAK1 Clathrin->AAK1_CME stimulates AP2 AP2 Complex Cargo Cargo Receptors AP2->Cargo binds AP2M1_P p-AP2M1 (Thr156) Endocytosis Endocytosis Cargo->Endocytosis AAK1_CME->AP2 phosphorylates μ2 subunit WNT WNT Signaling AAK1_Signal AAK1 WNT->AAK1_Signal activates Notch Notch Signaling LRP6 LRP6 AAK1_Signal->LRP6 promotes endocytosis of Notch_Receptor Notch Receptor AAK1_Signal->Notch_Receptor interacts with & stabilizes LRP6->WNT negative feedback AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1_CME AAK1_Inhibitor->AAK1_Signal Experimental_Workflow cluster_Biochemical Biochemical/Biophysical Screening cluster_Cellular Cell-Based Validation cluster_Lead_Opt Lead Optimization HTS High-Throughput Screening (e.g., TR-FRET, AlphaLISA) Dose_Response Dose-Response & IC50 Determination HTS->Dose_Response Hit Compounds Target_Engagement Target Engagement Assay (e.g., NanoBRET) Dose_Response->Target_Engagement Confirmed Hits Functional_Assay Functional Cellular Assay (e.g., p-AP2M1 Western Blot) Target_Engagement->Functional_Assay Selectivity Kinase Selectivity Profiling Functional_Assay->Selectivity Validated Hits In_Vivo In Vivo Efficacy Models Selectivity->In_Vivo

References

Aak1-IN-4: A Potent Tool for Interrogating Endocytic Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME).[1][2] CME is a fundamental cellular process responsible for the internalization of a wide array of extracellular molecules, including nutrients, growth factors, and pathogens. AAK1 facilitates this process by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[1][3] This phosphorylation event is critical for the recruitment of cargo to clathrin-coated pits and the subsequent formation of endocytic vesicles.[3] Given its central role in endocytosis, AAK1 has emerged as a promising therapeutic target for a variety of diseases, including neuropathic pain, viral infections, and neurodegenerative disorders.

Aak1-IN-4 is a highly selective and potent small molecule inhibitor of AAK1. Its ability to acutely and specifically block AAK1 activity makes it an invaluable research tool for elucidating the intricate mechanisms of endocytic trafficking and for validating AAK1 as a therapeutic target. These application notes provide detailed protocols for utilizing this compound in key experiments to study its effects on endocytic pathways.

Quantitative Data

The following table summarizes the in vitro and in-cell potency of this compound and other relevant AAK1 inhibitors. This data is essential for selecting appropriate inhibitor concentrations for cell-based assays.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound AAK1 Biochemical 4.6
This compound AAK1 Cell-based 8.6
SGC-AAK1-1AAK1TR-FRET BindingKᵢ < 1.0 µM
SGC-AAK1-1BMP2KTR-FRET BindingKᵢ > 30-fold selective over BMP2K
LP-935509AAK1Biochemical-

Signaling Pathway

The diagram below illustrates the central role of AAK1 in the clathrin-mediated endocytosis pathway.

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Binding AP2_complex AP-2 Complex Receptor->AP2_complex Recruitment Clathrin Clathrin AP2_complex->Clathrin Recruitment Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit Assembly AAK1 AAK1 Clathrin->AAK1 Stimulation Endocytic_Vesicle Endocytic Vesicle Coated_Pit->Endocytic_Vesicle Internalization AAK1->AP2_complex Phosphorylation (p-AP2M1) Aak1_IN_4 This compound Aak1_IN_4->AAK1 Inhibition p_AP2M1 p-AP2M1 p_AP2M1->Coated_Pit Maturation

AAK1's role in clathrin-mediated endocytosis.

Experimental Protocols

Here are detailed protocols for key experiments to investigate the effects of this compound on endocytic trafficking.

Western Blot Analysis of AP2M1 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of the AP-2 mu subunit (AP2M1) at Threonine 156.

Materials:

  • Cells (e.g., HEK293T, HT1080)

  • This compound (or other AAK1 inhibitors)

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies:

    • Rabbit anti-phospho-AP2M1 (Thr156)

    • Mouse anti-total-AP2M1

    • Rabbit or mouse anti-AAK1

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities using software like ImageJ. Normalize the phospho-AP2M1 signal to total AP2M1 and the loading control.

Transferrin Uptake Assay via Fluorescence Microscopy

This qualitative and semi-quantitative assay visualizes the effect of this compound on the internalization of transferrin, a classic marker for clathrin-mediated endocytosis.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • DMSO

  • Serum-free media

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 488-Transferrin)

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Treatment:

    • Plate cells on coverslips and grow to 60-70% confluency.

    • Pre-treat cells with this compound or DMSO in serum-free media for 1-2 hours.

  • Starvation and Pulse:

    • Starve cells in serum-free media for 30 minutes at 37°C to remove bound transferrin.

    • Pulse the cells with fluorescently labeled transferrin (e.g., 20-50 µg/ml) in serum-free media containing this compound or DMSO for a short period (e.g., 5-15 minutes) at 37°C to label early endosomes.

  • Fixation and Staining:

    • Quickly wash the cells with ice-cold PBS to stop endocytosis.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS and stain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on slides.

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the intracellular fluorescence intensity per cell using software like ImageJ to assess the extent of transferrin uptake.

Quantitative Transferrin Recycling Assay via Flow Cytometry

This protocol provides a quantitative measure of the impact of this compound on the recycling of internalized transferrin back to the plasma membrane.

Materials:

  • Suspension or adherent cells

  • This compound

  • DMSO

  • Serum-free media

  • Biotinylated transferrin

  • Streptavidin conjugated to a fluorophore (e.g., PE or FITC)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Treat cells with this compound or DMSO as described previously.

  • Loading with Biotinylated Transferrin:

    • Starve cells in serum-free media for 30 minutes.

    • Incubate cells with biotinylated transferrin for 30-60 minutes at 37°C to load the endocytic recycling compartment.

  • Chase and Detection:

    • Wash the cells to remove unbound transferrin.

    • Initiate the "chase" by adding media containing an excess of unlabeled transferrin.

    • At various time points (e.g., 0, 5, 15, 30 minutes), place an aliquot of cells on ice to stop trafficking.

    • Stain the cells on ice with fluorophore-conjugated streptavidin to detect the amount of biotinylated transferrin remaining on the cell surface (recycled).

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity at each time point.

    • Plot the fluorescence intensity over time to determine the kinetics of transferrin recycling.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound on endocytic trafficking.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293T, HeLa) Start->Cell_Culture Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Inhibition_Confirmation Confirm AAK1 Inhibition Treatment->Inhibition_Confirmation Endocytosis_Assay Assess Endocytosis Treatment->Endocytosis_Assay Recycling_Assay Assess Endocytic Recycling Treatment->Recycling_Assay Western_Blot Western Blot for p-AP2M1 Inhibition_Confirmation->Western_Blot Primary Method Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Transferrin_Uptake_Microscopy Transferrin Uptake Assay (Fluorescence Microscopy) Endocytosis_Assay->Transferrin_Uptake_Microscopy Qualitative Transferrin_Uptake_FACS Transferrin Uptake Assay (Flow Cytometry) Endocytosis_Assay->Transferrin_Uptake_FACS Quantitative Transferrin_Uptake_Microscopy->Data_Analysis Transferrin_Uptake_FACS->Data_Analysis Transferrin_Recycling_FACS Transferrin Recycling Assay (Flow Cytometry) Recycling_Assay->Transferrin_Recycling_FACS Transferrin_Recycling_FACS->Data_Analysis Conclusion Conclusion on this compound's Effect on Endocytic Trafficking Data_Analysis->Conclusion

Workflow for studying this compound's effects.

References

Application Notes and Protocols for Aak1-IN-4 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), in primary neuron cultures. This document outlines the mechanism of action of AAK1, detailed protocols for inhibitor application and downstream analysis, and quantitative data for this compound and related compounds.

Introduction to AAK1 in Neuronal Function

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME).[1][2][3] In neurons, CME is essential for synaptic vesicle recycling, neurotransmitter reuptake, and the regulation of cell surface receptor density. AAK1 facilitates these processes by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[1][2] This phosphorylation event is a critical step for the recruitment of cargo to clathrin-coated pits and the subsequent formation of endocytic vesicles.

Beyond its core function in endocytosis, AAK1 is implicated in several signaling pathways crucial for neuronal development and function, including the Notch and WNT signaling pathways. Dysregulation of AAK1 activity has been linked to various neurological and neurodegenerative disorders, including neuropathic pain, Alzheimer's disease, and Parkinson's disease, making it a promising therapeutic target. This compound is a highly selective, CNS-penetrable, and orally active inhibitor of AAK1, making it a valuable tool for studying the kinase's function in neuronal health and disease.

Quantitative Data for AAK1 Inhibitors

The following table summarizes the in vitro potency of this compound and other relevant AAK1 inhibitors. This data is essential for selecting appropriate compounds and determining effective concentrations for cell-based assays.

InhibitorTargetIC50 (Enzyme Assay)IC50 (Cell-Based Assay)KiNotes
This compound AAK14.6 nM8.6 nM0.9 nMHighly selective, CNS-penetrable, orally active.
LP-935509AAK13.3 nM2.8 nM0.9 nMPotent, selective, orally active, and brain-penetrant.
BMS-911172AAK112 nM51 nM-Brain-penetrant and selective.
BMT-090605AAK1-0.63 nM-Potent and selective, suitable for intrathecal injection.

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz, illustrate the AAK1 signaling pathway, a typical experimental workflow for using this compound in primary neurons, and the logical relationship of AAK1's role in endocytosis.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor AP2_Complex AP-2 Complex Receptor->AP2_Complex binds Clathrin Clathrin AP2_Complex->Clathrin recruits Phosphorylated_AP2M1 p-AP2M1 (μ2) Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle AAK1 AAK1 AAK1->AP2_Complex phosphorylates μ2 Aak1_IN_4 This compound Aak1_IN_4->AAK1 inhibits Phosphorylated_AP2M1->Endocytic_Vesicle promotes formation Experimental_Workflow cluster_assays Functional Assays Start Start Culture_Neurons Primary Neuron Culture (e.g., Cortical or Hippocampal) Start->Culture_Neurons Treat_Inhibitor Treat with this compound (Dose-response & Time-course) Culture_Neurons->Treat_Inhibitor Assess_Viability Assess Neuronal Viability (e.g., MTT or Calcein-AM assay) Treat_Inhibitor->Assess_Viability Downstream_Assays Downstream Functional Assays Treat_Inhibitor->Downstream_Assays End End Assess_Viability->End Phosphorylation_Assay AP2M1 Phosphorylation (Western Blot) Downstream_Assays->Phosphorylation_Assay Endocytosis_Assay Receptor Internalization (e.g., Transferrin uptake) Downstream_Assays->Endocytosis_Assay Vesicle_Recycling_Assay Synaptic Vesicle Recycling (e.g., FM dye or Syt1-uptake) Downstream_Assays->Vesicle_Recycling_Assay Phosphorylation_Assay->End Endocytosis_Assay->End Vesicle_Recycling_Assay->End AAK1_Endocytosis_Logic AAK1_Active Active AAK1 AP2M1_Phos AP2M1 Phosphorylation AAK1_Active->AP2M1_Phos leads to Aak1_IN_4 This compound AAK1_Inactive Inactive AAK1 Aak1_IN_4->AAK1_Inactive induces CME Clathrin-Mediated Endocytosis AP2M1_Phos->CME enables Synaptic_Function Normal Synaptic Function CME->Synaptic_Function supports Reduced_AP2M1_Phos Reduced AP2M1 Phosphorylation AAK1_Inactive->Reduced_AP2M1_Phos results in Impaired_CME Impaired Endocytosis Reduced_AP2M1_Phos->Impaired_CME causes Altered_Synaptic_Function Altered Synaptic Function Impaired_CME->Altered_Synaptic_Function leads to

References

Troubleshooting & Optimization

Aak1-IN-4 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aak1-IN-4. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective, orally active, and CNS-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1][2] Its primary mechanism of action is the inhibition of AAK1 kinase activity, which plays a crucial role in clathrin-mediated endocytosis. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a key step in the formation of clathrin-coated vesicles for cargo internalization. By inhibiting AAK1, this compound disrupts this process.

Q2: What are the primary research applications for this compound?

This compound is primarily investigated for its potential in the treatment of neuropathic pain.[1][2] Additionally, due to AAK1's role in various signaling pathways, inhibitors like this compound are being explored in other therapeutic areas, including neurodegenerative diseases and viral infections.

Q3: I am observing unexpected or off-target effects in my experiment. What could be the cause?

While this compound is a highly selective inhibitor, off-target effects can still occur, especially at high concentrations. It is crucial to use the lowest effective concentration and include appropriate controls in your experiments. To confirm that the observed phenotype is due to AAK1 inhibition, consider performing a rescue experiment by overexpressing a resistant AAK1 mutant or using a structurally different AAK1 inhibitor to see if the same effect is produced.

Q4: How can I confirm that this compound is active in my cellular model?

To verify the on-target activity of this compound, it is recommended to assess the phosphorylation status of AAK1's direct downstream target, the AP2M1 subunit of the AP-2 complex, at the Threonine 156 residue (p-AP2M1 Thr156). A successful inhibition of AAK1 by this compound should lead to a significant decrease in the levels of p-AP2M1 (Thr156). This can be measured by Western blotting using a specific antibody against p-AP2M1 (Thr156).

Troubleshooting Guides

Solubility Issues

Q5: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?

This compound is known to have limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).

Recommended Stock Solution Protocol:

  • Bring the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of pure, anhydrous DMSO to the vial to achieve the desired concentration. A stock solution of 10 mM in DMSO is commonly used.[2]

  • To aid dissolution, gently vortex the solution. If necessary, sonication or gentle warming (to no more than 37°C) can be applied. Visually inspect the solution to ensure that all the powder has dissolved.

Q6: My this compound solution has formed a precipitate after being added to my aqueous cell culture medium. How can I prevent this?

Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and reduce the likelihood of precipitation.

  • Dilution Method: When preparing your working solution, add the this compound DMSO stock solution to your cell culture medium while vortexing or mixing to ensure rapid and even dispersion. Avoid adding the aqueous medium directly to the concentrated DMSO stock.

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the inhibitor stock solution can sometimes help to improve solubility.

  • Lower the Working Concentration: If precipitation persists, try using a lower working concentration of this compound. It is always advisable to perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell line and assay.

Stability Issues

Q7: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the stability and activity of this compound.

Q8: How should I store my this compound stock solution in DMSO?

Q9: Is this compound stable in aqueous solutions?

This compound is expected to have limited stability in aqueous solutions. It is strongly recommended to prepare fresh dilutions in your aqueous experimental buffer or cell culture medium from the DMSO stock solution immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.

Data Presentation

Table 1: this compound Solubility

SolventMaximum Recommended Concentration
DMSO10 mM
EthanolData not available
WaterPoorly soluble

Table 2: this compound Storage Recommendations

FormulationStorage TemperatureRecommended Duration
Solid Powder-20°CUp to 3 years
10 mM in DMSO-20°C or -80°CUp to 1-3 months (aliquoted)
Aqueous Solution2-8°CPrepare fresh for each use

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder, Molecular Weight: 372.46 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.72 mg of this compound.

  • Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for a short period.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Western Blot Analysis of p-AP2M1 (Thr156) Inhibition

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against p-AP2M1 (Thr156)

  • Primary antibody against total AP2M1 (as a loading control)

  • Primary antibody against a housekeeping protein (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • PVDF membrane

Procedure:

  • Plate your cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired duration.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total AP2M1 and a housekeeping protein.

  • Quantify the band intensities to determine the extent of p-AP2M1 (Thr156) inhibition.

Visualizations

AAK1_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cargo_Receptor Cargo Receptor AP2_Complex AP-2 Complex Cargo_Receptor->AP2_Complex binds p_AP2M1 p-AP2M1 (Thr156) AP2_Complex->p_AP2M1 Clathrin Clathrin Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle forms AAK1 AAK1 AAK1->AP2_Complex phosphorylates μ2 subunit Aak1_IN_4 This compound Aak1_IN_4->AAK1 inhibits p_AP2M1->Clathrin recruits

Caption: AAK1 Signaling in Clathrin-Mediated Endocytosis.

Experimental_Workflow Start Start Experiment Prepare_Stock Prepare 10 mM this compound in DMSO Start->Prepare_Stock Cell_Culture Culture and Treat Cells with this compound Prepare_Stock->Cell_Culture Solubility_Issue Precipitation? Cell_Culture->Solubility_Issue Troubleshoot_Solubility Troubleshoot Solubility: - Check final DMSO % - Alter dilution method - Lower concentration Solubility_Issue->Troubleshoot_Solubility Yes No_Effect No Effect Observed? Solubility_Issue->No_Effect No Troubleshoot_Solubility->Cell_Culture Check_Activity Confirm AAK1 Inhibition: Western Blot for p-AP2M1 (Thr156) No_Effect->Check_Activity Yes Data_Analysis Analyze Results No_Effect->Data_Analysis No Check_Activity->Data_Analysis End End Data_Analysis->End

Caption: Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: AAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support center provides information on the potential off-target effects of AAK1 inhibitors. Specific quantitative off-target data for Aak1-IN-4 is not publicly available. The information presented here is based on data from other AAK1 inhibitors, primarily SGC-AAK1-1, and should be used as a general guide. Researchers are strongly encouraged to perform their own comprehensive selectivity profiling for this compound to determine its specific off-target profile.

Frequently Asked Questions (FAQs)

Q1: What are the known off-targets for AAK1 inhibitors?

A1: While this compound is described as a highly selective inhibitor, detailed public data on its off-target profile is limited.[1] However, kinase selectivity profiling of a similar, well-characterized AAK1 inhibitor, SGC-AAK1-1, has identified several off-target kinases. These include the closely related kinase BMP2K, as well as RIOK1, RIOK3, and PIP5K1C.[2] It is plausible that other AAK1 inhibitors with similar scaffolds may exhibit activity against these or other kinases.

Q2: What are the potential functional consequences of inhibiting the known off-targets?

A2: Off-target inhibition can lead to unintended biological effects in your experiments.

  • BMP2K (BIKE): Like AAK1, BMP2K is involved in clathrin-mediated endocytosis.[3][4] Dual inhibition of AAK1 and BMP2K may lead to more pronounced effects on this pathway than inhibition of AAK1 alone. BMP2K has also been implicated in osteoblast differentiation and autophagy.[5]

  • GAK: As a close homolog of AAK1, GAK is another potential off-target. It is involved in the uncoating of clathrin-coated vesicles and has been linked to EGFR signaling.

  • STK16 (MPSK1): This kinase is involved in various cellular processes, including secretory vesicle trafficking and TGF-beta signaling.

  • RIOK1 and RIOK3: These are atypical protein kinases involved in ribosome biogenesis. Inhibition of these kinases could potentially impact cell growth and proliferation.

  • PIP5K1C: This lipid kinase plays a role in the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2), a key signaling molecule and a component of cell membranes.

Q3: We are observing unexpected phenotypes in our cells treated with an AAK1 inhibitor. Could this be due to off-target effects?

A3: Yes, unexpected phenotypes are often a result of a compound interacting with unintended targets. If you observe effects that cannot be readily explained by the known functions of AAK1 in clathrin-mediated endocytosis and signaling, it is crucial to consider off-target activities. We recommend cross-referencing your observed phenotype with the known functions of potential off-target kinases (see Q2 and Table 1).

Q4: How can we experimentally determine the off-target profile of our AAK1 inhibitor?

A4: A comprehensive kinase selectivity profiling screen is the most effective way to determine the off-target profile of your inhibitor. Several contract research organizations (CROs) offer these services, utilizing various assay formats. Common methods include:

  • Radiometric Assays: These assays, such as ³³PanQinase™ and HotSpot™, measure the incorporation of radioactive phosphate onto a substrate.

  • Binding Assays: Competition binding assays, like KINOMEscan®, measure the ability of a compound to displace a known ligand from the kinase active site.

  • Cell-Based Assays: NanoBRET® Target Engagement assays measure compound binding to a target kinase in live cells, providing more physiologically relevant data.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected changes in cell morphology or adhesion. Inhibition of kinases involved in cytoskeletal regulation or cell adhesion.Review the literature for roles of potential off-targets (e.g., GAK, STK16) in these processes. Consider performing immunofluorescence staining for cytoskeletal markers.
Alterations in protein secretion or localization. Off-target effects on kinases involved in vesicular trafficking, such as STK16.Perform co-localization studies of your protein of interest with markers for different cellular compartments (e.g., Golgi, endosomes).
Unexpected effects on cell cycle progression or proliferation. Inhibition of kinases with roles in cell cycle regulation or ribosome biogenesis (e.g., RIOK1, RIOK3).Conduct cell cycle analysis by flow cytometry. Perform proliferation assays (e.g., MTT, BrdU incorporation) at various inhibitor concentrations.
Inconsistent results between different cell lines. Cell-type specific expression levels of off-target kinases.Check the expression levels of AAK1 and potential off-target kinases in your cell lines of interest using resources like the Human Protein Atlas.
Discrepancy between in vitro and in vivo results. Differences in inhibitor metabolism, distribution, or off-target engagement in a whole organism.While challenging to deconvolute, consider performing pharmacokinetic and pharmacodynamic (PK/PD) studies to understand inhibitor exposure at the target and off-target tissues.

Quantitative Data on AAK1 Inhibitor Selectivity

As specific data for this compound is unavailable, the following table summarizes the selectivity profile of a related AAK1 inhibitor, SGC-AAK1-1, to provide an example of potential off-target interactions.

Table 1: Kinase Selectivity Profile of SGC-AAK1-1

TargetKd (nM)Percent of Control (%) @ 1µMPutative Biological Function
AAK1 9.1 0.5 Primary Target: Adaptor protein kinase involved in clathrin-mediated endocytosis.
BMP2K171.5Off-Target: Serine/threonine kinase involved in clathrin-mediated endocytosis and osteoblast differentiation.
GAK28010Off-Target: Cyclin G-associated kinase, involved in uncoating of clathrin-coated vesicles.
STK16>10,00082Off-Target: Serine/threonine kinase 16, involved in vesicle trafficking.
RIOK172Not ReportedOff-Target: Atypical protein kinase involved in ribosome biogenesis.
RIOK3290Not ReportedOff-Target: Atypical protein kinase involved in ribosome biogenesis.
PIP5K1C260Not ReportedOff-Target: Lipid kinase involved in phosphoinositide metabolism.

Data for SGC-AAK1-1 is sourced from the Structural Genomics Consortium. Kd values represent the dissociation constant, a measure of binding affinity. Percent of Control represents the remaining kinase activity in the presence of the inhibitor.

Experimental Protocols

Protocol 1: General Workflow for Kinase Selectivity Profiling using a Commercial Service

This protocol provides a generalized workflow for assessing the selectivity of an AAK1 inhibitor. Specific details may vary depending on the chosen vendor and assay platform.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock solution in DMSO) Vendor_Selection Select Kinase Profiling Service (e.g., Eurofins, Promega, Reaction Biology) Compound_Prep->Vendor_Selection Submit Compound Panel_Selection Choose Kinase Panel (e.g., KinomeScan, NanoBRET) Vendor_Selection->Panel_Selection Screening Primary Screen (Single high concentration, e.g., 1-10 µM) Panel_Selection->Screening Data_Acquisition Data Acquisition (% Inhibition or % of Control) Screening->Data_Acquisition Hit_Identification Hit Identification (Based on inhibition threshold) Screening->Hit_Identification Dose_Response Dose-Response Assay (For initial hits) IC50_Ki_Determination IC50/Kd Determination (From dose-response curves) Dose_Response->IC50_Ki_Determination Data_Acquisition->Hit_Identification Hit_Identification->Dose_Response Proceed with hits Selectivity_Report Generate Selectivity Report (Tables and visualizations) IC50_Ki_Determination->Selectivity_Report

Caption: Generalized workflow for kinase selectivity profiling.

Signaling Pathways

AAK1 and Clathrin-Mediated Endocytosis

AAK1 plays a key regulatory role in clathrin-mediated endocytosis (CME), a fundamental process for the internalization of cell surface receptors and other cargo. AAK1 phosphorylates the µ2 subunit of the AP2 adaptor complex, which enhances the binding of AP2 to cargo proteins, thereby facilitating the assembly of clathrin-coated pits.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cargo Receptor CoatedPit Clathrin-Coated Pit Assembly Receptor->CoatedPit AP2 AP2 Complex AP2->Receptor Binds to Clathrin Clathrin AP2->Clathrin Recruits Clathrin->CoatedPit Forms AAK1 AAK1 AAK1->AP2 Phosphorylates Aak1_IN_4 This compound Aak1_IN_4->AAK1 Inhibits Phosphorylation Phosphorylation of AP2 (µ2 subunit) Endocytosis Endocytosis CoatedPit->Endocytosis

Caption: Role of AAK1 in Clathrin-Mediated Endocytosis.

References

Optimizing Aak1-IN-4 Concentration for Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Aak1-IN-4 for maximal experimental efficacy. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the successful application of this potent and selective AAK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2] It does so by phosphorylating the µ2 subunit of the adaptor protein 2 (AP2) complex at the Threonine 156 position (Thr156).[3][4] This phosphorylation event is critical for the maturation of clathrin-coated pits and the subsequent internalization of various cellular cargo, including receptors and viruses.[1] By inhibiting AAK1, this compound blocks this phosphorylation step, thereby disrupting the endocytic cycle.

Q2: What is a good starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Based on available data for this compound and similar AAK1 inhibitors, a good starting point for a dose-response experiment would be a range from 10 nM to 10 µM. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your particular system.

Q3: How can I confirm that this compound is active in my cells?

A3: The most direct way to confirm the activity of this compound is to assess the phosphorylation status of its primary downstream target, AP2M1, at Thr156. A successful inhibition of AAK1 will result in a significant decrease in the levels of phosphorylated AP2M1 (p-AP2M1). This can be readily measured by Western blotting.

Q4: What are the known signaling pathways regulated by AAK1 that I should be aware of when using this compound?

A4: AAK1 is involved in several key signaling pathways, and its inhibition by this compound can have wide-ranging effects. These pathways include:

  • Clathrin-Mediated Endocytosis: This is the primary pathway regulated by AAK1.

  • Notch Signaling: AAK1 is a positive regulator of the Notch signaling pathway. It interacts with the active form of Notch and is involved in its endocytic trafficking.

  • WNT Signaling: AAK1 can act as a negative regulator of the WNT signaling pathway by promoting the clathrin-mediated endocytosis of the LRP6 receptor.

  • Neuregulin-1 (Nrg1)/ErbB4 Signaling: AAK1 has been identified as an inhibitor of Nrg1/ErbB4-dependent neurotrophic factor signaling.

Q5: How should I prepare and store this compound stock solutions?

A5: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Data Presentation

The following tables summarize key quantitative data for this compound and other relevant AAK1 inhibitors to aid in experimental design.

Table 1: In Vitro Potency of this compound

ParameterValueReference
AAK1 IC50 4.6 nM
Filt Ki 0.9 nM
Cellular IC50 8.6 nM

Table 2: Efficacy of AAK1 Inhibitors in Preclinical Models

CompoundModelDoseEffectReference
This compound Rat CCI-induced pain model3 mg/kg (p.o.)~80% inhibition of pain response
This compound Rat CCI-induced pain model10 mg/kg (p.o.)>80% peak inhibition of pain response
LP-935509 Mouse SNL model-Reversed fully established pain behavior
LP-935509 Rat CCI model-Reduced evoked pain responses

Mandatory Visualization

AAK1 Signaling in Clathrin-Mediated Endocytosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytosis CargoReceptor Cargo Receptor AP2 AP2 Complex CargoReceptor->AP2 Binds AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit Clathrin Clathrin AP2->Clathrin Recruits pAP2M1 p-AP2M1 (Thr156) CCP Clathrin-Coated Pit Clathrin->CCP Forms pAP2M1->CCP Promotes Maturation Aak1_IN_4 This compound Aak1_IN_4->AAK1 Inhibits CCV Clathrin-Coated Vesicle CCP->CCV Invaginates to form

AAK1 Signaling in Clathrin-Mediated Endocytosis

Experimental Workflow for Optimizing this compound Start Start: Select Cell Line & Endpoint DoseResponse Perform Dose-Response (e.g., 10 nM - 10 µM) Start->DoseResponse MTT Assess Cell Viability (MTT/LDH Assay) DoseResponse->MTT WesternBlot Assess Target Engagement (Western Blot for p-AP2M1) DoseResponse->WesternBlot OptimalConc Determine Optimal Concentration (EC50 & Non-toxic Dose) MTT->OptimalConc WesternBlot->OptimalConc FunctionalAssay Perform Functional Assays (e.g., Endocytosis Assay) OptimalConc->FunctionalAssay DataAnalysis Data Analysis & Interpretation FunctionalAssay->DataAnalysis

Experimental Workflow for Optimizing this compound

Troubleshooting Guides

Issue 1: Inconsistent or no observable effect of this compound.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: The concentration of this compound may be too low to elicit a response in your specific cell line. It is essential to perform a dose-response experiment to determine the optimal concentration.

  • Possible Cause 2: Poor Cell Permeability.

    • Solution: While this compound is designed to be cell-permeable, its uptake can vary between cell types. If you suspect poor permeability, you may need to increase the incubation time or consider using a different AAK1 inhibitor with known high cell permeability.

  • Possible Cause 3: Inhibitor Instability.

    • Solution: this compound may degrade in the cell culture medium over long incubation periods. For long-term experiments, consider refreshing the medium with a fresh inhibitor at regular intervals.

  • Possible Cause 4: Incorrect Assessment of AAK1 Activity.

    • Solution: Ensure you are using a reliable method to assess AAK1 inhibition. Western blotting for p-AP2M1 (Thr156) is the recommended method to confirm target engagement.

Issue 2: High levels of cytotoxicity observed.

  • Possible Cause 1: Off-Target Effects.

    • Solution: At high concentrations, this compound may inhibit other kinases, leading to toxicity. Use the lowest effective concentration determined from your dose-response curve. If cytotoxicity persists, consider using a structurally different AAK1 inhibitor to confirm that the observed phenotype is due to on-target inhibition.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: High concentrations of the solvent (DMSO) can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is below 0.1%. Always include a vehicle control (media with the same concentration of DMSO as your treated samples) in your experiments.

  • Possible Cause 3: Contamination.

    • Solution: Microbial contamination (e.g., mycoplasma) can cause unexpected cytotoxicity. Regularly test your cell cultures for contamination and always use sterile techniques.

Troubleshooting this compound Experiments Start Start: Unexpected Result NoEffect No/Inconsistent Effect Start->NoEffect Is there no effect? Toxicity High Cytotoxicity Start->Toxicity Is there high toxicity? DoseResponse Perform Dose-Response Curve (Wider Range) NoEffect->DoseResponse Yes LowerConc Use Lowest Effective Concentration Toxicity->LowerConc Yes CheckTarget Confirm Target Engagement (p-AP2M1 Western Blot) DoseResponse->CheckTarget Still no effect CheckStability Check Inhibitor Stability & Cell Permeability CheckTarget->CheckStability Target not inhibited CheckSolvent Check for Solvent Toxicity (Vehicle Control) LowerConc->CheckSolvent Toxicity persists OffTarget Consider Off-Target Effects (Use different inhibitor) CheckSolvent->OffTarget Solvent not toxic

Troubleshooting this compound Experiments

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol is for assessing the effect of this compound on cell proliferation and viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Phospho-AP2M1 (Thr156)

This protocol is to confirm the on-target activity of this compound.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 1-2 hours).

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-AP2M1 (Thr156) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an ECL substrate and an appropriate imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe for total AP2M1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

References

Technical Support Center: Aak1-IN-4 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aak1-IN-4 in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges encountered during their research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective, CNS-penetrable, and orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process essential for the internalization of molecules from the cell surface.[3][4] By inhibiting AAK1, this compound disrupts the phosphorylation of the μ2 subunit of the adaptor protein complex 2 (AP2), which is a key step in the maturation of clathrin-coated pits and vesicle formation.[4] This disruption of endocytosis affects various cellular processes and signaling pathways, making AAK1 a target for therapeutic intervention in several diseases, including neuropathic pain.

Q2: What are the key signaling pathways regulated by AAK1?

AAK1 is implicated in the regulation of multiple signaling pathways, including:

  • Clathrin-Mediated Endocytosis: AAK1 phosphorylates the AP2 complex, a key component in the formation of clathrin-coated vesicles for endocytosis.

  • NF-κB Signaling: AAK1 can mediate the phosphorylation of IKBα, leading to the activation of the NF-κB transcription factor.

  • WNT Signaling: AAK1 can negatively regulate the WNT signaling pathway by promoting the clathrin-mediated endocytosis of the LRP6 receptor.

  • Notch Signaling: AAK1 acts as an adaptor for the interaction between Notch and components of the clathrin-mediated endocytosis machinery.

  • Neuregulin-1 (Nrg1)/ErbB4 Signaling: AAK1 has been identified as an inhibitor of Nrg1/ErbB4-dependent neurotrophic factor signaling.

  • CDK16 Signaling: AAK1 is a substrate of CDK16, and this interaction is involved in regulating neuronal synaptic transmission.

Q3: In what preclinical models has this compound shown efficacy?

This compound has demonstrated efficacy in rodent models of neuropathic pain. Specifically, it has been shown to significantly reduce mechanical allodynia in the rat Chronic Constriction Injury (CCI) model of neuropathic pain. Studies with other AAK1 inhibitors have also shown efficacy in the spinal nerve ligation (SNL) model and the streptozotocin (STZ) model of diabetic peripheral neuropathy.

Troubleshooting Guide

Issue 1: Poor or inconsistent efficacy in vivo

Q: I am not observing the expected therapeutic effect of this compound in my animal model. What are the potential reasons?

Possible Causes and Solutions:

  • Inadequate Dosing: The dose of this compound may be too low to achieve a therapeutic concentration at the target site.

    • Recommendation: Review the literature for effective dose ranges. For neuropathic pain models, oral doses between 3 mg/kg and 10 mg/kg have been shown to be effective. A dose-response study is recommended to determine the optimal dose for your specific model and endpoint.

  • Suboptimal Route of Administration: While this compound is orally active, the route of administration might not be optimal for your experimental design.

    • Recommendation: Oral gavage (p.o.) is a common and effective route. Ensure proper administration technique to avoid variability. For localized effects, alternative administration routes could be explored, though this may require formulation adjustments.

  • Poor Bioavailability or Formulation Issues: The vehicle used to dissolve or suspend this compound may not be optimal, leading to poor absorption.

    • Recommendation: this compound is soluble in DMSO. For in vivo use, it is crucial to use a well-tolerated vehicle. A common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with a suitable vehicle like corn oil, saline, or a solution containing Tween 80 or carboxymethylcellulose to ensure a stable suspension or solution. Always perform a small-scale solubility and stability test with your chosen vehicle before preparing a large batch for animal dosing.

  • Timing of Assessment: The therapeutic effect might be time-dependent.

    • Recommendation: Conduct a time-course study to determine the peak efficacy of the compound after administration. In a rat CCI model, the effects of this compound were observed over a 24.5-hour period.

Issue 2: Unexpected Toxicity or Adverse Events

Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy, abnormal behavior) after this compound administration. What should I do?

Possible Causes and Solutions:

  • Dose is too High: The administered dose may be exceeding the maximum tolerated dose (MTD).

    • Recommendation: Conduct a dose-escalation study to determine the MTD in your specific animal strain and model. Start with a lower dose and gradually increase it while closely monitoring for any signs of toxicity.

  • Vehicle Toxicity: The vehicle used for administration might be causing the adverse effects.

    • Recommendation: Administer a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity. Ensure the concentration of solvents like DMSO is kept to a minimum (typically <5-10% of the total volume) and is well-tolerated by the animals.

  • Off-Target Effects: Although this compound is highly selective, off-target effects at higher concentrations cannot be entirely ruled out.

    • Recommendation: If toxicity persists even at presumed therapeutic doses, consider using a structurally different AAK1 inhibitor as a control to confirm that the observed therapeutic effect is indeed due to AAK1 inhibition.

Quantitative Data Summary

ParameterValueSpeciesReference
In Vitro Potency
AAK1 IC504.6 nMN/A
Filt Ki0.9 nMN/A
Cellular IC508.6 nMN/A
In Vivo Efficacy (Rat CCI Model)
Oral Dose3 mg/kgRat
Peak Inhibition of Pain Response~80%Rat
Oral Dose10 mg/kgRat
Peak Inhibition of Pain Response>80%Rat
Pharmacokinetics
Spinal-cord-to-plasma ratio8.8 (at 3 mg/kg, p.o.)Rat
Solubility
DMSO10 mMN/A

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

  • Objective: To prepare a homogenous and stable formulation of this compound for oral gavage in rodents.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile saline (0.9% NaCl) or corn oil

    • Tween 80 (optional, for suspension)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

    • Weigh the this compound powder accurately and place it in a sterile vial.

    • Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to dissolve the this compound completely. Vortex thoroughly.

    • Gradually add the remaining vehicle (e.g., saline or corn oil) to the dissolved compound while continuously vortexing to ensure a uniform mixture. If preparing a suspension, adding a small percentage of a surfactant like Tween 80 can improve stability.

    • If precipitation occurs, gentle warming or brief sonication may help to redissolve the compound. However, ensure the compound is stable under these conditions.

    • Visually inspect the final formulation for homogeneity before each administration. If it is a suspension, vortex thoroughly immediately before drawing each dose.

    • Prepare the formulation fresh daily unless its stability in the chosen vehicle has been validated for a longer period.

Protocol 2: In Vivo Efficacy Study in a Rat Neuropathic Pain Model (CCI)

  • Objective: To assess the anti-allodynic effect of this compound in the Chronic Constriction Injury (CCI) model.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats.

  • Procedure:

    • CCI Surgery: Induce neuropathic pain by performing the CCI surgery on the sciatic nerve as previously described in the literature.

    • Baseline Measurement: After a post-operative recovery period (typically 7-14 days), establish a stable baseline of mechanical allodynia using von Frey filaments.

    • Grouping and Dosing: Randomly assign animals to different treatment groups (e.g., Vehicle, this compound at 3 mg/kg, this compound at 10 mg/kg). Administer the assigned treatment orally (p.o.).

    • Post-Dosing Measurements: Measure the mechanical withdrawal threshold at multiple time points after administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset, peak, and duration of the anti-allodynic effect.

    • Data Analysis: Analyze the data by comparing the withdrawal thresholds of the this compound treated groups to the vehicle control group at each time point using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).

Visualizations

AAK1_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endocytosis Clathrin-Mediated Endocytosis LRP6 LRP6 AAK1 AAK1 LRP6->AAK1 Activates Notch_Receptor Notch Receptor Notch_Receptor->AAK1 Interacts via Eps15b ErbB4 ErbB4 Cargo Cargo Coated_Pit Clathrin-Coated Pit Cargo->Coated_Pit Binds to AP2 AAK1->LRP6 Promotes endocytosis AAK1->ErbB4 Inhibits signaling AP2 AP2 Complex AAK1->AP2 Phosphorylates μ2 IKB IKBα AAK1->IKB Phosphorylates AP2->Coated_Pit Recruits Clathrin Clathrin Clathrin->Coated_Pit Forms coat NFKB NF-κB IKB->NFKB Releases CDK16 CDK16 CDK16->AAK1 Phosphorylates Nrg1 Nrg1 Nrg1->ErbB4 Binds WNT WNT WNT->LRP6 Binds Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor Binds Endosome Endosome Coated_Pit->Endosome Internalization

Caption: AAK1 integrates multiple signaling pathways with clathrin-mediated endocytosis.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation This compound Formulation (e.g., in DMSO + Vehicle) Dosing Administration (p.o., i.p., etc.) Formulation->Dosing Animal_Model Animal Model Preparation (e.g., CCI Surgery) Baseline Baseline Behavioral Testing (e.g., von Frey) Animal_Model->Baseline Baseline->Dosing Post_Dosing Post-Dose Behavioral Testing (Time-course) Dosing->Post_Dosing Troubleshooting Troubleshooting (e.g., dose, vehicle, timing) Dosing->Troubleshooting Data_Collection Data Collection & Compilation Post_Dosing->Data_Collection Post_Dosing->Troubleshooting Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General workflow for in vivo efficacy studies of this compound.

References

Aak1-IN-4 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Aak1-IN-4 in cell-based assays. The following sections include frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective, central nervous system (CNS)-penetrable, and orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process essential for the internalization of various molecules such as cell surface receptors and viral particles.[2] By inhibiting the kinase activity of AAK1, this compound disrupts the endocytic cycle.[2]

Q2: What are the reported IC50 values for this compound?

This compound has demonstrated high potency with the following reported values:

  • Enzymatic IC50 against AAK1: 4.6 nM[1]

  • Cellular IC50: 8.6 nM[3]

The specific cell line used to determine the cellular IC50 is not publicly available in the primary literature.

Q3: In which research areas is this compound primarily investigated?

The main focus of research for this compound and other AAK1 inhibitors has been in the field of neuropathic pain. Additionally, due to the role of AAK1 in various cellular processes, its inhibitors are being explored for potential applications in treating viral infections, neurodegenerative diseases, and cancer.

Q4: What is the known role of AAK1 in cancer?

AAK1's role in cancer is an emerging area of study. As AAK1 is involved in the endocytic trafficking of growth factor receptors, its inhibition may lead to reduced proliferation and increased apoptosis in cancer cells. Preliminary studies with other AAK1 inhibitors suggest they might enhance the efficacy of existing cancer treatments by sensitizing tumor cells to chemotherapeutic agents.

Quantitative Data Summary

Currently, specific cytotoxicity data for this compound across a broad panel of cancer cell lines is not available in the public domain. The primary research has focused on its efficacy in neuropathic pain models. The table below summarizes the available potency data.

Assay TypeTargetIC50 ValueReference
Enzymatic AssayAAK14.6 nM
Cellular AssayAAK18.6 nM

Researchers are encouraged to perform their own dose-response studies in their cell lines of interest to determine the specific cytotoxic concentrations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no apparent cytotoxicity - Cell line is resistant to AAK1 inhibition.- Insufficient incubation time.- this compound concentration is too low.- this compound has degraded.- Test a panel of cell lines to find a sensitive model.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Increase the concentration range of this compound in your dose-response experiment.- Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store appropriately.
Inconsistent results between experiments - Variation in cell seeding density.- Inconsistent incubation times.- Variability in reagent preparation.- Cell line passage number is too high.- Ensure accurate and consistent cell counting and seeding.- Standardize all incubation periods.- Prepare fresh reagents and ensure accurate dilutions.- Use cells within a consistent and low passage number range.
Precipitation of this compound in culture medium - Poor solubility of the compound at the tested concentration.- Interaction with media components.- Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%).- Prepare a more dilute stock solution and adjust the volume added to the media.- Visually inspect the media for any signs of precipitation before and after adding to the cells.
Observed cytotoxicity in control (vehicle-treated) cells - Solvent (e.g., DMSO) concentration is too high.- Perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line.- Ensure the final solvent concentration is well below the toxic level.

Experimental Protocols

Detailed Protocol: MTT Assay for Cell Viability

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations initially (e.g., 1 nM to 100 µM) to determine the IC50.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After this incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

AAK1_Signaling_Pathway Simplified AAK1 Signaling in Clathrin-Mediated Endocytosis cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor AP2_complex AP2 Complex Receptor->AP2_complex Binds Clathrin Clathrin AP2_complex->Clathrin Recruits AAK1 AAK1 AAK1->AP2_complex Phosphorylates (activates) Endocytic_Vesicle Clathrin-Coated Vesicle (Internalization) Clathrin->Endocytic_Vesicle Forms coat Aak1_IN_4 This compound Aak1_IN_4->AAK1 Inhibits

Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.

Cytotoxicity_Workflow Experimental Workflow for this compound Cytotoxicity Assay Seed_Cells 1. Seed Cells in 96-well plate Incubate_24h 2. Incubate 24h (Attachment) Seed_Cells->Incubate_24h Add_Inhibitor 3. Add this compound (Dose-response) Incubate_24h->Add_Inhibitor Incubate_Treatment 4. Incubate (24-72h) Add_Inhibitor->Incubate_Treatment Add_MTT 5. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate 2-4h (Formazan formation) Add_MTT->Incubate_MTT Solubilize 7. Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data 9. Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data

Caption: A step-by-step workflow for determining the cytotoxicity of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Aak1-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and enhancement of the oral bioavailability of Aak1-IN-4, a selective and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a concern?

A1: this compound is a highly selective and potent inhibitor of AAK1 with demonstrated oral activity and the ability to penetrate the central nervous system.[1] It holds potential for the research of conditions like neuropathic pain.[1] Like many kinase inhibitors, this compound's chemical structure may predispose it to low aqueous solubility, which can limit its dissolution in the gastrointestinal tract and, consequently, its oral bioavailability. Poor bioavailability can lead to high inter-individual variability in drug exposure and potentially suboptimal therapeutic efficacy.

Q2: What are the key physicochemical properties of this compound that influence its bioavailability?

  • Aqueous Solubility: This is the most direct factor limiting oral absorption for poorly soluble compounds.

  • pKa: The ionization state of a compound, determined by its pKa and the pH of the surrounding environment (e.g., different regions of the GI tract), significantly affects its solubility and permeability.

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A balanced logP is crucial for good membrane permeability.

Researchers should experimentally determine these properties to guide formulation development.

Q3: What are the initial steps to take if I observe poor bioavailability with this compound in my experiments?

A3: The first step is to systematically characterize its fundamental biopharmaceutical properties. This involves conducting standardized in vitro assays to pinpoint the primary barrier to oral absorption. The recommended initial assays are:

  • Aqueous Solubility Assessment: To quantify the extent of its solubility limitation.

  • Caco-2 Permeability Assay: To determine its intestinal permeability and identify if it is a substrate for efflux transporters.

The results from these assays will classify the compound according to the Biopharmaceutical Classification System (BCS) and inform the most appropriate bioavailability enhancement strategy.

II. Troubleshooting Guides

Guide 1: Addressing Poor Aqueous Solubility

If in vitro assays confirm that low solubility is a primary concern for this compound, the following formulation strategies can be explored.

Table 1: Formulation Strategies to Enhance the Solubility of this compound

Formulation StrategyPrincipleAdvantagesDisadvantages
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing dissolution rate.Simple and widely applicable.May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation.
Salt Formation Conversion to a salt form can significantly increase aqueous solubility.Can lead to a substantial increase in solubility and dissolution rate.Only applicable to ionizable compounds. The salt form may be less stable.
Amorphous Solid Dispersions The drug is dispersed in a polymeric carrier in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.Significant solubility enhancement. Can be tailored for controlled release.The amorphous form can be physically unstable and may recrystallize over time.
Lipid-Based Formulations The drug is dissolved in lipids, surfactants, and co-solvents, which can form micelles or emulsions in the GI tract, bypassing the need for dissolution.Can significantly improve the bioavailability of lipophilic drugs. Can also enhance lymphatic transport.Can be complex to formulate and characterize. Potential for drug precipitation upon dilution in the GI tract.
Co-solvents The addition of a water-miscible organic solvent to the formulation vehicle can increase the solubility of a poorly soluble drug.Simple to prepare for preclinical studies.The amount of co-solvent that can be used is often limited by toxicity.
Guide 2: Investigating Low Intestinal Permeability

Should the Caco-2 assay indicate low permeability or significant efflux, the following approaches can be considered.

Table 2: Strategies to Overcome Low Intestinal Permeability

StrategyPrincipleConsiderations
Use of Permeation Enhancers Excipients that reversibly open tight junctions between intestinal epithelial cells to allow for paracellular drug transport.Potential for local and systemic toxicity. Non-specific and may increase the permeability of other substances.
Inhibition of Efflux Transporters Co-administration with an inhibitor of efflux pumps like P-glycoprotein (P-gp) if this compound is identified as a substrate.Potential for drug-drug interactions. The inhibitor itself may have off-target effects.
Prodrug Approach Chemical modification of the this compound molecule to a more permeable form that is converted to the active drug in vivo.Requires significant medicinal chemistry effort. The conversion to the active drug must be efficient.

III. Experimental Protocols

Protocol 1: Kinetic and Thermodynamic Aqueous Solubility Assay

This protocol provides a method to determine both the kinetic and thermodynamic solubility of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (UV-transparent for kinetic assay)

  • Plate shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

Part A: Kinetic Solubility

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of PBS in the first well.

  • Perform serial dilutions across the plate with PBS.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer control is the kinetic solubility.

Part B: Thermodynamic Solubility (Shake-Flask Method)

  • Add an excess amount of solid this compound to a vial containing a known volume of PBS.

  • Seal the vial and shake at 37°C for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC or LC-MS method. This concentration represents the thermodynamic solubility.

Protocol 2: Caco-2 Permeability Assay

This protocol assesses the intestinal permeability of this compound and determines if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Permeability:

    • Add this compound (typically at a concentration of 1-10 µM) in HBSS to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

  • Basolateral to Apical (B-A) Permeability:

    • Add this compound in HBSS to the basolateral (donor) side.

    • Add fresh HBSS to the apical (receiver) side.

    • Take samples from the apical side at the same time points.

  • At the end of the experiment, measure the concentration of Lucifer yellow that has crossed the monolayer to confirm integrity was maintained throughout the assay.

  • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.

Protocol 3: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic oral pharmacokinetic study in mice.

Materials:

  • This compound

  • Appropriate formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Male CD-1 or C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare the dosing formulation of this compound at the desired concentration. Ensure the formulation is a homogenous solution or a fine suspension.

  • Fast the mice overnight (with access to water) before dosing.

  • Administer this compound orally via gavage at a specific dose (e.g., 10 mg/kg).

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (if intravenous data is available).

IV. Visualizations

Signaling Pathways and Experimental Workflows

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_endocytosis Endocytosis Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 Binds Clathrin Clathrin AP2->Clathrin Recruits CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Forms AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit Aak1_IN_4 This compound Aak1_IN_4->AAK1 Inhibits CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle Internalization

Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.

Bioavailability_Workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation Solubility Solubility Assay Formulation Formulation Strategies Solubility->Formulation Permeability Caco-2 Permeability Permeability->Formulation PK_Study Pharmacokinetic Study Formulation->PK_Study

Caption: Experimental workflow for improving the bioavailability of this compound.

Troubleshooting_Logic Start Poor Bioavailability Observed Assess_Sol Assess Solubility Start->Assess_Sol Assess_Perm Assess Permeability Start->Assess_Perm Low_Sol Low Solubility? Assess_Sol->Low_Sol Low_Perm Low Permeability? Assess_Perm->Low_Perm Low_Sol->Low_Perm No Form_Sol Formulation for Solubility Low_Sol->Form_Sol Yes Form_Perm Strategies for Permeability Low_Perm->Form_Perm Yes Re_evaluate Re-evaluate In Vivo Low_Perm->Re_evaluate No Form_Sol->Re_evaluate Form_Perm->Re_evaluate

Caption: Troubleshooting logic for addressing poor bioavailability of this compound.

References

interpreting unexpected results with Aak1-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective, CNS-penetrable, and orally active inhibitor of AAK1.[1] Its primary mechanism is to block the kinase activity of AAK1, preventing the phosphorylation of its key substrate, the μ2 subunit (AP2M1) of the adaptor protein-2 (AP-2) complex at threonine 156.[2][3][4] This phosphorylation is a critical step for the maturation of clathrin-coated pits and the subsequent internalization of cargo during clathrin-mediated endocytosis (CME).[5] Therefore, the expected primary effect of this compound is the inhibition of CME.

Q2: I'm seeing a phenotype that doesn't seem related to endocytosis. What could be the cause?

A2: Unexpected phenotypes can arise from two main sources: (1) inhibition of known off-target kinases and (2) perturbation of signaling pathways downstream of AAK1's role in endocytosis. While this compound is highly selective, it may inhibit other closely related kinases. Additionally, AAK1-mediated endocytosis is crucial for regulating the surface levels of various receptors, meaning its inhibition can have widespread effects on signaling.

Q3: What are the most likely off-target kinases for this compound?

A3: The most probable off-target is the Bone Morphogenetic Protein 2-Inducible Kinase (BMP2K), also known as BIKE. AAK1 and BMP2K are the most closely related members of the NAK (Numb-associated kinase) family, sharing 74% sequence identity in their kinase domains. Potent AAK1 inhibitors, such as the chemical probe SGC-AAK1-1, are often potent dual inhibitors of BMP2K. Other potential off-targets, though less likely, include GAK, STK16, RIOK1, and RIOK3.

Q4: My experiment involves WNT signaling, and this compound is causing pathway activation. Is this expected?

A4: Yes, this is an expected, albeit counterintuitive, result. AAK1 acts as a negative regulator of the WNT signaling pathway. It does this by promoting the clathrin-mediated endocytosis of the WNT co-receptor LRP6 from the cell surface, which dampens the signal. By inhibiting AAK1 with this compound, you prevent LRP6 internalization, leading to its accumulation at the plasma membrane and a more sustained, potent activation of WNT signaling. This results in increased β-catenin stability and transcription of WNT target genes.

Q5: How does this compound affect the Notch signaling pathway?

A5: AAK1 is a positive regulator of the Notch pathway. It directly interacts with the active, membrane-tethered form of Notch and stabilizes it, acting upstream of the final γ-secretase cleavage. AAK1 helps target activated Notch to Rab5-positive endosomes for processing. Therefore, inhibiting AAK1 with this compound would be expected to decrease Notch signaling activity.

Troubleshooting Guide

Issue 1: Weaker than expected inhibition of endocytosis (e.g., in a transferrin uptake assay).
Possible Cause Troubleshooting Steps Expected Outcome
Suboptimal Assay Conditions 1. Verify that the transferrin concentration is not saturating. 2. Ensure the incubation time is appropriate to measure the initial rate of uptake (typically 1-10 minutes). 3. Confirm that cells were properly serum-starved to upregulate transferrin receptors.Optimization should reveal a dose-dependent inhibition of transferrin uptake by this compound.
Compound Inactivity 1. Check the age and storage conditions of the this compound stock solution. 2. Perform a direct biochemical assay (Western blot for p-AP2M1) to confirm target engagement.A fresh compound stock should inhibit AAK1 activity, leading to a decrease in the p-AP2M1 (Thr156) signal.
Cell-Type Specific Differences 1. Confirm AAK1 expression levels in your cell line via Western blot or qPCR. 2. Consider that some cell types may have redundant or less-clathrin-dependent pathways for the specific cargo being assayed.Cells with higher AAK1 expression should show a more robust response to the inhibitor.
Issue 2: Unexpected increase or activation of a signaling pathway.
Possible Cause Troubleshooting Steps Expected Outcome
WNT Pathway Activation 1. Measure the protein levels of β-catenin and the expression of WNT target genes (e.g., AXIN2, NKD1). 2. Assess the cell surface levels of the LRP6 co-receptor via flow cytometry or cell surface biotinylation.This compound treatment should lead to increased β-catenin levels and target gene expression, correlating with increased LRP6 at the plasma membrane.
Off-target effect on BMP2K 1. Review the literature for the role of BMP2K in your experimental system. BMP2K is known to regulate autophagy and erythroid differentiation. 2. If possible, use siRNA/shRNA to specifically knock down AAK1 and compare the phenotype to that of this compound treatment.If the phenotype persists with AAK1 knockdown, it is likely an on-target effect. If the phenotype is absent, it may be due to an off-target effect on BMP2K or another kinase.
Issue 3: Unexpected cell viability or morphological changes.
Possible Cause Troubleshooting Steps Expected Outcome
Inhibition of Nrg1/ErbB4 Signaling 1. AAK1 is a known inhibitor of Neuregulin-1 (Nrg1)/ErbB4 signaling. Inhibition of AAK1 can lead to sustained activation of this pathway, which promotes neurogenesis and cell survival in certain contexts. 2. Check the phosphorylation status of ErbB4 and its downstream effectors (e.g., ERK1/2).This compound treatment may lead to increased and sustained phosphorylation of ErbB4 in the presence of Nrg1.
Disruption of Autophagy 1. The key off-target, BMP2K, has two splice variants that oppositely regulate autophagy. 2. Assess autophagy markers such as LC3B lipidation by Western blot.Depending on the dominant BMP2K isoform in your cells, this compound could either promote or inhibit autophagy, leading to changes in cell viability.

Data Presentation

Table 1: Kinase Selectivity Profile of a Representative AAK1 Inhibitor (SGC-AAK1-1)

This data is for the well-characterized chemical probe SGC-AAK1-1, which is a potent dual AAK1/BMP2K inhibitor and serves as a proxy for understanding the selectivity profile of high-quality AAK1 inhibitors.

Kinase TargetBinding Affinity (Ki or KD, nM)Notes
AAK1 9.1 Primary Target
BMP2K (BIKE)17Closest homolog; primary off-target
RIOK172Potential off-target
PIP5K1C260Weak off-target
RIOK3290Weak off-target
GAK>500Distant family member; good selectivity
STK16>50Distant family member; good selectivity

Experimental Protocols

Protocol 1: Western Blot for Phospho-AP2M1 (Thr156)

This protocol verifies the direct biochemical effect of this compound in cells.

  • Cell Lysis:

    • Culture and treat cells with this compound (and controls) for the desired time.

    • Wash cells once with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% w/v BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane overnight at 4°C with a primary antibody against Phospho-AP2M1 (Thr156) diluted in 5% BSA/TBST.

    • Wash the membrane 3x for 10 minutes in TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes in TBST.

  • Detection: Use an ECL (Enhanced Chemiluminescence) substrate to detect the signal. Compare the band intensity for p-AP2M1 relative to a total AP2M1 or loading control (e.g., GAPDH) blot.

Protocol 2: Transferrin Uptake Assay

This protocol measures the effect of this compound on the rate of clathrin-mediated endocytosis.

  • Cell Preparation:

    • Plate cells on glass coverslips to ~70% confluency.

  • Serum Starvation:

    • Wash cells with serum-free media (SFM).

    • Starve cells for 30-60 minutes at 37°C in SFM to upregulate transferrin receptors (TfR).

  • Inhibitor Pre-treatment:

    • Pre-treat cells with the desired concentration of this compound or vehicle control in SFM for the recommended time (e.g., 1-2 hours).

  • Transferrin Pulse:

    • Add fluorescently-labeled transferrin (e.g., Alexa Fluor 647-Transferrin, 10-25 µg/mL) to the cells.

    • Incubate for a short period (e.g., 2-10 minutes) at 37°C to measure the initial uptake rate.

  • Fixation and Imaging:

    • To stop uptake, immediately wash the cells with ice-cold PBS.

    • Fix cells with 4% paraformaldehyde (PFA) for 15-20 minutes.

    • Wash 3x with PBS. Mount coverslips onto slides with mounting media containing a nuclear stain (e.g., DAPI).

  • Quantification:

    • Acquire images using fluorescence microscopy.

    • Use image analysis software (e.g., ImageJ) to quantify the total fluorescence intensity of internalized transferrin per cell.

Visualizations

G cluster_CME Clathrin-Mediated Endocytosis (CME) cluster_AAK1_Regulation AAK1 Regulation Cargo Cargo (e.g., Transferrin-TfR) AP2 AP-2 Complex Cargo->AP2 Binds Clathrin Clathrin AP2->Clathrin Recruits AP2M1 AP2M1 (μ2) CCP Clathrin-Coated Pit Clathrin->CCP Forms Endosome Endosome CCP->Endosome Internalization AAK1 AAK1 AAK1->AP2M1 Phosphorylates pAP2M1 p-AP2M1 (Thr156) pAP2M1->CCP Promotes Maturation Aak1_IN_4 This compound Aak1_IN_4->AAK1 Inhibits

Caption: AAK1's core role in Clathrin-Mediated Endocytosis.

G cluster_WNT WNT Signaling Pathway cluster_AAK1 AAK1 Negative Feedback WNT_Ligand WNT LRP6 LRP6 Receptor WNT_Ligand->LRP6 Binds Beta_Catenin β-catenin LRP6->Beta_Catenin Stabilizes AAK1_WNT AAK1 LRP6->AAK1_WNT WNT signal activates AAK1 Target_Genes Target Gene Transcription Beta_Catenin->Target_Genes Activates LRP6_Endo LRP6 Endocytosis AAK1_WNT->LRP6_Endo Promotes LRP6_Endo->LRP6 Removes from Surface Aak1_IN_4_WNT This compound Aak1_IN_4_WNT->AAK1_WNT Inhibits

Caption: Unexpected WNT pathway activation by this compound.

G cluster_logic Troubleshooting Logic Result Unexpected Result (e.g., Pathway Activation) OnTarget Is it an On-Target Effect of AAK1 Inhibition? Result->OnTarget OffTarget Is it an Off-Target Effect? OnTarget->OffTarget No WNT Check WNT Pathway (β-catenin, LRP6) OnTarget->WNT Yes Notch Check Notch Pathway OnTarget->Notch Yes siRNA Compare with AAK1 siRNA/shRNA OffTarget->siRNA Yes BMP2K Consider BMP2K (Autophagy markers) OffTarget->BMP2K Yes

Caption: Decision tree for interpreting unexpected results.

References

Technical Support Center: Minimizing Aak1-IN-4 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the AAK1 inhibitor, Aak1-IN-4, in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective, orally active, and central nervous system (CNS)-penetrable inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors and other extracellular molecules. AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which is a key step in the maturation of clathrin-coated pits. By inhibiting AAK1, this compound disrupts this phosphorylation event, thereby modulating CME.

Q2: What are the potential on-target and off-target toxicities of this compound?

While specific public toxicity data for this compound is limited, its mechanism of action and data from other AAK1 inhibitors suggest potential on-target and off-target toxicities.

  • On-Target Toxicities: Since AAK1 is involved in fundamental cellular trafficking processes, its inhibition could theoretically lead to a broad range of on-target effects. The disruption of clathrin-mediated endocytosis could affect nutrient uptake, neurotransmitter recycling, and signaling of various receptors. The specific in vivo consequences of long-term AAK1 inhibition are still under investigation.

  • Potential Off-Target Toxicities: Based on preclinical data from other AAK1 inhibitors, researchers should be vigilant for:

    • Hepatotoxicity: Liver-related adverse effects have been noted for other compounds in this class.[1]

    • Cardiovascular Liabilities: Cardiovascular issues have also been a concern with other AAK1 inhibitors at high doses.[1]

Q3: How should I formulate this compound for oral administration in animal models?

The optimal formulation for this compound should be determined based on its physicochemical properties. For similar AAK1 inhibitors, such as LP-922761, a formulation of 10% Cremophor in saline has been used for oral administration.[2] It is crucial to ensure the compound is fully dissolved or forms a homogenous suspension to ensure consistent dosing. A vehicle control group should always be included in your studies to rule out any effects from the formulation itself.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo studies with this compound.

Issue 1: Unexpected Animal Morbidity or Mortality
  • Possible Cause: The administered dose exceeds the Maximum Tolerated Dose (MTD).

  • Troubleshooting Steps:

    • Conduct a Dose-Range Finding Study: Before initiating large-scale efficacy or toxicity studies, perform a dose-range finding study to determine the MTD. A suggested starting point for this compound could be around the reported efficacious doses of 3-10 mg/kg in rats, with escalating doses to identify toxicity.

    • Monitor Clinical Signs: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, agitation), altered food and water consumption, and changes in posture or grooming.

    • Staggered Dosing: In initial studies, consider dosing a small number of animals at each dose level and observing for a set period before proceeding to the next dose level.

Issue 2: Signs of Hepatotoxicity (e.g., elevated liver enzymes)
  • Possible Cause: this compound may induce liver injury, a known concern for some kinase inhibitors.[1]

  • Troubleshooting Steps:

    • Monitor Liver Function: Routinely collect blood samples to monitor key liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the liver to look for signs of necrosis, inflammation, or other abnormalities.

    • Dose Reduction: If hepatotoxicity is observed, consider reducing the dose or the frequency of administration.

Issue 3: Cardiovascular Abnormalities (e.g., changes in ECG or blood pressure)
  • Possible Cause: Potential for off-target cardiovascular effects.[1]

  • Troubleshooting Steps:

    • Cardiovascular Monitoring: In dedicated safety pharmacology studies, monitor cardiovascular parameters such as electrocardiogram (ECG), heart rate, and blood pressure.

    • Dose-Response Assessment: Evaluate if the observed cardiovascular changes are dose-dependent.

    • Consult a Veterinary Pathologist: If significant cardiovascular findings are observed, consult with a veterinary pathologist to interpret the results.

Data Presentation

Quantitative data from toxicity studies should be summarized in clear and structured tables to facilitate comparison between dose groups.

Table 1: Example of Hematology and Clinical Chemistry Data from a 14-Day Rodent Toxicity Study

ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Hematology
White Blood Cells (x10⁹/L)8.5 ± 1.28.7 ± 1.49.1 ± 1.59.5 ± 1.8
Red Blood Cells (x10¹²/L)7.2 ± 0.57.1 ± 0.67.0 ± 0.46.8 ± 0.7
Hemoglobin (g/dL)14.1 ± 1.113.9 ± 1.213.5 ± 1.013.1 ± 1.3
Platelets (x10⁹/L)850 ± 150840 ± 160820 ± 140790 ± 170
Clinical Chemistry
ALT (U/L)45 ± 1055 ± 12150 ± 45350 ± 90**
AST (U/L)110 ± 20125 ± 25280 ± 60550 ± 120**
Creatinine (mg/dL)0.6 ± 0.10.6 ± 0.10.7 ± 0.20.7 ± 0.2
BUN (mg/dL)20 ± 421 ± 523 ± 625 ± 7

Note: Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle control. This is example data and does not represent actual results for this compound.

Experimental Protocols

Protocol 1: Dose-Range Finding Study in Mice
  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Groups: 5 groups (n=3-5 per sex per group): Vehicle control, and four escalating doses of this compound (e.g., 10, 30, 100, 300 mg/kg).

  • Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 10% Cremophor in saline) and administer via oral gavage (p.o.) once daily for 7 days.

  • Monitoring:

    • Record body weight and clinical signs of toxicity daily.

    • Observe for any behavioral changes.

  • Endpoint: At the end of the 7-day period, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or greater than 10-15% body weight loss.

Protocol 2: Assessment of Hepatotoxicity in Rats
  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Groups: 4 groups (n=8-10 per group): Vehicle control, and three doses of this compound (e.g., a low, medium, and high dose based on the MTD study).

  • Formulation and Administration: Administer this compound orally once daily for 14 or 28 days.

  • Monitoring:

    • Record body weight and clinical signs daily.

    • Collect blood at baseline and at the end of the study for analysis of ALT, AST, alkaline phosphatase (ALP), and bilirubin.

  • Endpoint:

    • At the end of the study, perform a full necropsy.

    • Weigh the liver and collect sections for histopathological analysis (H&E staining).

    • Consider additional stains (e.g., TUNEL for apoptosis) if mechanistic insights are needed.

Visualizations

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding AP2_Complex AP2 Complex (α, β2, μ2, σ2) Receptor->AP2_Complex Recruitment Clathrin Clathrin Clathrin_Coated_Pit Clathrin_Coated_Pit Clathrin->Clathrin_Coated_Pit AP2_Complex->Clathrin Recruitment AP2_Complex->Clathrin_Coated_Pit AAK1 AAK1 AAK1->AP2_Complex Phosphorylates μ2 subunit Phosphorylated_AP2 Phosphorylated AP2 Complex Endocytic_Vesicle Endocytic_Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle Invagination & Scission Aak1_IN_4 This compound Aak1_IN_4->AAK1 Inhibition

Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis. This compound inhibits this process.

Experimental Workflow for a 28-Day Toxicity Study

Toxicity_Workflow Start Start Acclimatization Animal Acclimatization (7 days) Start->Acclimatization Randomization Group Randomization (Vehicle, Low, Mid, High Dose) Acclimatization->Randomization Dosing Daily Oral Dosing (28 days) Randomization->Dosing Monitoring Daily Clinical Observations & Weekly Body Weights Dosing->Monitoring Blood_Collection Blood Collection (Day 29) Dosing->Blood_Collection Necropsy Necropsy & Organ Collection Blood_Collection->Necropsy Analysis Hematology, Clinical Chemistry, & Histopathology Necropsy->Analysis End End Analysis->End

Caption: Workflow for a 28-day repeated-dose oral toxicity study in rodents.

Troubleshooting Logic for In Vivo Toxicity

Troubleshooting_Logic Toxicity_Observed Toxicity Observed (e.g., Weight Loss >15%) Check_Dose Is Dose > MTD? Toxicity_Observed->Check_Dose Reduce_Dose Reduce Dose or Frequency Check_Dose->Reduce_Dose Yes Check_Vehicle Vehicle Control Shows Toxicity? Check_Dose->Check_Vehicle No Continue_Monitoring Continue Monitoring Reduce_Dose->Continue_Monitoring Reformulate Reformulate or Change Vehicle Check_Vehicle->Reformulate Yes Investigate_Mechanism Investigate Target-Organ Toxicity (Liver, CV) Check_Vehicle->Investigate_Mechanism No Reformulate->Continue_Monitoring Investigate_Mechanism->Continue_Monitoring

Caption: A decision tree for troubleshooting common in vivo toxicity issues.

References

Validation & Comparative

A Comparative Guide to AAK1 Inhibitors: Aak1-IN-4 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aak1-IN-4 with other prominent Adaptor-Associated Kinase 1 (AAK1) inhibitors. The information is curated for researchers and professionals in drug development, with a focus on experimental data to facilitate informed decisions on compound selection for preclinical and clinical research.

Introduction to AAK1 Inhibition

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of receptors, transporters, and other extracellular molecules. By phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin-coated pits and the subsequent formation of endocytic vesicles. This regulatory role in endocytosis has implicated AAK1 in various physiological and pathological processes, including synaptic vesicle recycling, viral entry, and the regulation of signaling pathways such as Notch and Wnt signaling.[1] Consequently, AAK1 has emerged as a promising therapeutic target for a range of conditions, most notably neuropathic pain.

Overview of this compound

This compound is a potent and selective, central nervous system (CNS)-penetrant, and orally active AAK1 inhibitor. It has demonstrated significant potential in preclinical models for the treatment of neuropathic pain. This guide will compare the biochemical and cellular potency, selectivity, and preclinical efficacy of this compound against other well-characterized AAK1 inhibitors.

Quantitative Comparison of AAK1 Inhibitors

The following tables summarize the key quantitative data for this compound and a selection of other potent AAK1 inhibitors. This data allows for a direct comparison of their biochemical potency, cellular activity, and selectivity against closely related kinases.

Table 1: Biochemical Potency and Cellular Activity of AAK1 Inhibitors

CompoundAAK1 IC50 (nM)AAK1 Ki (nM)Cellular IC50 (nM)
This compound 4.60.98.6
LP-9355093.30.92.8
BMS-986176 (LX-9211)2Not ReportedNot Reported
BMT-1241100.9Not ReportedNot Reported
AAK1-IN-25.8Not ReportedNot Reported
SGC-AAK1-12709.1230 (NanoBRET)
BMT-0906050.6Not Reported0.63

Table 2: Kinase Selectivity Profile of AAK1 Inhibitors

CompoundBIKE IC50 (nM)GAK IC50 (nM)Other Notable Off-Targets (KINOMEscan)
This compound Not ReportedNot ReportedData not publicly available
LP-93550914320Inhibited >70% of probe binding to 13 out of 389 kinases at 1 µM[2]
BMS-986176 (LX-9211)Not ReportedNot ReportedData not publicly available
BMT-1241101799Not Reported
SGC-AAK1-117 (Ki)>30-fold selective over GAKRIOK1 (KD = 72 nM), RIOK3 (KD = 290 nM), PIP5K1C (KD = 260 nM) out of 403 kinases[3][4]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.

AAK1_Signaling_Pathway cluster_cytosol Cytosol cluster_endocytosis Clathrin-Mediated Endocytosis Receptor Receptor CoatedPit Clathrin-Coated Pit Receptor->CoatedPit AP2 AP-2 Complex AP2->Receptor Binds to cargo Clathrin Clathrin AP2->Clathrin Clathrin->CoatedPit Forms lattice AAK1_active AAK1 (Active) AAK1_active->AP2 Phosphorylates μ2 subunit ATP ATP AAK1_inactive AAK1 (Inactive) AAK1_inactive->AAK1_active Activation ADP ADP CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle Invagination & Fission Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor Prepare Inhibitor Dilutions Incubate Incubate Inhibitor with AAK1 Inhibitor->Incubate Kinase Prepare Recombinant AAK1 Enzyme Kinase->Incubate Substrate Prepare Substrate (e.g., AP-2 μ2 peptide) Initiate Initiate Reaction (Add Substrate & ATP) Substrate->Initiate ATP Prepare ATP (radiolabeled or cold) ATP->Initiate Incubate->Initiate Stop Stop Reaction Initiate->Stop Separate Separate Substrate from ATP Stop->Separate Quantify Quantify Phosphorylated Substrate Separate->Quantify Analyze Data Analysis (IC50 determination) Quantify->Analyze

References

A Comparative Analysis of Aak1-IN-4 Efficacy in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Aak1-IN-4, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), in various preclinical models of pain. The performance of this compound is compared with other relevant AAK1 inhibitors and the standard-of-care analgesic, Gabapentin. This document summarizes quantitative data, details experimental methodologies, and illustrates the proposed signaling pathway to facilitate a comprehensive understanding of this compound's potential as a novel analgesic.

Efficacy of AAK1 Inhibitors in Neuropathic and Inflammatory Pain Models

The following tables summarize the efficacy of this compound and comparator compounds in several widely used rodent models of pain. These models are designed to mimic different aspects of clinical pain conditions, including neuropathic pain and inflammatory pain.

Compound Pain Model Species Dose Route of Administration Efficacy Reference
This compound Chronic Constriction Injury (CCI)Rat3 mg/kgOral (p.o.)~80% inhibition of tactile allodynia[1]
LP-935509 Formalin Test (Phase II)Mouse30 mg/kgOral (p.o.)Significant reduction in paw flinching, comparable to 200 mg/kg Gabapentin[2]
60 mg/kgOral (p.o.)Robust reduction in pain behavior, similar to 200 mg/kg Gabapentin[2]
Spinal Nerve Ligation (SNL)Mouse10, 30, 60 mg/kgOral (p.o.)Dose-dependent reversal of mechanical allodynia[2][3]
Chronic Constriction Injury (CCI)Rat0.1-30 mg/kgOral (p.o.)Dose-dependent reversal of thermal hyperalgesia
Streptozotocin (STZ)-induced Diabetic NeuropathyRatNot specifiedNot specifiedReduced evoked pain responses
Gabapentin Formalin Test (Phase II)Mouse200 mg/kgOral (p.o.)Significant reduction in pain behavior
Spinal Nerve Ligation (SNL)Mouse100 mg/kgIntraperitoneal (i.p.)Significant increase in mechanical withdrawal thresholds
30 mg/kg (daily)Intraperitoneal (i.p.)No significant effect on chronic mechanical or cold hypersensitivity
Streptozotocin (STZ)-induced Diabetic NeuropathyRatNot specifiedNot specifiedDose-dependent reversal of tactile allodynia

Detailed Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used model of neuropathic pain that involves loose ligation of the sciatic nerve.

  • Animal Model: Male Sprague-Dawley rats (100-250 g) are typically used.

  • Surgical Procedure:

    • Animals are anesthetized, and the common sciatic nerve is exposed at the mid-thigh level through a small incision.

    • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.

    • The muscle layer is closed with sutures, and the skin is closed with wound clips.

  • Behavioral Assessment:

    • Tactile Allodynia: Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of increasing force is determined. A significant decrease in the withdrawal threshold in the injured paw compared to the contralateral paw indicates allodynia.

    • Thermal Hyperalgesia: Sensitivity to heat is measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded. A shorter withdrawal latency in the injured paw indicates thermal hyperalgesia.

  • Drug Administration: this compound is administered orally (p.o.) at the desired dose. Behavioral testing is typically performed at the time of predicted peak plasma concentration.

Formalin Test in Mice

The formalin test is a model of inflammatory pain that produces a biphasic pain response.

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Procedure:

    • A low concentration of formalin (e.g., 2.5% or 5%) is injected subcutaneously into the plantar surface of one hind paw.

    • Immediately after injection, the mouse is placed in an observation chamber.

  • Behavioral Assessment:

    • The time the animal spends licking or biting the injected paw is recorded.

    • The pain response is quantified in two phases: the early phase (Phase I), occurring 0-5 minutes post-injection, and the late phase (Phase II), occurring 15-30 minutes post-injection. Phase I represents acute nociceptive pain, while Phase II reflects inflammatory pain mechanisms.

  • Drug Administration: LP-935509 or Gabapentin is typically administered orally (p.o.) or intraperitoneally (i.p.) prior to the formalin injection.

Spinal Nerve Ligation (SNL) Model in Mice

The SNL model is another widely used model of neuropathic pain that involves the tight ligation of spinal nerves.

  • Animal Model: Male C57BL/6 mice are frequently used.

  • Surgical Procedure:

    • Under anesthesia, a dorsal midline incision is made to expose the L4 to L6 vertebrae.

    • The L6 transverse process is removed to expose the L4, L5, and L6 spinal nerves.

    • The L5 and L6 spinal nerves are isolated and tightly ligated with a silk suture.

    • The muscle and skin are then closed in layers.

  • Behavioral Assessment:

    • Mechanical Allodynia: Assessed using von Frey filaments as described in the CCI model.

  • Drug Administration: LP-935509 is administered orally (p.o.). Gabapentin is administered intraperitoneally (i.p.).

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats

This model mimics the painful diabetic neuropathy experienced by some individuals with diabetes.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Induction of Diabetes:

    • Animals are fasted overnight.

    • A single intraperitoneal (i.p.) or intravenous (i.v.) injection of streptozotocin (STZ), dissolved in citrate buffer, is administered. Doses can range from 50-75 mg/kg.

    • Diabetes is confirmed by measuring blood glucose levels, typically 48-72 hours after STZ injection. Animals with blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic.

  • Behavioral Assessment:

    • Tactile Allodynia: Assessed using von Frey filaments. The development of mechanical hypersensitivity typically occurs over several weeks following the induction of diabetes.

  • Drug Administration: Test compounds can be administered via various routes, including oral gavage.

AAK1 Signaling Pathway in Pain

The precise mechanism by which AAK1 inhibition alleviates pain is still under investigation. However, current evidence suggests a role for AAK1 in modulating neuronal signaling pathways involved in pain transmission. AAK1 is known to be involved in clathrin-mediated endocytosis, a crucial process for the regulation of cell surface receptors. In the context of pain, AAK1 may influence the trafficking of receptors and ion channels that are critical for neuronal excitability.

Furthermore, studies have linked the analgesic effects of AAK1 inhibitors to the α2-adrenergic signaling pathway. Inhibition of AAK1 may enhance the function of α2-adrenergic receptors, which are known to have antinociceptive effects. Additionally, AAK1 has been shown to mediate the NF-κB signaling pathway, a key player in inflammation and pain.

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron a2ar α2-Adrenergic Receptor aak1 AAK1 a2ar->aak1 Inhibits (?) ne Norepinephrine ne->a2ar Activates ap2 AP2 Complex aak1->ap2 Phosphorylates nfkb NF-κB aak1->nfkb Activates clathrin Clathrin ap2->clathrin Recruits endocytosis Clathrin-Mediated Endocytosis clathrin->endocytosis Mediates pain_receptors Pain Receptors/ Ion Channels endocytosis->pain_receptors Internalizes neuronal_excitability Increased Neuronal Excitability nfkb->neuronal_excitability Promotes pain_receptors->neuronal_excitability Modulates pain_signal Pain Signal Transmission neuronal_excitability->pain_signal Leads to aak1_in_4 This compound aak1_in_4->aak1 Inhibits

Caption: Proposed AAK1 signaling pathway in pain modulation.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram outlines a typical workflow for evaluating the efficacy of a novel analgesic compound like this compound in a preclinical pain model.

Experimental_Workflow start Start animal_model Induce Pain Model (e.g., CCI, SNL) start->animal_model baseline Baseline Behavioral Assessment animal_model->baseline randomization Randomize Animals into Treatment Groups baseline->randomization treatment Administer Compound (this compound, Vehicle, Comparator) randomization->treatment post_treatment Post-Treatment Behavioral Assessment treatment->post_treatment data_analysis Data Analysis and Statistical Comparison post_treatment->data_analysis end End data_analysis->end

Caption: General experimental workflow for analgesic efficacy testing.

References

Aak1-IN-4: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of Aak1-IN-4, a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1). Understanding the cross-reactivity of kinase inhibitors is paramount in drug discovery to ensure target specificity and minimize off-target effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to offer an objective comparison of this compound's performance against other kinases.

Executive Summary

This compound is a highly selective, central nervous system (CNS)-penetrant, and orally active inhibitor of AAK1 with a reported IC50 of 4.6 nM.[1] While a comprehensive KINOMEscan profile for this compound is not publicly available, data from a closely related and potent AAK1/BMP2K inhibitor, SGC-AAK1-1, provides significant insight into the selectivity of this chemical scaffold. The available data indicates a favorable selectivity profile with minimal off-target interactions among a large panel of kinases.

Kinase Selectivity Profile of this compound and Analogs

The following table summarizes the inhibitory activity of this compound and its close analog, SGC-AAK1-1, against AAK1 and other kinases. This data is crucial for assessing the inhibitor's specificity.

KinaseInhibitorAssay TypeIC50 / Ki / KDSelectivity vs. AAK1
AAK1 This compound BiochemicalIC50: 4.6 nM -
AAK1 SGC-AAK1-1TR-FRET BindingKi: 9.1 nM-
BMP2K SGC-AAK1-1TR-FRET BindingKi: 17 nM~2-fold
GAK SGC-AAK1-1TR-FRET Binding>30-fold vs AAK1>30-fold
STK16 SGC-AAK1-1TR-FRET Binding>30-fold vs AAK1>30-fold
RIOK1 SGC-AAK1-1KINOMEscanKD: 72 nM~8-fold
RIOK3 SGC-AAK1-1KINOMEscanKD: 290 nM~32-fold
PIP5K1C SGC-AAK1-1KINOMEscanKD: 260 nM~29-fold

Data for SGC-AAK1-1 is presented as a surrogate to infer the likely selectivity profile of this compound due to their structural similarity and shared potent AAK1 inhibition.

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors and other extracellular molecules. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is a critical step in the assembly of clathrin-coated pits. Inhibition of AAK1 can therefore modulate the internalization and subsequent signaling of a variety of cell surface receptors.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor AP2 AP-2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits Endocytosis Clathrin-Coated Vesicle (Endocytosis) Clathrin->Endocytosis forms AAK1 AAK1 AAK1->AP2 phosphorylates (μ2 subunit) Aak1_IN_4 This compound Aak1_IN_4->AAK1 inhibits

Figure 1: AAK1's role in clathrin-mediated endocytosis.

Experimental Methodologies

Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize the cross-reactivity of kinase inhibitors like this compound.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure inhibitor binding to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. The kinase is tagged (e.g., with GST), and a europium-labeled anti-tag antibody is used. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer for the ATP-binding site disrupts FRET, leading to a decrease in the signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., this compound).

    • Prepare a solution containing the kinase and the europium-labeled antibody in kinase buffer.

    • Prepare a solution of the fluorescent tracer at the appropriate concentration.

  • Assay Assembly:

    • Add the test compound dilutions to the assay plate.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer solution to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Plot the ratio against the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Ki value.

LanthaScreen_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Dilutions Start->Prep_Inhibitor Prep_Kinase_Ab Prepare Kinase-Antibody Mix Start->Prep_Kinase_Ab Prep_Tracer Prepare Tracer Solution Start->Prep_Tracer Assay_Plate Add Reagents to Assay Plate Prep_Inhibitor->Assay_Plate Prep_Kinase_Ab->Assay_Plate Prep_Tracer->Assay_Plate Incubate Incubate at Room Temperature Assay_Plate->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze Analyze Data (IC50/Ki) Read_Plate->Analyze End End Analyze->End

Figure 2: Workflow for the LanthaScreen kinase binding assay.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the binding of a compound to its target kinase within living cells.

Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase is added to the cells. When the tracer binds to the kinase-NanoLuc® fusion, bioluminescence resonance energy transfer (BRET) occurs between the luciferase and the tracer. A test compound that enters the cell and competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the BRET signal.

Protocol Outline:

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the kinase-NanoLuc® fusion protein.

    • Seed the transfected cells into an assay plate and allow them to adhere.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound.

    • Add the compound dilutions to the cells.

    • Add the NanoBRET® tracer to the cells.

  • Incubation and Measurement:

    • Incubate the plate under physiological conditions (37°C, 5% CO2) for a specified time.

    • Add the NanoBRET® substrate to generate the luciferase signal.

    • Measure the BRET signal using a plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emissions.

  • Data Analysis:

    • Calculate the BRET ratio.

    • Plot the ratio against the inhibitor concentration to determine the cellular IC50.

Conclusion

References

Independent Validation of Aak1-IN-4 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), with other known AAK1 inhibitors. The information presented is supported by experimental data from independent studies, offering a comprehensive resource for evaluating this compound for research and drug development purposes.

Comparative Analysis of AAK1 Inhibitor Activity

The following table summarizes the in vitro and cellular activities of this compound and other frequently studied AAK1 inhibitors. This quantitative data allows for a direct comparison of their potency and selectivity.

InhibitorAAK1 IC₅₀ (nM)AAK1 Kᵢ (nM)Cellular IC₅₀ (nM)Key Off-Targets
This compound (LP-935509) 3.3 - 4.6[1][2]0.9[1][2][3]2.8 - 8.6BIKE (IC₅₀ = 14 nM), GAK (IC₅₀ = 320 nM)
SGC-AAK1-1 233 - 2709.0 - 9.1230BMP2K (IC₅₀ = 1.48 µM)
TIM-098a 240Not Reported870GAK, BIKE, STK16 (4-30 fold less potent)
K252a <10Not ReportedNot ReportedBroad spectrum inhibitor: PKC, PKA, CaMKII, Trk family kinases, Phosphorylase kinase

Signaling Pathways and Experimental Workflows

To understand the context of this compound's activity, it is crucial to visualize the signaling pathway it modulates and the experimental procedures used for its validation.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Cargo Receptor AP2_complex AP2 Complex (α, β, µ2, σ2 subunits) Receptor->AP2_complex binds Clathrin Clathrin AP2_complex->Clathrin recruits AAK1 AAK1 AAK1->AP2_complex phosphorylates µ2 subunit (Thr156) Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit assembles into Endocytic_Vesicle Endocytic Vesicle Coated_Pit->Endocytic_Vesicle invaginates to form Aak1_IN_4 This compound Aak1_IN_4->AAK1 inhibits Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine IC₅₀ and Kᵢ Kinase_Assay->Determine_IC50 Cell_Culture Treat Cells with Inhibitor Determine_IC50->Cell_Culture Western_Blot Western Blot for p-AP2M1 (Thr156) Cell_Culture->Western_Blot Cellular_IC50 Determine Cellular IC₅₀ Western_Blot->Cellular_IC50 Animal_Model Animal Model of Disease (e.g., Rat CCI Model) Cellular_IC50->Animal_Model Behavioral_Test Behavioral Testing (e.g., von Frey Test) Animal_Model->Behavioral_Test Efficacy_Assessment Assess Therapeutic Efficacy Behavioral_Test->Efficacy_Assessment Inhibitor_Comparison Aak1_IN_4 This compound (LP-935509) Potency: High (nM) Selectivity: Good Cellular Activity: High SGC_AAK1_1 SGC-AAK1-1 Potency: Moderate (nM) Selectivity: High (vs. NAKs) Cellular Activity: Moderate Aak1_IN_4->SGC_AAK1_1 More Potent TIM_098a TIM-098a Potency: Moderate (µM) Selectivity: Moderate Cellular Activity: Low Aak1_IN_4->TIM_098a Significantly More Potent K252a K252a Potency: Very High (nM) Selectivity: Poor (Broad Spectrum) Cellular Activity: Broad Aak1_IN_4->K252a More Selective SGC_AAK1_1->TIM_098a More Potent K252a->Aak1_IN_4 Less Selective

References

A Comparative Guide: Aak1-IN-4 Versus Genetic Knockdown of AAK1 in Cellular and In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between chemical inhibition and genetic knockdown of a therapeutic target is paramount. This guide provides an objective comparison of Aak1-IN-4, a potent and selective chemical inhibitor of Adaptor-Associated Kinase 1 (AAK1), and genetic knockdown approaches (siRNA, shRNA, and knockout models) targeting the AAK1 gene. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of these two powerful research tools.

At a Glance: Key Differences and Considerations

FeatureThis compound (Chemical Inhibition)Genetic Knockdown of AAK1
Mechanism of Action Reversible binding to the AAK1 kinase domain, inhibiting its catalytic activity.Reduction or complete loss of AAK1 protein expression through mRNA degradation (siRNA/shRNA) or gene disruption (knockout).
Speed of Onset Rapid, often within minutes to hours of administration.Slower, requiring time for mRNA and protein turnover (typically 24-72 hours for siRNA/shRNA) or germline modification (knockout models).
Reversibility Reversible upon washout of the compound.Long-lasting or permanent, depending on the method (transient for siRNA, stable for shRNA/knockout).
Specificity Highly selective for AAK1, but potential for off-target effects on other kinases.Highly specific to the AAK1 gene, but potential for off-target effects with siRNA/shRNA due to sequence homology.
Application In vitro and in vivo studies, suitable for acute and chronic dosing paradigms.In vitro and in vivo studies, particularly useful for studying the long-term consequences of AAK1 loss.
Control Dose-dependent control over the degree of inhibition.Level of knockdown can be variable and more difficult to control precisely.

Quantitative Comparison of this compound and AAK1 Genetic Knockdown

The following tables summarize quantitative data from various studies, comparing the effects of this compound and genetic knockdown of AAK1 on different biological readouts.

Neuropathic Pain Models
ParameterAAK1 Knockout Mice (Spinal Nerve Ligation Model)This compound (Rat Chronic Constriction Injury Model)
Mechanical Allodynia Did not develop mechanical allodynia post-surgery.[1]>80% peak inhibition of pain response at 10 mg/kg (p.o.).[2]
Persistent Pain (Formalin Test) Significantly reduced response in the persistent pain phase.[3][4][5]A similar AAK1 inhibitor, LP-935509, reduced the pain response in the phase II formalin test.
Cellular Signaling Pathways
Pathway/ReadoutAAK1 siRNA KnockdownThis compound (or other potent inhibitors)
WNT Signaling (β-catenin activity) Increased β-catenin-driven transcription.A potent AAK1 inhibitor (SGC-AAK1-1) activated WNT-driven reporter activity.
Neuregulin-1/ErbB4 Signaling (Total ErbB4 levels) Increased total ErbB4 levels in PC12 cells.Treatment with K252a (an AAK1 inhibitor) dramatically increased the level of ErbB4.
AP2M1 Phosphorylation (pAP2M1) Suppressed WNT3A-induced phosphorylation of AP2M1.AAK1 inhibitor 25A blocked WNT3A-induced phosphorylation of AP2M1.

Experimental Protocols

In Vivo Neuropathic Pain Assessment: Chronic Constriction Injury (CCI) Model with this compound Treatment

Objective: To assess the analgesic efficacy of this compound in a rat model of neuropathic pain.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are anesthetized, and the common sciatic nerve is exposed. Four loose chromic gut ligatures are tied around the nerve.

  • Drug Administration: this compound is formulated in an appropriate vehicle and administered orally (p.o.) at desired doses (e.g., 1, 3, 10 mg/kg). A vehicle control group is included.

  • Behavioral Testing (Mechanical Allodynia):

    • At baseline and various time points post-drug administration, rats are placed in individual chambers with a wire mesh floor.

    • Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw until a withdrawal response is elicited.

    • The paw withdrawal threshold is determined using the up-down method.

  • Data Analysis: The percentage inhibition of the pain response is calculated by comparing the withdrawal thresholds of the drug-treated group to the vehicle-treated group.

In Vitro AAK1 Knockdown using siRNA and Western Blot Analysis

Objective: To knockdown AAK1 expression in cultured cells and assess the impact on a downstream target protein (e.g., ErbB4).

Methodology:

  • Cell Culture: PC12 cells are cultured in appropriate media and conditions until they reach 50-70% confluency.

  • siRNA Transfection:

    • Prepare two tubes: one with AAK1-specific siRNA and another with a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. A non-targeting scrambled siRNA should be used as a negative control.

    • Combine the contents of the two tubes and incubate at room temperature for 5-20 minutes to allow for complex formation.

    • Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against AAK1, ErbB4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Densitometry is used to quantify the band intensities. The expression of AAK1 and ErbB4 is normalized to the loading control.

Visualizing the Mechanisms and Workflows

AAK1's Role in Clathrin-Mediated Endocytosis

AAK1_CME_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo Cargo Receptor Receptor Receptor->Cargo AP2 AP2 Complex Receptor->AP2 binds to Clathrin Clathrin AP2->Clathrin recruits pAP2 Phosphorylated AP2 (pAP2M1) Clathrin->Clathrin Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle forms Plasma_Membrane AAK1 AAK1 AAK1->AP2 phosphorylates AP2M1 subunit pAP2->Vesicle promotes formation

Caption: AAK1 phosphorylates the AP2M1 subunit of the AP2 complex, a key step in clathrin-mediated endocytosis.

Experimental Workflow: this compound vs. Genetic Knockdown

Experimental_Workflow cluster_chemical Chemical Inhibition: this compound cluster_genetic Genetic Knockdown of AAK1 start_chem Select Cell Line or Animal Model treat Treat with this compound (various concentrations) start_chem->treat start_genetic Select Cell Line or Animal Model assay_chem Perform Phenotypic/Biochemical Assay treat->assay_chem analyze_chem Analyze Dose-Response and Time-Course assay_chem->analyze_chem analyze_genetic Analyze Phenotypic Changes knockdown Transfect with siRNA/shRNA or Generate Knockout Model start_genetic->knockdown validate Validate Knockdown Efficiency (qPCR, Western Blot) knockdown->validate assay_genetic Perform Phenotypic/Biochemical Assay validate->assay_genetic assay_genetic->analyze_genetic

Caption: A comparative workflow for studying AAK1 function using chemical inhibition versus genetic knockdown.

References

A Comparative Analysis of Aak1-IN-4 and Tool Compounds for AAK1 Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental applications of Aak1-IN-4 and other key tool compounds targeting Adaptor-Associated Kinase 1 (AAK1).

This guide provides an objective comparison of this compound with other widely used AAK1 inhibitors, SGC-AAK1-1 and LP-935509. The information presented is supported by experimental data and includes detailed protocols for key assays to facilitate the selection of the most appropriate tool compound for specific research needs.

Introduction to AAK1 and its Inhibitors

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and ligands.[1] By phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin-coated pits.[1] AAK1 is also implicated in various signaling pathways, including the WNT and Notch pathways.[1] Its involvement in these critical cellular processes has made it an attractive therapeutic target for a range of conditions, including neuropathic pain.[1][2]

This compound is a highly selective, CNS-penetrable, and orally active AAK1 inhibitor. This guide compares its performance with two other notable tool compounds: SGC-AAK1-1, a potent and selective dual inhibitor of AAK1 and BMP2K, and LP-935509, an orally active and brain-penetrant AAK1 inhibitor with demonstrated efficacy in preclinical pain models.

Comparative Data of AAK1 Inhibitors

The following table summarizes the key quantitative data for this compound and the selected tool compounds to provide a clear comparison of their biochemical and cellular potency, as well as their selectivity.

CompoundThis compound SGC-AAK1-1 LP-935509
Biochemical IC50 (AAK1) 4.6 nM270 nM3.3 nM
Ki (AAK1) 0.9 nM9 nM0.9 nM
Cellular IC50 (AAK1) 8.6 nM230 nM (NanoBRET)2.8 nM (μ2 phosphorylation)
Selectivity Highly selectivePotently inhibits BMP2KPotent inhibitor of BIKE (IC50=14 nM) and modest inhibitor of GAK (IC50=320 nM)
Properties CNS-penetrable, orally activeChemical probeOrally active, brain-penetrant
In Vivo Efficacy Reduces mechanical allodynia in rat CCI modelNot reportedAntinociceptive activity in neuropathic pain models

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for studying AAK1 inhibitors, the following diagrams have been generated using Graphviz.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Clathrin Clathrin Receptor->Clathrin Internalization LRP6 LRP6 Endocytic_Vesicle Endocytic Vesicle LRP6->Endocytic_Vesicle Notch Notch Notch->Endocytic_Vesicle AP2_Complex AP2 Complex Clathrin->AP2_Complex AP2M1 AP2M1 (μ2) AP2_Complex->AP2M1 p_AP2M1 p-AP2M1 AAK1 AAK1 AAK1->AP2M1 Phosphorylates (Thr156) p_AP2M1->Endocytic_Vesicle Promotes formation WNT_Signaling WNT Signaling Endocytic_Vesicle->WNT_Signaling Regulates Notch_Signaling Notch Signaling Endocytic_Vesicle->Notch_Signaling Regulates Aak1_IN_4 This compound / Tool Compounds Aak1_IN_4->AAK1

Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.

Experimental_Workflow Start Start: Select AAK1 Inhibitor Biochemical_Assay Biochemical Assay (e.g., TR-FRET, Kinase Assay) Start->Biochemical_Assay Determine IC50/Ki Cellular_Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Biochemical_Assay->Cellular_Target_Engagement Confirm cell permeability and target binding Cellular_Functional_Assay Cellular Functional Assay (e.g., p-AP2M1 Western Blot) Cellular_Target_Engagement->Cellular_Functional_Assay Assess downstream effects In_Vivo_Model In Vivo Model (e.g., Neuropathic Pain) Cellular_Functional_Assay->In_Vivo_Model Evaluate efficacy Data_Analysis Data Analysis & Comparison In_Vivo_Model->Data_Analysis Conclusion Conclusion: Select Optimal Compound Data_Analysis->Conclusion

Caption: Experimental Workflow for AAK1 Inhibitor Characterization.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay for AAK1.

Materials:

  • AAK1 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • 1X Kinase Buffer A

  • Test compounds (this compound, etc.) dissolved in 100% DMSO

  • 384-well plates (white, low-volume)

Procedure:

  • Compound Preparation: Prepare a 4X master dilution series of the test compound in 100% DMSO. Subsequently, dilute this series 25-fold into 1X Kinase Buffer A.

  • Reagent Preparation:

    • Prepare the tracer solution in 1X Kinase Buffer A at 4X the final desired concentration.

    • Prepare a 2X kinase/antibody solution containing the AAK1 enzyme and Eu-anti-Tag antibody at 2X the final desired concentrations in 1X Kinase Buffer A.

  • Assay Plate Setup:

    • Add 4 µL of the 4X diluted test compound or control to the wells of a 384-well plate.

    • Add 8 µL of the 2X kinase/antibody solution to all wells.

    • Add 4 µL of the 4X tracer solution to all wells to initiate the reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation of 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This protocol is based on the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay.

Materials:

  • HEK293T cells

  • NanoLuc®-AAK1 Fusion Vector

  • Transfection reagent (e.g., FuGENE HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • Test compounds dissolved in DMSO

  • 96-well or 384-well white assay plates

  • NanoBRET™ Nano-Glo® Substrate

Procedure:

  • Cell Transfection: Transfect HEK293T cells with the NanoLuc®-AAK1 Fusion Vector according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into the wells of the assay plate.

  • Compound and Tracer Addition:

    • Add the test compound at various concentrations to the wells.

    • Add the NanoBRET™ Tracer to the wells at the recommended concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence, collecting data at 460 nm (donor) and >600 nm (acceptor).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.

Cellular AP2M1 Phosphorylation Assay (Western Blot)

This protocol outlines a general procedure for assessing the inhibition of AAK1-mediated phosphorylation of its substrate, AP2M1, in a cellular context.

Materials:

  • HEK293T or HT1080 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and mouse or rabbit anti-total AP2M1.

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Seed HEK293T or HT1080 cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the AAK1 inhibitor or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total AP2M1 as a loading control.

    • Quantify the band intensities and normalize the phospho-AP2M1 signal to the total AP2M1 signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 for inhibition of AP2M1 phosphorylation.

Conclusion

This compound, SGC-AAK1-1, and LP-935509 are all valuable tool compounds for the investigation of AAK1 biology. This compound and LP-935509 exhibit high potency in both biochemical and cellular assays, with the added benefit of being orally active and brain-penetrant, making them suitable for in vivo studies, particularly in the context of neuropathic pain. SGC-AAK1-1, while also a potent inhibitor, displays significant activity against the related kinase BMP2K, a factor to consider in experimental design. The choice of inhibitor will ultimately depend on the specific research question, with this compound and LP-935509 being excellent choices for studies requiring high selectivity and in vivo applicability, while SGC-AAK1-1 serves as a useful probe for studying the dual roles of AAK1 and BMP2K. The provided protocols offer a robust framework for the characterization and comparison of these and other AAK1 inhibitors.

References

A Comparative Guide to Confirming Aak1-IN-4 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of Aak1-IN-4, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1][2] This guide will compare this compound with the well-characterized AAK1 inhibitor, SGC-AAK1-1, and detail the experimental protocols for key cellular assays.

Quantitative Comparison of AAK1 Inhibitors

The following table summarizes the cellular potency of this compound and a common alternative, SGC-AAK1-1. This data is essential for selecting the appropriate tool compound for in vitro and in vivo studies.

CompoundAssay TypeCellular IC50Reference
This compound Cellular Assay8.6 nM[3]
SGC-AAK1-1 NanoBRET Assay230 nM[4]
SGC-AAK1-1N (Negative Control) Biochemical Assay1.8 µM

Note: The cellular IC50 for this compound was determined using an unspecified cellular assay, while the value for SGC-AAK1-1 was determined using the NanoBRET target engagement assay. Direct comparison of these values should be made with caution due to the differences in assay methodologies.

Methods for Confirming AAK1 Target Engagement

Several robust methods can be employed to confirm that this compound engages and inhibits AAK1 within a cellular context. These assays can be broadly categorized into direct target engagement assays and downstream functional assays.

NanoBRET™ Target Engagement Assay

This assay directly measures the binding of an inhibitor to AAK1 in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged AAK1 and a fluorescent energy transfer probe (tracer) that binds to the kinase's ATP pocket.[5] Competitive displacement of the tracer by an inhibitor, such as this compound, leads to a decrease in the BRET signal, allowing for the determination of the inhibitor's intracellular affinity.

Western Blot for Phospho-AP2M1 (Thr156)

This method provides a functional readout of AAK1 kinase activity in cells. AAK1 phosphorylates the µ2 subunit of the AP-2 complex (AP2M1) at threonine 156 (Thr156), a key event in clathrin-mediated endocytosis. Inhibition of AAK1 with a compound like this compound results in a dose-dependent decrease in the level of phosphorylated AP2M1 (pAP2M1), which can be quantified by Western blotting.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify direct target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When an inhibitor binds to AAK1, it increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble AAK1 remaining, a thermal shift can be observed, confirming target engagement.

Experimental Protocols

NanoBRET™ Target Engagement Assay Protocol for AAK1

This protocol is adapted from commercially available NanoBRET™ assays.

Materials:

  • HEK293 cells

  • NanoLuc®-AAK1 Fusion Vector

  • Lipofectamine® 3000 or similar transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer K-5

  • NanoBRET™ Nano-Glo® Substrate

  • This compound and SGC-AAK1-1

  • White, 384-well assay plates

Procedure:

  • Transfection:

    • Seed HEK293 cells in a 6-well plate.

    • Co-transfect the cells with the NanoLuc®-AAK1 Fusion Vector and a carrier DNA using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours.

  • Cell Seeding:

    • Harvest the transfected cells and resuspend in Opti-MEM™.

    • Seed the cells into a 384-well white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound and SGC-AAK1-1.

    • Pre-treat the cells with the NanoBRET™ Tracer K-5.

    • Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 1 hour at 37°C in a CO2 incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Measure the BRET signal using a luminometer capable of reading dual-filtered luminescence (e.g., Envision 2104 Multilabel Reader).

  • Data Analysis:

    • Calculate the corrected BRET ratio.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Protocol for Phospho-AP2M1 (Thr156)

This protocol is a standard Western blotting procedure to assess the phosphorylation status of an AAK1 substrate.

Materials:

  • HEK293T or HT1080 cells

  • This compound and SGC-AAK1-1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with serial dilutions of this compound or SGC-AAK1-1 for 2 hours. Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against pAP2M1 (Thr156) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total AP2M1 as a loading control.

    • Quantify the band intensities and normalize the pAP2M1 signal to the total AP2M1 signal.

Cellular Thermal Shift Assay (CETSA®) Protocol for AAK1

This protocol provides a framework for performing a CETSA experiment to confirm AAK1 target engagement.

Materials:

  • HEK293 cells

  • This compound

  • PBS

  • PCR tubes or 384-well PCR plates

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Centrifuge

Procedure:

  • Cell Treatment:

    • Harvest HEK293 cells and resuspend in PBS.

    • Treat the cells with this compound or a vehicle control for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. Include a non-heated control.

  • Cell Lysis and Clarification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification of Soluble AAK1:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble AAK1 by Western blotting or other protein quantification methods (e.g., ELISA, mass spectrometry).

  • Data Analysis:

    • Quantify the amount of soluble AAK1 at each temperature for both the treated and vehicle control samples.

    • Plot the percentage of soluble AAK1 against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

Visualizing Cellular Processes and Workflows

To better understand the underlying biology and experimental designs, the following diagrams illustrate the AAK1 signaling pathway and the workflows for the key target engagement assays.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Internalization Endosome Endosome Clathrin_Coated_Pit->Endosome AAK1 AAK1 AP2M1 AP2M1 (μ2) AAK1->AP2M1 Phosphorylates AP2_Complex AP2 Complex AP2_Complex->Clathrin_Coated_Pit Recruitment pAP2M1 pAP2M1 (Thr156) pAP2M1->AP2_Complex Activates Cargo Binding Aak1_IN_4 This compound Aak1_IN_4->AAK1 Inhibits

Caption: AAK1 Signaling in Clathrin-Mediated Endocytosis.

NanoBRET_Workflow Start Start Transfect_Cells Transfect HEK293 cells with NanoLuc-AAK1 Start->Transfect_Cells Seed_Cells Seed cells into 384-well plate Transfect_Cells->Seed_Cells Add_Tracer_Compound Add NanoBRET Tracer and this compound Seed_Cells->Add_Tracer_Compound Incubate Incubate for 1 hour at 37°C Add_Tracer_Compound->Incubate Add_Substrate Add Nano-Glo Substrate Incubate->Add_Substrate Measure_BRET Measure BRET Signal Add_Substrate->Measure_BRET Analyze_Data Calculate IC50 Measure_BRET->Analyze_Data End End Analyze_Data->End

Caption: NanoBRET Target Engagement Assay Workflow.

Western_Blot_Workflow Start Start Treat_Cells Treat cells with This compound Start->Treat_Cells Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells Run_SDS_PAGE SDS-PAGE and protein transfer Lyse_Cells->Run_SDS_PAGE Immunoblot Incubate with anti-pAP2M1 and anti-AP2M1 antibodies Run_SDS_PAGE->Immunoblot Detect_Signal Detect chemiluminescent signal Immunoblot->Detect_Signal Analyze_Data Quantify band intensities Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Western Blot for pAP2M1 (Thr156) Workflow.

CETSA_Workflow Start Start Treat_Cells Treat cells with This compound Start->Treat_Cells Heat_Challenge Heat cells at various temperatures Treat_Cells->Heat_Challenge Lyse_Centrifuge Lyse cells and centrifuge to pellet aggregates Heat_Challenge->Lyse_Centrifuge Collect_Supernatant Collect soluble protein fraction Lyse_Centrifuge->Collect_Supernatant Quantify_AAK1 Quantify soluble AAK1 (e.g., Western Blot) Collect_Supernatant->Quantify_AAK1 Analyze_Data Generate melting curves and determine Tm shift Quantify_AAK1->Analyze_Data End End Analyze_Data->End

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

References

Validating AAK1-IN-4: A Guide to Rescue Experiments and Inhibitor Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the on-target effects of Aak1-IN-4, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), through rescue experiments. Additionally, it offers a comparative analysis of this compound with other known AAK1 inhibitors, supported by experimental data, to aid in the selection of appropriate research tools.

Introduction to AAK1 and this compound

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1] It functions by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, a key step in the formation of clathrin-coated vesicles.[2][3] This process is essential for the internalization of various cellular cargo, including receptors and viral particles, making AAK1 a potential therapeutic target for a range of diseases, including neuropathic pain, viral infections, and certain cancers.[2][4]

This compound is a potent and highly selective, central nervous system (CNS)-penetrant, and orally active inhibitor of AAK1. It has demonstrated significant potential in preclinical models of neuropathic pain. To rigorously validate that the observed cellular and physiological effects of this compound are indeed due to its inhibition of AAK1 and not off-target activities, "rescue" experiments are an indispensable tool.

Comparison of AAK1 Inhibitors

The selection of a chemical probe for AAK1 depends on the specific experimental context, including the required potency, selectivity, and pharmacokinetic properties. Below is a comparison of this compound with other commercially available AAK1 inhibitors.

InhibitorAAK1 IC₅₀ (nM)Other Notable Kinase Targets (IC₅₀, nM)Key Features
This compound 4.6Not specifiedHighly selective, CNS-penetrable, orally active.
LP-935509 3.3BIKE (14), GAK (320)Potent, selective, orally active, brain-penetrant.
BMS-986176 (LX-9211) 2Highly selectiveBrain-penetrant, in clinical trials for neuropathic pain.
BMT-124110 0.9BIKE (17), GAK (99)Potent and selective.
SGC-AAK1-1N 1800Not specifiedUsed as a chemical probe.

Note: IC₅₀ values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Validating this compound Effects with Rescue Experiments

A rescue experiment aims to demonstrate the specificity of an inhibitor by showing that its effect can be reversed by introducing a form of the target protein that is resistant to the inhibitor. This provides strong evidence that the observed phenotype is a direct consequence of inhibiting the intended target.

Principle of the Rescue Experiment

The core principle involves creating a mutant version of AAK1 that is no longer effectively inhibited by this compound. When this inhibitor-resistant AAK1 mutant is expressed in cells, it should "rescue" the cellular processes that are disrupted by the inhibitor, thereby restoring the normal phenotype. A common strategy to create inhibitor-resistant kinases is to mutate the "gatekeeper" residue in the ATP-binding pocket. A bulkier amino acid at this position can sterically hinder the binding of the inhibitor without completely abolishing the kinase's catalytic activity.

cluster_0 Wild-Type AAK1 cluster_1 Rescue Experiment wt_aak1 Wild-Type AAK1 phenotype Cellular Phenotype (e.g., reduced endocytosis) wt_aak1->phenotype Normal Function aak1_in_4 This compound inhibition Inhibition aak1_in_4->inhibition inhibition->wt_aak1 mutant_aak1 Inhibitor-Resistant AAK1 Mutant rescued_phenotype Rescued Phenotype (Normal endocytosis) mutant_aak1->rescued_phenotype Restored Function aak1_in_4_2 This compound no_inhibition No Inhibition aak1_in_4_2->no_inhibition no_inhibition->mutant_aak1

Caption: Logical diagram of a rescue experiment to validate this compound's on-target effects.

Experimental Protocol: Chemical Rescue

This protocol outlines a hypothetical approach for a chemical rescue experiment.

1. Generation of an Inhibitor-Resistant AAK1 Mutant:

  • Identify the Gatekeeper Residue: The gatekeeper residue in AAK1 needs to be identified through sequence alignment with other kinases where this residue is known.

  • Site-Directed Mutagenesis: Use site-directed mutagenesis to replace the gatekeeper threonine with a bulkier amino acid (e.g., methionine or isoleucine).

  • Vector Construction: Clone the wild-type (WT) AAK1 and the mutant AAK1 into a mammalian expression vector. Include a tag (e.g., FLAG or Myc) for easy detection.

2. Cell Line Selection and Transfection:

  • Choose a cell line that expresses AAK1 and exhibits a measurable phenotype upon AAK1 inhibition (e.g., altered receptor internalization or viral entry).

  • Transfect the cells with the WT-AAK1, mutant-AAK1, or an empty vector control.

3. Experimental Procedure:

  • Treatment: Treat the transfected cells with this compound at a concentration known to produce the desired phenotype.

  • Endpoint Analysis: Measure the phenotype of interest. This could include:

    • Biochemical assays: Western blot analysis of phosphorylated AP2M1 (a direct substrate of AAK1).

    • Cellular assays: Quantification of receptor endocytosis (e.g., transferrin uptake assay) or viral infectivity assay.

4. Expected Results:

Experimental GroupThis compound TreatmentExpected OutcomeInterpretation
Empty Vector-Normal PhenotypeBaseline
Empty Vector+Inhibited PhenotypeThis compound is effective
WT-AAK1+Inhibited PhenotypeOverexpression of WT AAK1 does not overcome inhibition
Mutant-AAK1+Rescued (Normal) PhenotypeThe mutant AAK1 is resistant to this compound, confirming on-target effect

Experimental Workflow

start Start mutagenesis Site-Directed Mutagenesis (Create AAK1 Gatekeeper Mutant) start->mutagenesis transfection Transfect Cells (Empty Vector, WT AAK1, Mutant AAK1) mutagenesis->transfection treatment Treat with this compound transfection->treatment analysis Phenotypic Analysis (e.g., Western Blot, Endocytosis Assay) treatment->analysis conclusion Conclusion analysis->conclusion

Caption: A streamlined workflow for the this compound rescue experiment.

AAK1 Signaling Pathway and Rescue Validation

AAK1 is a central regulator of clathrin-mediated endocytosis. Its inhibition by this compound disrupts this pathway. A rescue experiment validates this by demonstrating that only cells expressing the inhibitor-resistant AAK1 mutant can maintain the normal signaling cascade in the presence of the inhibitor.

cluster_pathway AAK1 Signaling Pathway cluster_validation Rescue Validation aak1 AAK1 ap2 AP2 Complex aak1->ap2 Phosphorylates p_ap2 Phosphorylated AP2 (p-AP2M1) ap2->p_ap2 clathrin Clathrin p_ap2->clathrin Recruits endocytosis Clathrin-Mediated Endocytosis clathrin->endocytosis aak1_in_4 This compound wt_aak1 Wild-Type AAK1 aak1_in_4->wt_aak1 Inhibits mutant_aak1 Resistant AAK1 Mutant aak1_in_4->mutant_aak1 No Inhibition no_rescue Pathway Blocked wt_aak1->no_rescue rescue Pathway Rescued mutant_aak1->rescue

Caption: AAK1 signaling pathway and the principle of validation by a rescue experiment.

Conclusion

References

Safety Operating Guide

Personal protective equipment for handling Aak1-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for the handling and disposal of Aak1-IN-4, a potent and selective adaptor protein-2-associated kinase 1 (AAK1) inhibitor.[1][2][3] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this research compound.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent small molecule kinase inhibitor necessitates cautious handling.[4] The recommendations below are based on general laboratory safety protocols and information for similar compounds.[4]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory. For solids or splash risks, goggles are preferred.
Body Protection Laboratory CoatFully buttoned. An impermeable or disposable gown is recommended when handling the solid form.
Respiratory Protection Chemical Fume HoodAll handling of solid this compound and preparation of solutions must be performed in a certified chemical fume hood.
NIOSH-approved RespiratorRecommended if there is a risk of aerosolization or when handling larger quantities.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential to minimize exposure and ensure the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Confirm the recommended storage conditions on the product vial or datasheet, typically -20°C.

  • Store in a clearly labeled, designated, and secure location away from incompatible materials.

2. Preparation for Use:

  • Before handling, ensure all required PPE is donned correctly.

  • Prepare a designated work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

3. Weighing and Solution Preparation (to be performed in a chemical fume hood):

  • Weighing: Use a precision balance. Handle the solid compound carefully to avoid generating dust. Use dedicated spatulas and weighing boats.

  • Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing.

  • Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure complete dissolution.

  • Aliquoting: It is recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

4. Storage of Solutions:

  • Store stock solutions at the recommended temperature, typically -20°C or -80°C, to maintain stability.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.